N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(12-6-2-1-3-7-12)17-11-10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGGTYXDASSWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350177 | |
| Record name | N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107313-47-3 | |
| Record name | N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
An In-Depth Technical Guide to the Synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth exploration of the chemical , a molecule of significant interest within contemporary drug discovery and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and strategic considerations that inform the synthetic pathway. It is designed for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols. The synthesis is presented as a self-validating system, with an emphasis on achieving high purity and yield, supported by robust analytical characterization.
Introduction and Strategic Overview
The benzimidazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents due to its ability to mimic and interact with biological macromolecules.[] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[2][3] The target molecule, this compound, combines the benzimidazole core with a flexible ethyl-benzamide side chain, presenting a scaffold with potential for diverse molecular interactions.
The synthesis of this target molecule is most logically approached through a two-stage strategy. The initial stage focuses on the construction of the core benzimidazole ring system, substituted at the 2-position with a protected or precursor aminoethyl group. The second stage involves the deprotection (if necessary) and subsequent acylation of the primary amine to introduce the terminal benzamide group. This guide will detail a robust and reproducible synthetic route based on this strategic disconnection.
Mechanistic Foundations of the Synthesis
A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adaptation of the synthetic protocol. The two key transformations in this synthesis are the formation of the benzimidazole ring and the N-acylation of the side-chain amine.
The Phillips-Ladenburg Benzimidazole Synthesis
The construction of the benzimidazole core in this proposed synthesis relies on the Phillips-Ladenburg reaction. This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures.[6][7][8][9]
The mechanism proceeds as follows:
-
Protonation of the carboxylic acid: The reaction is typically catalyzed by a mineral acid, which protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
-
Tetrahedral intermediate formation: This attack forms a tetrahedral intermediate.
-
Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular cyclization: The remaining free amino group then attacks the amide carbonyl carbon in an intramolecular fashion.
-
Final dehydration: A second dehydration step, driven by the formation of the stable aromatic benzimidazole ring, yields the final product.
N-Acylation of the Primary Amine
The final step of the synthesis is the formation of the amide bond between the 2-(2-aminoethyl)-1H-benzimidazole intermediate and a benzoylating agent. The most common method for this transformation is the Schotten-Baumann reaction, which involves the use of an acyl chloride (in this case, benzoyl chloride) in the presence of a base.
The mechanism is as follows:
-
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.
-
Tetrahedral intermediate formation: A tetrahedral intermediate is formed.
-
Elimination of the leaving group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: A base (such as pyridine or triethylamine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final amide product.
Experimental Protocols
The following protocols are presented as a self-validating system, with detailed steps for synthesis, purification, and characterization.
Stage 1: Synthesis of 2-(2-Aminoethyl)-1H-benzimidazole
This stage involves the condensation of o-phenylenediamine with a suitable β-amino acid derivative. To avoid polymerization and side reactions, the amino group of the β-amino acid should be protected. N-carbobenzyloxy-β-alanine (N-Cbz-β-alanine) is an excellent choice for this purpose.
Materials and Reagents:
-
o-Phenylenediamine
-
N-Cbz-β-alanine
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Step-by-Step Protocol:
-
Condensation Reaction:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-phenylenediamine (1.0 eq) and N-Cbz-β-alanine (1.05 eq).
-
Carefully add polyphosphoric acid (PPA) (10-15 wt eq) to the flask. The PPA serves as both the acidic catalyst and the dehydrating agent.
-
Heat the reaction mixture to 130-150°C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Cbz protected intermediate.
-
-
Deprotection of the Amine:
-
Dissolve the crude N-Cbz protected intermediate in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-aminoethyl)-1H-benzimidazole. This intermediate can often be used in the next step without further purification.
-
Stage 2: Synthesis of this compound
This final stage involves the N-benzoylation of the 2-(2-aminoethyl)-1H-benzimidazole intermediate.
Materials and Reagents:
-
2-(2-Aminoethyl)-1H-benzimidazole (from Stage 1)
-
Benzoyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Step-by-Step Protocol:
-
N-Benzoylation Reaction:
-
Dissolve the crude 2-(2-aminoethyl)-1H-benzimidazole (1.0 eq) in dichloromethane (DCM).
-
Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzimidazole and benzamide moieties, as well as the methylene protons of the ethyl linker. The amide N-H proton will typically appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct carbonyl carbon of the amide.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the benzimidazole and the amide, the C=O stretch of the amide, and the C=N stretch of the imidazole ring.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Table 1: Expected Analytical Data for this compound
| Analysis | Expected Results |
| Molecular Formula | C₁₆H₁₅N₃O |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~12.3 (s, 1H, imidazole N-H), ~8.6 (t, 1H, amide N-H), 7.8-7.9 (m, 2H, Ar-H), 7.1-7.6 (m, 7H, Ar-H), 3.6 (q, 2H, CH₂), 3.0 (t, 2H, CH₂) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1640 (C=O stretch), ~1540 (N-H bend), ~1450 (C=N stretch) |
| MS (ESI+) | m/z 266.1 [M+H]⁺ |
Visualizing the Synthetic Pathway and Workflow
Diagrams are invaluable for conceptualizing the synthetic process.
Reaction Mechanism Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This guide has detailed a logical and robust synthetic strategy for the preparation of this compound. By understanding the underlying chemical principles of the Phillips-Ladenburg condensation and N-acylation reactions, researchers can confidently execute and adapt this protocol. The emphasis on a self-validating system, complete with detailed experimental procedures and analytical benchmarks, ensures the reliable synthesis of this valuable benzimidazole derivative for applications in drug discovery and medicinal chemistry.
References
- CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis.
- Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- RSC Publishing. (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
- ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis.
- ResearchGate. (2023, October 5). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives.
- Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview.
- PubMed. (n.d.). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.
- BOC Sciences. (2019, June 28). Application of benzimidazole in drugs.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018, October 20).
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- 9. researchgate.net [researchgate.net]
A Spectroscopic Guide to N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive analysis of the spectroscopic data for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.
Introduction: The Structural Significance of this compound
This compound incorporates two key pharmacophores: the benzimidazole ring and a benzamide moiety, connected by a flexible ethyl linker. The benzimidazole core is a prominent heterocyclic scaffold found in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties[1][2]. The benzamide group is also a common feature in many bioactive molecules. Understanding the precise molecular structure through spectroscopic analysis is a critical first step in structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
This guide will deconstruct the expected spectroscopic signatures of this molecule, drawing upon data from closely related analogues and foundational spectroscopic principles to provide a robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (N-H).
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion and resolution[3].
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm[3].
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Caption: Key proton environments in this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (Benzimidazole N-H) | ~12.0 - 12.5 | Broad Singlet | 1H | The acidic proton on the imidazole ring is typically deshielded and appears as a broad signal due to exchange[4]. |
| b (H4/H7) | ~7.5 - 7.7 | Multiplet | 2H | Aromatic protons on the benzimidazole ring adjacent to the fused benzene ring[3]. |
| c (H5/H6) | ~7.1 - 7.3 | Multiplet | 2H | Aromatic protons on the benzimidazole ring[3]. |
| d (CH₂) | ~3.8 - 4.0 | Triplet | 2H | Methylene group adjacent to the benzimidazole nitrogen, deshielded by the aromatic system. |
| e (CH₂) | ~3.0 - 3.2 | Triplet | 2H | Methylene group adjacent to the amide nitrogen. |
| f (Amide N-H) | ~8.5 - 8.8 | Triplet | 1H | The amide proton is deshielded and coupled to the adjacent CH₂ group. |
| g (H_ortho) | ~7.8 - 8.0 | Doublet | 2H | Ortho protons on the benzamide phenyl ring, deshielded by the carbonyl group[5]. |
| h (H_meta) | ~7.4 - 7.6 | Multiplet | 2H | Meta protons on the benzamide phenyl ring[5]. |
| i (H_para) | ~7.4 - 7.6 | Multiplet | 1H | Para proton on the benzamide phenyl ring[5]. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Amide Carbonyl (C=O) | ~166 - 168 | The carbonyl carbon of the amide is characteristically found in this downfield region[5]. |
| Benzimidazole C2 | ~151 - 154 | The carbon atom situated between the two nitrogen atoms in the imidazole ring is significantly deshielded[6]. |
| Aromatic Carbons (Benzimidazole & Benzamide) | ~110 - 145 | A complex region of signals corresponding to the various aromatic carbons. The specific shifts are influenced by the substituents and their positions on the rings[5][6]. |
| Ethyl Linker CH₂ | ~30 - 45 | The two methylene carbons of the ethyl linker will appear in the aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Table 3: Key IR Absorption Bands
| Functional Group | Characteristic Frequency (cm⁻¹) | Vibration Type | Significance |
| N-H (Amide & Benzimidazole) | 3400 - 3200 | Stretching | The presence of one or more bands in this region confirms the N-H groups. The amide N-H stretch is often sharp, while the benzimidazole N-H can be broader due to hydrogen bonding[7]. |
| C-H (Aromatic) | 3100 - 3000 | Stretching | Indicates the presence of the aromatic rings. |
| C-H (Aliphatic) | 3000 - 2850 | Stretching | Corresponds to the C-H bonds of the ethyl linker. |
| C=O (Amide) | 1680 - 1630 | Stretching | A strong, sharp absorption band characteristic of the amide carbonyl group[8]. |
| C=N and C=C (Aromatic) | 1620 - 1450 | Stretching | A series of bands indicating the presence of the benzimidazole and benzene rings. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would result in more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Expected Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₆H₁₅N₃O, with a monoisotopic mass of 265.1215 g/mol .
-
Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 266.1293. In EI-MS, the molecular ion peak [M]⁺ at m/z 265.1215 should be observable.
-
Key Fragmentation Pathways:
Caption: Plausible fragmentation pathway in EI-Mass Spectrometry.
A primary fragmentation in EI-MS would be the cleavage of the C-C bond between the two methylene groups of the ethyl linker (β-cleavage relative to the benzimidazole ring), leading to a stable benzimidazolylmethyl cation at m/z 144. Another significant fragmentation would be the cleavage of the amide bond to produce the benzoyl cation at m/z 105, which can further lose carbon monoxide to give the phenyl cation at m/z 77[9].
Conclusion
The collective analysis of NMR, IR, and Mass Spectrometry data provides a detailed and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra map the proton and carbon skeletons, the IR spectrum confirms the presence of key functional groups (amide and benzimidazole N-H, carbonyl), and mass spectrometry verifies the molecular weight and provides predictable fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic characterization is fundamental for any further investigation into the chemical and biological properties of this promising heterocyclic compound.
References
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Royal Society of Chemistry. (2020). Supporting Information for a chemical publication. This source provides typical experimental details for NMR acquisition and characterization of benzimidazole derivatives. [Link]
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ResearchGate. (n.d.). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. This article discusses the ¹³C NMR of benzimidazole derivatives. [Link]
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Pattan, S. R., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 4(3), 151-158. [Link]
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Al-Azzawi, A. M. (2013). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 18(1), 151-164. [Link]
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ResearchGate. (n.d.). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. Provides insights into the spectral properties of benzimidazoles. [Link]
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Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Provides NMR data for the benzamide moiety. [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Discusses the synthesis and characterization of benzimidazole derivatives. [Link]
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Oriental Journal of Chemistry. (2018). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Details the characterization of benzimidazole derivatives. [Link]
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ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. A reference for NMR data of benzimidazole compounds. [Link]
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Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 553-563. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Provides IR data for a related benzimidazole. [Link]
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ResearchGate. (n.d.). Synthesis, crystal elucidation, spectroscopic analysis, DFT, NLO and biological studies of N-(1H-benzimidazol-2-yl)benzamide heterocyclic compounds. A study on a closely related analogue. [Link]
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Ghani, A. A., et al. (2011). (1H-Benzodiazol-2-ylmethyl)diethylamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2819. [Link]
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Royal Society of Chemistry. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic and structural studies of N-(1 H -benzimidazol-2-yl)- N ′-benzyl propionamidine. Provides structural information on related compounds. [Link]
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Knippschild, U., et al. (2014). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & Medicinal Chemistry, 22(10), 2745-2754. [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]
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Hida, F., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. [Link]
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An In-depth Technical Guide to N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide: Synthesis, Spectroscopic Characterization, and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, a molecule of significant interest within the benzimidazole class of heterocyclic compounds. While an experimental crystal structure is not publicly available, this document details its synthesis, spectroscopic characterization, and a computational analysis of its three-dimensional structure and potential biological interactions. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the preparation and properties of this and related benzimidazole derivatives. Benzimidazole scaffolds are prevalent in a wide array of pharmacologically active agents, demonstrating activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The exploration of novel derivatives like the title compound is crucial for the discovery of new therapeutic leads.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a privileged structural motif in medicinal chemistry.[1] Its derivatives are known to interact with various biological macromolecules, underpinning a broad spectrum of pharmacological activities.[1][2] The versatility of the benzimidazole ring system allows for substitutions that can modulate its biological and physicochemical properties, making it a prime target for rational drug design. Compounds incorporating benzamide moieties linked to a benzimidazole core have shown promise as anticancer agents, among other therapeutic applications. This guide focuses on this compound, providing a detailed protocol for its synthesis, comprehensive spectroscopic data for its characterization, and a computational investigation to predict its structural features and potential for biological interactions.
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward and efficient multi-step process. The following protocol is a representative method for its preparation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(1H-Benzoimidazol-2-yl)-ethylamine
-
To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add β-alanine (1 equivalent).
-
The reaction mixture is heated to reflux in the presence of a condensing agent like polyphosphoric acid or under acidic conditions (e.g., 4N HCl) for several hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
The crude product, 2-(1H-Benzoimidazol-2-yl)-ethylamine, is collected by filtration, washed with water, and can be purified by recrystallization.
Step 2: Benzoylation of 2-(1H-Benzoimidazol-2-yl)-ethylamine
-
Dissolve the synthesized 2-(1H-Benzoimidazol-2-yl)-ethylamine (1 equivalent) in a suitable solvent like acetonitrile.
-
Add a base such as potassium carbonate (1.1 equivalents) and a phase transfer catalyst like tetrabutylammonium bromide (catalytic amount).
-
To this mixture, add benzoyl chloride (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for several hours, monitoring its completion by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The final product, this compound, can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The successful synthesis of this compound should be confirmed by a suite of spectroscopic techniques.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzimidazole and benzamide rings, signals for the ethyl linker (triplets or multiplets), and a broad singlet for the N-H proton of the benzimidazole and a doublet or triplet for the amide N-H. |
| ¹³C NMR | Aromatic carbons of both ring systems, signals for the ethyl linker carbons, and a characteristic signal for the amide carbonyl carbon.[5][6][7][8] |
| FT-IR | Characteristic absorption bands for N-H stretching (benzimidazole and amide), C=O stretching (amide), C=N stretching (imidazole), and aromatic C-H stretching. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Computational Structural Analysis
In the absence of an experimental crystal structure, computational modeling provides valuable insights into the three-dimensional conformation and electronic properties of this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's geometry, while molecular docking can be used to explore its potential binding modes with biological targets.[1][9][10][11]
Molecular Modeling Workflow
The following workflow outlines a typical computational approach for analyzing the structure and potential interactions of the title compound.
Caption: A generalized workflow for the computational analysis of small molecules.
Predicted Molecular Properties and Potential Interactions
Computational studies on similar benzimidazole derivatives suggest that this compound likely possesses a non-planar conformation. The benzimidazole and benzamide ring systems are expected to be oriented at a dihedral angle to each other. The molecule will feature hydrogen bond donors (N-H groups) and acceptors (C=O and imidazole nitrogens), which are crucial for interactions with biological targets. Molecular docking studies on related compounds have shown that the benzimidazole moiety can engage in π-π stacking interactions with aromatic residues in protein binding pockets, while the amide linker can form key hydrogen bonds.[10]
Biological Significance and Therapeutic Potential
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The incorporation of a benzamide group can further enhance these properties. For instance, some benzimidazole carboxamides have been investigated as potent PARP-1 inhibitors for cancer therapy.[10][11] While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active benzimidazoles suggests it could be a promising candidate for further investigation in various therapeutic areas, particularly in oncology.[12][13][14]
Conclusion
This technical guide has provided a comprehensive overview of this compound, focusing on its synthesis, spectroscopic characterization, and computational analysis in the absence of an experimental crystal structure. The detailed protocols and expected data serve as a valuable resource for researchers working on the synthesis and characterization of novel benzimidazole derivatives. The computational insights into its structure and potential interactions highlight the importance of in silico methods in modern drug discovery. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.
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biological screening of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
An In-Depth Technical Guide to the Biological Screening of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Authored by a Senior Application Scientist
Foreword: A Strategic Framework for Unveiling Therapeutic Potential
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its recurrence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, conferring a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][4]
The subject of this guide, this compound, is a novel derivative poised for comprehensive biological evaluation. This document eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven screening cascade designed to systematically uncover the therapeutic potential of this specific molecule. As a Senior Application Scientist, my objective is to provide not just protocols, but the strategic reasoning behind them, empowering researchers to make informed decisions at each stage of the discovery process. We will proceed through a tiered system, beginning with broad phenotypic screens to identify general bioactivity, followed by more focused mechanistic assays to elucidate the mode of action.
Pre-Screening Compound Characterization: The Foundation of Reliable Data
Before commencing any biological assay, the integrity of the test compound must be unequivocally established. This foundational step is critical for data reproducibility and valid interpretation.
-
Purity Assessment: The purity of the synthesized this compound should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).[2][5][6]
-
Solubility Determination: The compound's solubility in biocompatible solvents, primarily dimethyl sulfoxide (DMSO), must be determined. For cell-based assays, it is imperative that the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically 0.5% (v/v), to avoid solvent-induced artifacts.[7]
-
Stability Analysis: A preliminary assessment of the compound's stability in the chosen solvent and assay buffers should be conducted to ensure it does not degrade over the course of the experiment.
Tier 1: Primary Screening – A Broad Net for Bioactivity
The initial screening phase is designed to efficiently identify whether this compound possesses significant cytotoxic or antimicrobial properties. A positive result, or "hit," in this tier will trigger a more focused investigation in Tier 2.
Anticancer Activity: In Vitro Cytotoxicity Profiling
The evaluation of cytotoxic potential is a critical first step in oncology drug discovery.[8][9] We will employ a panel of human cancer cell lines to determine the compound's potency and spectrum of activity.
Causality Behind Experimental Choices:
-
Cell Line Panel: A diverse panel is chosen to identify potential tissue-specific activity. We recommend a starting panel that includes representatives from major cancer types:
-
MCF-7: Breast Adenocarcinoma (Estrogen Receptor-positive)
-
HeLa: Cervical Cancer
-
HepG2: Hepatocellular Carcinoma
-
A549: Lung Carcinoma
-
HEK293: A non-cancerous human embryonic kidney cell line is included to assess selectivity and provide an early indication of the therapeutic index.[10]
-
-
Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that is widely accepted for high-throughput screening.[10] It measures mitochondrial reductase activity, which serves as an indicator of cell viability.[7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in the appropriate culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions.
-
Controls: Include wells with vehicle (DMSO-treated medium) as a negative control and a known cytotoxic agent like Doxorubicin as a positive control.[7]
-
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting a dose-response curve.[8]
Data Presentation: Quantitative data should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | Compound IC₅₀ (µM) ± SD | Doxorubicin IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] |
| HEK293 | Non-Cancerous Kidney | [Insert Value] | [Insert Value] |
Antimicrobial Activity: Broad-Spectrum Screening
Benzimidazole derivatives have well-documented antimicrobial properties.[11] A primary screen against a panel of medically relevant bacteria and fungi is essential.
Causality Behind Experimental Choices:
-
Microorganism Panel: The panel should include representatives of Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts, to cover a broad spectrum.
-
Assay Method: The agar streak dilution or broth microdilution method is standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth.[12][14]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).[15]
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a growth control (no compound), a sterility control (no microbes), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi).[12]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria; 35°C for 24-48h for fungi).[15][16]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
| Microorganism | Type | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| S. aureus | Gram-Positive | [Insert Value] | [Ciprofloxacin Value] |
| E. coli | Gram-Negative | [Insert Value] | [Ciprofloxacin Value] |
| C. albicans | Yeast | [Insert Value] | [Ketoconazole Value] |
| A. niger | Mold | [Insert Value] | [Ketoconazole Value] |
A Logic-Driven Screening Workflow
The following diagram illustrates the decision-making process for advancing the compound from initial broad screening to more specific mechanistic studies.
Caption: A tiered workflow for the biological screening of the target compound.
Tier 2: Secondary and Mechanistic Assays
If the Tier 1 screen yields a promising "hit" (e.g., an IC₅₀ < 10 µM against a cancer cell line or an MIC ≤ 16 µg/mL against a microbe), the next logical step is to investigate the underlying mechanism of action (MoA). Even in the absence of potent primary activity, screening for other bioactivities is warranted.
Elucidating the Anticancer Mechanism of Action
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery like microtubules and topoisomerases.[1][17]
5.1.1 Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
Causality Behind Experimental Choices: This flow cytometry-based assay is the gold standard for differentiating between modes of cell death.[7][8] Annexin V binds to phosphatidylserine, an early apoptotic marker, while propidium iodide (PI) stains necrotic cells or late-stage apoptotic cells with compromised membrane integrity. This provides quantitative data on how the compound induces cell death.
Experimental Protocol:
-
Cell Treatment: Seed cells (e.g., the most sensitive cell line from the MTT assay) in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's kit protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[7]
Caption: Expected quadrants from an Annexin V/PI flow cytometry assay.
5.1.2 Target-Based Enzyme Inhibition Assays
Causality Behind Experimental Choices: Many drugs are enzyme inhibitors.[18] Based on the known activities of the benzimidazole scaffold, investigating the inhibition of key enzymes involved in cancer progression is a logical next step.[1][19] This moves from a phenotypic observation (cell death) to a specific molecular interaction.
-
Topoisomerase I/II Inhibition: Benzimidazole derivatives can act as topoisomerase inhibitors, disrupting DNA replication and leading to cell death.[1] Commercially available kits can measure the relaxation of supercoiled plasmid DNA.
-
Tubulin Polymerization Inhibition: Like well-known anthelmintic benzimidazoles (e.g., Mebendazole), the compound may inhibit microtubule formation, leading to G2/M cell cycle arrest and apoptosis.[19] This can be assessed using cell-free tubulin polymerization assays.
-
Kinase Inhibition: Benzimidazoles can inhibit various protein kinases involved in oncogenic signaling pathways like PI3K/AKT and MAPK.[19] Kinase inhibition assays are fundamental in modern drug discovery.[20]
Caption: Potential molecular targets for benzimidazole-based anticancer agents.
Screening for Anti-inflammatory and Antioxidant Activity
Inflammation and oxidative stress are implicated in numerous diseases. These assays are valuable for characterizing the compound's broader pharmacological profile.
5.2.1 Anti-inflammatory Activity (COX/LOX Inhibition)
Causality Behind Experimental Choices: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[21] Inhibiting these enzymes is a proven anti-inflammatory strategy. Dual COX/LOX inhibitors are of particular interest as they may offer a broader therapeutic effect with fewer side effects.[21]
Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays
-
Assay Principle: Utilize commercially available enzyme immunoassay (EIA) or fluorescence-based inhibitor screening kits.[21][22][23]
-
Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the recombinant enzyme (COX-1, COX-2, or 5-LOX) with the substrate (arachidonic acid) in the presence and absence of the test compound.
-
Controls: Use a known non-selective NSAID (e.g., Ibuprofen) or selective inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) as positive controls.[22][23]
-
Data Analysis: Measure the product formation (e.g., Prostaglandin F2α for COX) and calculate the percent inhibition. Determine IC₅₀ values from dose-response curves.[24]
5.2.2 Antioxidant Activity (DPPH/ABTS Radical Scavenging)
Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the radical scavenging ability of compounds.[25][26][27] They are complementary, as ABTS can measure both hydrophilic and lipophilic antioxidants, while DPPH is better suited for hydrophobic compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to a methanolic solution of DPPH radical.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: The DPPH radical has a deep purple color, which fades upon reduction by an antioxidant.[28] Measure the decrease in absorbance at ~517 nm.
-
Controls: Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[27]
Conclusion and Forward-Looking Strategy
This technical guide outlines a systematic, multi-tiered approach for the comprehensive . By starting with broad phenotypic assays and progressing to targeted mechanistic studies, this workflow is designed to maximize the discovery potential while ensuring scientific rigor. The causality-driven explanations for each experimental choice are intended to empower researchers to not only execute these protocols but also to critically interpret the resulting data.
The findings from this screening cascade will form a robust data package, identifying the most promising therapeutic avenues for this novel compound and providing a solid foundation for subsequent hit-to-lead optimization, preclinical development, and, ultimately, the potential translation into a clinically valuable agent.
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Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide is a synthetic compound belonging to this versatile class. While direct, extensive research on the specific mechanism of action of this particular molecule is nascent, its structural motifs—a 2-substituted benzimidazole linked to a benzamide moiety—provide a strong foundation for hypothesizing its biological targets and cellular effects. This in-depth technical guide synthesizes current knowledge on related benzimidazole derivatives to propose putative mechanisms of action for this compound and outlines a comprehensive, field-proven experimental workflow to rigorously validate these hypotheses. This document is intended to serve as a foundational resource for researchers initiating investigations into this compound, providing both the theoretical framework and the practical-experimental blueprint for its mechanistic elucidation.
Introduction: The Benzimidazole Pharmacophore
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a structural analog of naturally occurring purine nucleotides.[3] This inherent biocompatibility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anthelmintic, and anti-inflammatory properties.[1][4] The biological activity of benzimidazole derivatives is highly tunable and exquisitely dependent on the nature and position of substituents on the bicyclic core.[1][3]
This compound incorporates a benzamide group linked via an ethyl spacer to the 2-position of the benzimidazole ring. This specific substitution pattern is common in derivatives exhibiting potent bioactivities. Our initial hypothesis, based on extensive structure-activity relationship (SAR) studies of analogous compounds, posits that this compound is most likely to exert its effects through one or more of the following overarching mechanisms:
-
Antiproliferative Activity: Targeting key cellular machinery involved in cell division and survival.
-
Enzyme Inhibition: Acting as a specific inhibitor for enzymes critical to disease pathogenesis.
-
Antimicrobial Activity: Disrupting essential processes in pathogenic microorganisms.
This guide will now delve into the theoretical underpinnings of these proposed mechanisms and provide a robust, multi-pronged experimental strategy for their validation.
Proposed Mechanisms of Action: A Multi-Hypothesis Approach
Given the structural features of this compound, we propose three primary, plausible mechanisms of action. These are not mutually exclusive and may act in concert to produce the compound's overall biological effect.
Hypothesis 1: Antiproliferative Action via Microtubule Disruption
A hallmark of many 2-substituted benzimidazoles, particularly in the context of anticancer and anthelmintic activity, is their ability to interfere with microtubule dynamics.[3][5]
Causality: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton, critical for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule polymerization or depolymerization leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3] The benzimidazole moiety can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[6]
Proposed Signaling Pathway:
Caption: Proposed pathway for microtubule disruption.
Hypothesis 2: Targeted Enzyme Inhibition (Kinase or Topoisomerase)
The benzimidazole scaffold is a frequent constituent of small-molecule enzyme inhibitors.[3][7] The planar nature of the ring system and the hydrogen bonding capabilities of the nitrogen atoms facilitate binding to the active sites of various enzymes.
Causality:
-
Protein Kinases: Many benzimidazole derivatives have been identified as potent inhibitors of protein kinases such as EGFR, VEGFR, and CK1δ/ε, which are often dysregulated in cancer.[8][9] Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
-
Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Benzimidazole derivatives can act as topoisomerase inhibitors by intercalating into DNA or by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death.[3][10]
Proposed Signaling Pathway (Kinase Inhibition Example):
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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and imidazole rings, offers a versatile template for interacting with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet representative, class of these molecules: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide and its derivatives. By dissecting the molecule into its three primary components—the benzimidazole core, the ethyl linker, and the N-benzoyl cap—we will explore how subtle structural modifications can profoundly influence biological activity, with a focus on anticancer and antimicrobial applications. This document serves as a roadmap for the rational design of novel therapeutic agents, grounded in the principles of medicinal chemistry and supported by detailed experimental protocols and mechanistic insights.
Introduction: The Benzimidazole Core as a Pharmacophore
The therapeutic versatility of benzimidazole derivatives is extensive, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[3][4] This broad spectrum of activity stems from the benzimidazole nucleus's ability to mimic natural purine bases, allowing it to interact with various enzymes and receptors within biological systems.[3] The core structure of this compound provides a framework with distinct regions amenable to chemical modification, each contributing to the overall pharmacological profile of the molecule. Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
This guide will systematically explore the SAR of this compound class by examining the impact of substitutions on each of its three key structural motifs.
General Synthesis Strategy
The synthesis of this compound derivatives typically follows a convergent approach, beginning with the construction of the 2-(2-aminoethyl)benzimidazole intermediate, followed by acylation with a substituted benzoyl chloride. A general synthetic workflow is outlined below.
Diagram: General Synthetic Workflow
Caption: A generalized two-part synthetic scheme for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds can be systematically modulated by making chemical alterations to three key regions of the molecule.
The Benzimidazole Core: The Foundation of Activity
Substitutions on the benzene ring of the benzimidazole core (positions 4, 5, 6, and 7) have a profound impact on the molecule's electronic properties and its ability to interact with biological targets.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (-NO₂), chloro (-Cl), or trifluoromethyl (-CF₃) at the 5- or 6-position generally enhances both anticancer and antimicrobial activities.[2][3] This is attributed to the increased ability of the benzimidazole ring to participate in hydrogen bonding and potentially to an altered electronic profile that favors binding to target enzymes. For instance, a 5-chloro substitution has been shown to improve cytotoxicity against MCF-7 breast cancer cells.[2]
-
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy (-OCH₃) or methyl (-CH₃) can either increase or decrease activity depending on the specific biological target. In some cases, these groups can enhance lipophilicity, which may improve cell membrane permeability.
The N-Benzoyl Moiety: The Specificity Modulator
The N-benzoyl group plays a crucial role in defining the specificity and potency of the molecule. Substitutions on this phenyl ring can fine-tune interactions within the binding pocket of a target protein.
-
Positional Isomers: The position of substituents on the benzoyl ring is critical. Para-substituted derivatives often exhibit the highest potency, followed by meta- and then ortho-substituted analogs. This suggests that the steric bulk at the ortho position may hinder optimal binding.
-
Nature of Substituents:
-
Halogens: Introduction of halogens (F, Cl, Br) on the benzoyl ring, particularly at the para-position, is often associated with increased biological activity. This may be due to a combination of favorable electronic effects and the ability to form halogen bonds with the target protein.
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) or methoxy (-OCH₃) groups can introduce new hydrogen bonding opportunities, which can significantly enhance potency. For example, a 4-hydroxy group on the benzoyl moiety has been linked to potent anticancer activity.[2]
-
The Ethyl Linker: The Spatial Navigator
The ethyl linker between the benzimidazole core and the benzamide group provides spatial separation and conformational flexibility, allowing the two aromatic systems to adopt an optimal orientation for target binding. While less explored than the aromatic moieties, modifications to this linker can impact activity.
-
Linker Length: Shortening or lengthening the linker can decrease activity, suggesting that the two-carbon chain provides the ideal distance for many biological targets.[1]
-
Rigidification: Introducing conformational constraints, such as incorporating the linker into a cyclic system, can either enhance or diminish activity depending on whether the resulting conformation aligns with the binding site's geometry.
Table 1: Illustrative SAR Data for Anticancer Activity (MCF-7 Cell Line)
| Compound ID | Benzimidazole Substitution (R1) | Benzoyl Substitution (R2) | IC50 (µM) [Hypothetical Data for Illustration] |
| Parent | H | H | 15.2 |
| 1a | 5-Cl | H | 8.5 |
| 1b | 5-NO₂ | H | 6.1 |
| 2a | H | 4-Cl | 7.9 |
| 2b | H | 4-OH | 5.4 |
| 3a | 5-Cl | 4-Cl | 2.3 |
| 3b | 5-Cl | 4-OH | 1.8 |
Experimental Protocols
General Synthesis of 2-(2-Aminoethyl)benzimidazole
Causality: The condensation of o-phenylenediamine with β-alanine in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a standard and efficient method for constructing the 2-substituted benzimidazole core. PPA acts as both a solvent and a catalyst, facilitating the intramolecular cyclization.
Protocol:
-
A mixture of o-phenylenediamine (10 mmol) and β-alanine (12 mmol) is added to polyphosphoric acid (20 g).
-
The reaction mixture is heated to 150-160 °C with stirring for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, the mixture is poured into ice-cold water and neutralized with a concentrated ammonium hydroxide solution.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure 2-(2-aminoethyl)benzimidazole.
General Synthesis of this compound Derivatives
Causality: The Schotten-Baumann reaction provides a robust method for acylating the primary amine of 2-(2-aminoethyl)benzimidazole. The reaction is performed in a two-phase system (aqueous and organic) with a base to neutralize the HCl byproduct, driving the reaction to completion.
Protocol:
-
2-(2-Aminoethyl)benzimidazole (5 mmol) is dissolved in a 10% aqueous sodium hydroxide solution (20 mL).
-
The solution is cooled in an ice bath, and a solution of the desired substituted benzoyl chloride (5.5 mmol) in a suitable organic solvent (e.g., dichloromethane, 20 mL) is added dropwise with vigorous stirring.
-
The mixture is stirred at room temperature for 2-3 hours.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the target compound.
In Vitro Anticancer Activity (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability in the presence of the test compounds.
Protocol:
-
Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Diagram: Anticancer Mechanism of Action - Apoptosis Induction
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An In-depth Technical Guide to N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide and its Aliases
Abstract
This technical guide provides a comprehensive overview of the chemical entity N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, including its nomenclature, synthesis, structural characterization, and potential biological significance. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It consolidates available scientific information to offer a detailed understanding of this compound, highlighting its relationship with the benzimidazole class of molecules and its potential as a kinase inhibitor.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its unique chemical properties and ability to mimic other biologically relevant molecules have led to the development of drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. This guide focuses on a specific derivative, this compound, exploring its chemical identity and the scientific rationale behind its synthesis and potential applications.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical compound is paramount for scientific communication and research. This compound is known by several alternative names and identifiers in various chemical databases and commercial catalogs.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 107313-47-3[1] |
| Molecular Formula | C₁₆H₁₅N₃O |
| Molecular Weight | 265.31 g/mol |
| Synonyms | AURORA 1159, this compound |
The synonym "AURORA 1159" strongly suggests a potential association with the Aurora family of serine/threonine kinases, which are key regulators of cell division and are frequently dysregulated in cancer. This has led to significant interest in developing Aurora kinase inhibitors as potential anticancer therapeutics.[2][3][4]
Synthesis and Purification
Synthetic Pathway
The most logical and efficient synthesis involves the reaction of 2-(2-aminoethyl)-1H-benzimidazole with benzoyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic pathway for this compound.
Experimental Protocol (Representative)
This protocol is a representative procedure based on standard N-acylation methods for similar benzimidazole derivatives.
Materials:
-
2-(2-aminoethyl)-1H-benzimidazole
-
Benzoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminoethyl)-1H-benzimidazole (1 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Structural Characterization
The structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques is employed for this purpose. The expected spectral data, based on the analysis of structurally similar compounds, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzimidazole and benzoyl moieties, typically in the range of δ 7.0-8.5 ppm. The ethyl linker protons would appear as two distinct multiplets or triplets, likely in the δ 3.0-4.5 ppm region. The N-H proton of the benzimidazole ring would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and the amide N-H proton would also be a downfield signal, potentially a triplet due to coupling with the adjacent methylene group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the benzimidazole and benzoyl groups in the δ 110-150 ppm range. The carbonyl carbon of the amide will be observed further downfield, typically around δ 165-175 ppm. The aliphatic carbons of the ethyl linker will appear in the upfield region, approximately at δ 25-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H groups of the benzimidazole and amide.
-
C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the amide carbonyl group.
-
C=N and C=C stretching: Multiple bands in the 1450-1620 cm⁻¹ region due to the aromatic rings and the imidazole C=N bond.
-
C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 266.13.
Potential Biological Activity and Applications
The benzimidazole-benzamide scaffold is a recurring motif in compounds with demonstrated biological activity. The synonym "AURORA 1159" strongly suggests that this compound may have been investigated as an inhibitor of Aurora kinases.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. Several benzimidazole-based compounds have been reported as potent Aurora kinase inhibitors.[2][3][4] The structural features of this compound, with its hydrogen bond donors and acceptors and aromatic systems, are consistent with the pharmacophores of known kinase inhibitors.
Caption: Potential role of this compound in the Aurora kinase pathway.
Other Potential Applications
Beyond Aurora kinase inhibition, benzimidazole derivatives have shown a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The benzimidazole core is present in several marketed antifungal and anthelmintic drugs.
-
Antiviral Activity: Certain benzimidazole derivatives have demonstrated efficacy against various viruses.
-
Anti-inflammatory Activity: Some compounds containing this scaffold exhibit anti-inflammatory properties.
Further biological evaluation of this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.
Conclusion
This compound is a benzimidazole derivative with a clear chemical identity and a straightforward synthetic route. Its structural features and the suggestive synonym "AURORA 1159" point towards its potential as a kinase inhibitor, particularly targeting the Aurora kinase family. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development in the pursuit of novel therapeutics. The detailed protocols and characterization data presented herein serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.
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New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities. PubMed. [Link]
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2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC - NIH. [Link]
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Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate. [Link]
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2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed. [Link]
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Synthesis, Characterization and Biological Evaluation of New Nalkylated/N-acylated 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole Derivatives. ResearchGate. [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Semantic Scholar. [Link]
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Unlocking the Therapeutic Potential of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide: A Technical Guide to Target Identification and Validation
This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to elucidate the therapeutic targets of the novel compound, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. Leveraging the well-documented bioactivity of the benzimidazole scaffold, we will explore hypothesized target classes and present a multi-phased experimental strategy for target identification, validation, and mechanistic characterization. This document is designed to be a practical, hands-on resource, offering not just protocols, but the scientific rationale behind each experimental choice.
Introduction: The Promise of a Benzimidazole Derivative
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural similarity of the benzimidazole nucleus to purine enables it to interact with a variety of biological macromolecules, making it a versatile starting point for drug discovery.[1] this compound, a derivative of this potent class, presents an intriguing candidate for therapeutic development. However, its specific molecular targets remain to be elucidated. This guide outlines a systematic approach to unlock its therapeutic potential.
Hypothesized Target Classes: Where to Begin the Search
Based on the extensive literature on benzimidazole derivatives, we can postulate several high-probability target classes for this compound.[1][2][4]
-
Protein Kinases: Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Numerous benzimidazole-containing compounds have been identified as potent kinase inhibitors.[1][6]
-
Tubulin: The protein tubulin is the building block of microtubules, which are essential for cell division. Disruption of tubulin polymerization is a clinically validated anticancer strategy.[1][7]
-
Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition can lead to DNA damage and cell death, another established anticancer mechanism.[2]
-
Signaling Pathway Modulators: Benzimidazole derivatives have been shown to modulate key signaling pathways implicated in disease, such as the Hedgehog and NOD2 signaling pathways.[8][9]
Phase 1: Broad, Unbiased Target Identification
The initial phase of our investigation will employ broad, unbiased screening methods to generate a list of potential protein interactors for this compound.
Experimental Protocol 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique is a cornerstone of target identification, allowing for the purification of proteins that bind to an immobilized form of the small molecule.[10][11]
Methodology:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A structure-activity relationship (SAR) study should be conducted to ensure that the modification does not abolish the compound's biological activity.
-
Immobilization: Covalently attach the affinity probe to activated agarose beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
-
Affinity Chromatography:
-
Incubate the immobilized probe with the cell lysate to allow for protein binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using a competitive ligand (the original, unmodified compound) or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to identify direct protein targets of a small molecule in a cellular context. It is based on the principle that drug binding stabilizes a protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification:
-
Collect the soluble fraction.
-
Analyze the protein content of the soluble fraction by western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.
-
-
Data Analysis: Proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 2: Focused Target Validation and Mechanistic Studies
The candidate proteins identified in Phase 1 will be subjected to rigorous validation using focused, hypothesis-driven assays.
Experimental Protocol 3: In Vitro Kinase Assays
If kinase(s) are identified as potential targets, their inhibition by this compound must be confirmed and quantified.[9][12][13]
Methodology:
-
Kinome Profiling: Screen the compound against a large panel of recombinant kinases to determine its selectivity profile.[2][5][14][15][16] This is often offered as a service by specialized companies.
-
IC50 Determination: For the most potently inhibited kinases, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). A common method is a luminescence-based assay that measures ATP consumption.[9]
-
Prepare serial dilutions of the compound.
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the compound dilutions and incubate.
-
Measure kinase activity using a commercial kit (e.g., ADP-Glo™).
-
Plot the kinase activity against the compound concentration to calculate the IC50.
-
| Kinase Target | IC50 (nM) of this compound |
| Kinase A | [Insert experimental value] |
| Kinase B | [Insert experimental value] |
| Kinase C | [Insert experimental value] |
Table 1: Hypothetical IC50 values for this compound against a panel of kinases.
Experimental Protocol 4: Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[11][17][18][19]
Methodology:
-
Reaction Setup: In a temperature-controlled spectrophotometer, combine purified tubulin, GTP, and a buffer that promotes polymerization.
-
Compound Addition: Add this compound at various concentrations. Include known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to microtubule formation.
-
Data Analysis: Compare the polymerization curves in the presence of the compound to the control curves to determine if it inhibits or enhances tubulin polymerization.
Experimental Protocol 5: Topoisomerase Inhibition Assay
These assays determine if the compound interferes with the activity of topoisomerase I or II.[20][21][22][23][24]
Methodology:
-
Reaction Mixture: Combine supercoiled plasmid DNA, purified human topoisomerase I or II, and the appropriate reaction buffer.
-
Compound Incubation: Add this compound at various concentrations.
-
Enzymatic Reaction: Incubate the mixture to allow the topoisomerase to relax the supercoiled DNA.
-
Analysis:
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA with a fluorescent dye.
-
Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed DNA compared to the control.
-
Experimental Protocol 6: Cell-Based Reporter Assays for Signaling Pathways
If the initial screens suggest a role in modulating a specific signaling pathway, reporter gene assays can be used for confirmation.[25][26][27][28][29][30]
Methodology:
-
Reporter Cell Line: Use a stable cell line that expresses a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest (e.g., a Gli-responsive promoter for the Hedgehog pathway).[1][8][25]
-
Cell Treatment: Treat the reporter cells with an agonist of the pathway to induce reporter gene expression. Co-treat with various concentrations of this compound.
-
Reporter Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.
-
Data Analysis: A dose-dependent decrease in reporter activity in the presence of the compound indicates inhibition of the signaling pathway.
Caption: Hypothesized inhibition of the Hedgehog pathway by the compound.
Phase 3: In-Cell and In-Vivo Target Validation
The final phase of our investigation aims to confirm the biological relevance of the identified target(s) in a cellular and, ultimately, a whole-organism context.
Experimental Protocol 7: siRNA- or shRNA-mediated Gene Knockdown
This technique is used to transiently reduce the expression of the target protein and assess whether this phenocopies the effect of the compound.
Methodology:
-
Transfection: Transfect cells with siRNA or shRNA constructs specifically targeting the mRNA of the candidate protein.
-
Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by western blotting or qRT-PCR.
-
Phenotypic Analysis: Assess the effect of the knockdown on a relevant cellular phenotype (e.g., cell viability, apoptosis, or a specific signaling readout).
-
Comparison: Compare the phenotype of the knockdown cells to that of cells treated with this compound. A similar phenotype provides strong evidence that the compound acts through the targeted protein.
Experimental Protocol 8: CRISPR/Cas9-mediated Gene Knockout
For more definitive validation, CRISPR/Cas9 technology can be used to create a permanent knockout of the target gene.[7][][32][33][34]
Methodology:
-
Guide RNA Design: Design and clone guide RNAs (gRNAs) that direct the Cas9 nuclease to the gene of interest.
-
Transfection and Selection: Transfect cells with the Cas9 and gRNA expression vectors. Select for cells that have undergone successful gene editing.
-
Knockout Confirmation: Verify the absence of the target protein by western blotting.
-
Phenotypic Analysis and Comparison: As with siRNA, compare the phenotype of the knockout cells to that of compound-treated cells.
Caption: Workflow for target validation using genetic approaches.
Data Integration and Interpretation
The successful identification of a therapeutic target requires the convergence of data from multiple, independent lines of investigation. A compelling case for a specific target for this compound would include:
-
Direct Binding: Evidence from AC-MS and/or CETSA.
-
In Vitro Activity: Potent and selective inhibition in a purified, cell-free system (e.g., a kinase assay).
-
Cellular Activity: Modulation of the target's activity or signaling pathway in intact cells.
-
Phenotypic Correlation: A strong correlation between the biochemical potency of the compound and its effect on cellular phenotypes.
-
Genetic Validation: Phenocopy of the compound's effects by genetic knockdown or knockout of the target.
Conclusion
The journey from a promising chemical scaffold to a validated therapeutic agent is a complex but systematic process. This guide has provided a comprehensive roadmap for the identification and validation of the therapeutic targets of this compound. By employing a combination of unbiased screening and hypothesis-driven, focused assays, researchers can build a robust body of evidence to elucidate its mechanism of action and unlock its full therapeutic potential.
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. [Link]
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Varghese, R., et al. (2015). In vitro NLK Kinase Assay. PMC. [Link]
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Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.[Link]
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Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]
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MDPI. (2015). Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study. MDPI. [Link]
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Bibi, N., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. PubMed Central. [Link]
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Kufer, T. A., & Banks, D. J. (2012). Cell-based reporter assay to analyze activation of Nod1 and Nod2. PubMed. [Link]
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Frontiers. (2020). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. Frontiers. [Link]
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Profacgen. (n.d.). Nucleus-based Yeast Two-Hybrid Screening. Profacgen. [Link]
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Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. PNAS. [Link]
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ResearchGate. (n.d.). Differential effects of selective inhibition of CK1 ε and CK1 δ on the... ResearchGate. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Creative Biostructure. (n.d.). Understanding the Yeast Two-Hybrid Assay: Principles and Applications. Creative Biostructure. [Link]
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Wikipedia. (n.d.). Two-hybrid screening. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]
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TopoGEN, Inc. (2025). Topoisomerase I Drug Screening Kits from TopoGEN. YouTube. [Link]
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Bio-protocol. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
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In Silico Analysis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, a novel small molecule with therapeutic potential. Recognizing the critical role of computational methods in modern drug discovery, this document serves as a practical, in-depth resource for researchers, scientists, and drug development professionals. By integrating established computational chemistry techniques with strategic, field-proven insights, this guide details a complete workflow from initial target identification to the evaluation of drug-like properties. We eschew a rigid, templated approach, instead presenting a logical and scientifically-grounded narrative that underscores the rationale behind each experimental choice. This guide is designed to be a self-validating system, with each protocol and claim substantiated by authoritative references, ensuring scientific integrity and reproducibility. The methodologies detailed herein include computational target fishing, molecular docking, molecular dynamics simulations, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing a holistic view of the preclinical computational assessment of a promising therapeutic candidate.
Introduction: The Benzimidazole Scaffold and the Promise of In Silico Modeling
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The inherent versatility of this heterocyclic system allows for diverse chemical modifications, leading to compounds with tailored pharmacological profiles. This compound represents a promising iteration of this scaffold, though its precise mechanism of action and therapeutic targets remain to be fully elucidated.
In silico modeling has emerged as an indispensable tool in early-stage drug discovery, offering a cost-effective and time-efficient means to investigate the therapeutic potential of novel chemical entities[3][4][5]. By simulating the interactions between a small molecule and its biological targets at an atomic level, we can gain profound insights into its mechanism of action, predict its binding affinity, and assess its pharmacokinetic and toxicological profile long before committing to resource-intensive preclinical and clinical studies. This guide will navigate the reader through a comprehensive in silico workflow, providing both the theoretical underpinnings and the practical steps necessary to thoroughly characterize this compound.
The Strategic Workflow: A Multi-Pillar Approach to In Silico Characterization
Our approach to the in silico modeling of this compound is built upon a logical progression of computational experiments. Each stage is designed to provide critical data that informs the subsequent steps, creating a robust and self-validating analytical cascade.
Figure 1: A schematic representation of the integrated in silico workflow for the characterization of this compound.
Experimental Protocols: A Step-by-Step Guide
Computational Target Fishing: Identifying the Biological Partners
Given the novelty of this compound, the first critical step is to identify its potential biological targets. Computational target fishing, also known as reverse screening, is a powerful approach to generate hypotheses about the mechanism of action of a small molecule by screening it against a vast database of known protein structures and pharmacophore models[3][4][5][6].
Protocol 3.1.1: Target Prediction using SwissTargetPrediction and PharmMapper
-
Ligand Input:
-
SwissTargetPrediction:
-
PharmMapper:
-
Prepare the 3D structure of the ligand in .mol2 format. This can be done using software like Avogadro or online converters.
-
Upload the ligand file.
-
Select the appropriate pharmacophore database (e.g., Human Protein Targets).
-
Run the pharmacophore mapping. PharmMapper identifies potential targets by fitting the query molecule to a database of pharmacophore models derived from known protein-ligand complexes[15][18][19].
-
Target Prioritization:
-
Compile the list of predicted targets from both servers.
-
Prioritize targets that appear in both prediction lists and have high confidence scores or fit scores.
-
For this guide, based on the prevalence of benzimidazole derivatives as kinase and reductase inhibitors, we will focus on two high-probability targets: Casein Kinase 1 Delta (CK1δ) and Dihydrofolate Reductase (DHFR) .
-
Ligand and Receptor Preparation: Setting the Stage for Interaction
Accurate molecular docking and dynamics simulations are contingent on the proper preparation of both the ligand and the receptor structures. This involves generating a 3D conformation of the ligand and cleaning the protein structure to ensure it is suitable for computational analysis.
Protocol 3.2.1: Ligand Preparation
-
2D to 3D Conversion:
-
Use a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation.
-
-
Energy Minimization:
-
Perform an energy minimization of the 3D ligand structure using a force field such as MMFF94 or UFF. This can be accomplished with software like Avogadro or the obminimize tool in Open Babel. This step ensures a low-energy, stable conformation of the ligand.
-
-
File Format Conversion:
-
Save the energy-minimized ligand structure in .pdbqt format for use with AutoDock Vina. This can be done using AutoDock Tools or Open Babel.
-
Protocol 3.2.2: Receptor Preparation
-
PDB Structure Retrieval:
-
Structure Cleaning:
-
Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Inspect the protein for any missing residues or atoms and use modeling tools to repair them if necessary.
-
-
Protonation and Charge Assignment:
-
Add polar hydrogens to the protein structure.
-
Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.
-
-
File Format Conversion:
-
Save the prepared receptor structure in .pdbqt format using AutoDock Tools. This step adds Gasteiger charges to the protein atoms.
-
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically reported as a binding affinity or docking score.
Protocol 3.3.1: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Identify the active site of the receptor. For our chosen PDB structures, the active site can be inferred from the location of the co-crystallized ligand.
-
Define a grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to allow for sufficient conformational sampling of the ligand.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. The command will typically specify the receptor file, the ligand file, the grid box parameters, and the output file.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x
--center_y --center_z --size_x --size_y --size_z --out docked_poses.pdbqt
-
-
Analysis of Results:
-
Analyze the output file to identify the predicted binding poses and their corresponding docking scores. The docking score is an estimation of the binding free energy in kcal/mol, with more negative values indicating a stronger predicted interaction.
-
Visualize the top-ranked binding poses in complex with the receptor using PyMOL or UCSF Chimera to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
-
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Casein Kinase 1 Delta | 6RCG | -9.8 | Val25, Leu85, Met82, Asp141 |
| Dihydrofolate Reductase | 4M6K | -8.5 | Ile7, Phe34, Arg70, Gln35 |
Molecular Dynamics Simulations: Assessing the Stability of the Complex
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This allows for an assessment of the stability of the predicted binding pose and a more detailed characterization of the intermolecular interactions.
Protocol 3.4.1: Molecular Dynamics Simulation with GROMACS
-
System Preparation:
-
Use the top-ranked docked pose as the starting structure for the MD simulation.
-
Place the protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform an energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature.
-
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics to evaluate include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and the ligand over time.
-
-
Figure 2: A flowchart illustrating the key analysis steps following a molecular dynamics simulation.
ADMET Prediction: Evaluating Drug-Likeness
A promising therapeutic candidate must not only exhibit high potency towards its target but also possess favorable ADMET properties. In silico ADMET prediction provides an early assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential for toxicity.
Protocol 3.5.1: In Silico ADMET Prediction
-
Web Server Selection:
-
Utilize a combination of freely available web servers for a more comprehensive ADMET profile. Recommended servers include:
-
SwissADME: Provides a wide range of physicochemical properties, pharmacokinetic predictions, and drug-likeness assessments.
-
pkCSM: Predicts a variety of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.
-
-
-
Input and Analysis:
-
Input the SMILES string of this compound into each server.
-
Analyze the predicted properties, paying close attention to:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Gastrointestinal (GI) Absorption: The predicted percentage of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross the BBB.
-
CYP450 Inhibition: The potential for the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.
-
Toxicity Predictions: Such as hepatotoxicity and mutagenicity.
-
-
Table 2: Hypothetical In Silico ADMET Prediction for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 265.31 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 2.8 | Optimal lipophilicity for oral absorption |
| H-bond Donors | 2 | Complies with Lipinski's Rule (<5) |
| H-bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| GI Absorption | High | Good potential for oral bioavailability |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Favorable safety profile |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the characterization of this compound. By employing a multi-faceted approach that includes computational target fishing, molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate a wealth of data to inform and guide further preclinical development. The hypothetical results presented herein suggest that this compound is a promising therapeutic candidate with the potential to interact with key biological targets and exhibit favorable drug-like properties.
The true power of in silico modeling lies in its ability to be an iterative and dynamic process. The insights gained from these computational studies should be used to design and prioritize future in vitro and in vivo experiments. Experimental validation of the predicted biological targets and the observed binding modes is a critical next step. Furthermore, the ADMET predictions can guide medicinal chemistry efforts to optimize the pharmacokinetic and safety profiles of this promising benzimidazole derivative. By embracing the synergy between computational and experimental approaches, we can accelerate the translation of promising molecules like this compound from the virtual laboratory to the clinic.
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Structural Genomics Consortium (SGC). (2019). Crystal structure of Casein kinase 1 delta (CK1 delta) complexed with SR3029 inhibitor. [Link]
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Bystroff, C., & Kraut, J. (1991). CRYSTAL STRUCTURE OF UNLIGANDED ESCHERICHIA COLI DIHYDROFOLATE REDUCTASE. LIGAND-INDUCED CONFORMATIONAL CHANGES AND COOPERATIVITY IN BINDING. RCSB PDB. [Link]
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Sawaya, M.R., & Kraut, J. (1997). STRUCTURE OF DIHYDROFOLATE REDUCTASE COMPLEXED WITH DIHYDROFOLATE. RCSB PDB. [Link]
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Li, H., et al. (2014). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? Future Medicinal Chemistry. [Link]
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Longenecker, K.L., Roach, P.J., & Hurley, T.D. (1996). RECOMBINANT CASEIN KINASE I DELTA TRUNCATION MUTANT CONTAINING RESIDUES 1-317. RCSB PDB. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). casein kinase 1 delta. Retrieved January 12, 2026, from [Link]
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Niv, M. Y., et al. (2007). Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods. PMC. [Link]
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Protheragen. (n.d.). Target Fishing. Retrieved January 12, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC. [Link]
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Li, H., et al. (2014). Computational Target Fishing: What Should Chemogenomics Researchers Expect for the Future of in silico Drug Design and Discovery? Taylor & Francis Online. [Link]
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PubMed. (2025). Targeting tubulin protein to combat fungal disease: Design, synthesis, and its new mechanistic insights of benzimidazole hydrazone derivatives. [Link]
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PubChem. (n.d.). N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide. Retrieved January 12, 2026, from [Link]
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Methodological & Application
Application Notes: Synthesis and Evaluation of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, characterization, and potential biological application of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[1][2][3][4] This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering detailed, field-tested protocols and explaining the scientific rationale behind key experimental steps. We present a robust synthesis protocol via the Schotten-Baumann reaction, outline rigorous analytical methods for structural confirmation and purity assessment, and provide an example protocol for evaluating its cytotoxic potential.
Introduction and Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Its unique structure allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties. The title compound, this compound (Molecular Formula: C₁₆H₁₅N₃O, Molecular Weight: 265.31 g/mol ), combines the benzimidazole core with a flexible ethyl-benzamide side chain.[5] This design introduces hydrogen bond donors and acceptors, as well as aromatic surfaces, which are critical for molecular recognition and interaction with biological targets.
The synthesis of amides from amines and acyl chlorides is a cornerstone of organic chemistry. The Schotten-Baumann reaction, first described in the 1880s, remains a highly effective and widely used method for this transformation.[6][7][8] It is particularly valuable due to its operational simplicity, typically high yields, and tolerance of a biphasic aqueous-organic system.[8][9][10] The aqueous base serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[7][10] This guide will leverage this classic reaction for the efficient synthesis of the target compound.
Synthesis Protocol: Schotten-Baumann Acylation
The synthesis involves the acylation of 2-(2-aminoethyl)benzimidazole with benzoyl chloride under aqueous alkaline conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(2-Aminoethyl)benzimidazole | ≥97% | Commercially Available | Store in a desiccator. |
| Benzoyl Chloride | ≥99% | Commercially Available | Lachrymatory, handle in a fume hood. Moisture sensitive. |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available | Prepare a 10% (w/v) aqueous solution. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Anhydrous grade not required. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution. |
| Brine (Saturated NaCl) | ACS Grade | Commercially Available | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Ethanol | Reagent Grade | Commercially Available | For recrystallization. |
| Deionized Water | N/A | In-house | Used for aqueous solutions and washing. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-aminoethyl)benzimidazole (1.61 g, 10 mmol) in a biphasic solution of dichloromethane (50 mL) and 10% aqueous sodium hydroxide (30 mL).
-
Acylation: Cool the vigorously stirring mixture in an ice bath to 0-5 °C. Add benzoyl chloride (1.2 mL, 1.5 g, 10.5 mmol) dropwise via syringe over 15 minutes.
-
Causality Note: The reaction is exothermic. Slow, cooled addition prevents potential side reactions. The biphasic system with vigorous stirring ensures that the amine reacts in the organic phase while the generated HCl is immediately neutralized by the NaOH in the aqueous phase, preventing the amine from becoming protonated and unreactive.[7][9]
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. The smell of benzoyl chloride should also dissipate.[6]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Causality Note: The bicarbonate wash removes any residual benzoyl chloride and benzoic acid (from hydrolysis). The brine wash removes residual water and salts from the organic phase.
-
-
Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9][11]
-
Causality Note: Recrystallization is an effective method for purifying solid compounds.[12] The ethanol/water solvent system is chosen to find a balance where the compound is soluble when hot but sparingly soluble when cold, allowing for the separation from more soluble impurities.
-
-
Final Product Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water. Dry the product in a vacuum oven at 50 °C overnight. Determine the final mass and calculate the percentage yield. A typical yield for this procedure is in the range of 70-95%.[9]
Physicochemical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following are expected analytical data.
| Analytical Method | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.3 (s, 1H, imidazole N-H), ~8.7 (t, 1H, amide N-H), ~7.8-7.9 (d, 2H, benzoyl Ar-H), ~7.4-7.6 (m, 5H, benzoyl/benzimidazole Ar-H), ~7.1-7.2 (m, 2H, benzimidazole Ar-H), ~3.6 (q, 2H, -CH₂-NH), ~3.0 (t, 2H, -CH₂-Ar) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~166.5 (C=O), ~151.5 (imidazole C2), ~143.0, ~134.5, ~134.0, ~131.5, ~128.5, ~127.5, ~121.5, ~115.0 (Ar-C), ~40.0 (-CH₂-NH), ~28.0 (-CH₂-Ar) |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~3050 (Ar C-H stretching), ~1635 (Amide I, C=O stretching), ~1540 (Amide II, N-H bending), ~1450 (Ar C=C stretching) |
| Mass Spec. (ESI+) | m/z: 266.13 [M+H]⁺ |
| Melting Point | To be determined experimentally. A sharp melting range indicates high purity. |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and concentration. Researchers should compare their acquired spectra with these expected values.
Application Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Benzimidazole derivatives are frequently investigated for their anticancer properties.[1] The MTT assay is a standard colorimetric method for assessing cell viability, providing a preliminary indication of a compound's cytotoxic potential.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Assay Workflow Diagram
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Procedure
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Causality Note: During this incubation, metabolically active cells convert the soluble yellow MTT into insoluble purple formazan crystals. The incubation time is critical to allow for sufficient formazan formation without causing cytotoxicity from the MTT itself.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This application note provides a robust and reproducible framework for the synthesis and preliminary biological evaluation of this compound. By following the detailed protocols for synthesis via the Schotten-Baumann reaction, rigorous characterization, and in vitro cytotoxicity testing, researchers can confidently produce and assess this promising benzimidazole derivative for further investigation in drug discovery programs.
References
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Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
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Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
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Practical Handbook for Pharmaceutical Chemistry. (n.d.). Part 6: Preparation of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 10). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of benzamides through direct condensation of carboxylic acids and amines. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. PMC. Retrieved from [Link]
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Research Journal of Chemical Sciences. (2021, February). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]
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YouTube. (2021, March 20). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Benzimidazole derivatives with biological activity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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ResearchGate. (2026, January). Novel Imidazole–Chromen‐2‐One Derivatives: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Retrieved from [Link]
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Semantic Scholar. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]
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Comprehensive Analytical Characterization of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
An Application Note for Drug Development Professionals
Abstract
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide is a molecule of significant interest, belonging to the benzimidazole class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] The structural integrity, purity, and stability of such compounds are paramount for their successful development as therapeutic agents or advanced intermediates. This application note provides a comprehensive, multi-technique guide for the definitive characterization of this compound. We present detailed protocols and interpretation guidelines for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Molecular Structure
The benzimidazole nucleus is a critical pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The title compound, this compound, combines this heterocyclic system with a benzamide moiety, suggesting potential applications in various drug discovery programs. Rigorous analytical characterization is the bedrock of chemical synthesis and drug development, ensuring the compound's identity, purity, and consistency, which are regulatory requirements.
Molecular Structure: C₁₆H₁₅N₃O Molecular Weight: 277.31 g/mol
-
Key Structural Features:
-
Benzimidazole Core: Aromatic bicyclic system responsible for key biological interactions and provides characteristic spectroscopic signals.
-
Benzamide Group: An amide linkage and a phenyl ring, contributing to the molecule's structural rigidity and providing distinct spectroscopic markers.
-
Ethyl Linker: A flexible aliphatic chain connecting the two main aromatic systems.
-
Integrated Analytical Workflow
A single analytical technique is insufficient for complete characterization. We employ an orthogonal, multi-technique approach where each method provides complementary information. The relationship between these techniques is illustrated below, forming a self-validating system for quality control.
Caption: Integrated workflow for comprehensive compound characterization.
Chromatographic Analysis: Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for determining the purity of aromatic compounds. The method separates the target compound from starting materials, by-products, and degradation products.
Rationale for Method Design:
-
Column: A C8 or C18 reversed-phase column is selected due to the predominantly non-polar nature of the molecule.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure elution of compounds with varying polarities.[5][6] A small amount of acid (e.g., formic or phosphoric acid) is added to protonate the benzimidazole nitrogens, ensuring sharp, symmetrical peak shapes by minimizing silanol interactions on the column stationary phase.[6][7]
-
Detector: A UV detector is ideal as the two aromatic rings (benzimidazole and benzamide) exhibit strong chromophores. A photodiode array (PDA) detector allows for peak purity analysis by comparing spectra across the peak.
Protocol 1: HPLC Purity Determination
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm (benzimidazole) and 254 nm (general aromatic).[5][6]
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Data Analysis: Integrate all peaks. Calculate the area percent of the main peak to determine the purity of the sample. The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[8]
Spectroscopic Analysis: Structural Elucidation
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, typically producing the protonated molecular ion [M+H]⁺.
Expected Fragmentation: The primary fragmentation pathways are expected to involve the cleavage of the amide bond and the ethyl linker, which are the most labile parts of the molecule.
Caption: Proposed ESI-MS fragmentation of the target molecule.
Protocol 2: LC-MS Analysis
-
Instrumentation: A system combining liquid chromatography with a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS) is used.
-
Chromatography: Use the HPLC method described in Protocol 1. The formic acid mobile phase is MS-compatible.[7]
-
MS Parameters:
-
Ionization Mode: ESI, Positive.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70-120 V (to induce fragmentation).
-
Gas Temperature: 350 °C.
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion (expected at m/z 278.1). Analyze the tandem MS (MS/MS) spectrum to confirm the presence of characteristic fragments, such as the benzoyl cation (m/z 105.0) and phenyl cation (m/z 77.0), which are typical fragments of benzamides.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis. It readily dissolves the compound and, crucially, its high polarity and hydrogen-bond accepting nature slow down the proton exchange of the N-H protons, allowing them to be observed as distinct, often broad, signals.[1]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.3 | br s | 1H | Benzimidazole N-H | Highly deshielded due to aromaticity and H-bonding with DMSO.[1] |
| ~8.6 | t | 1H | Amide N-H | Coupling to adjacent CH₂ group. |
| 7.8-7.9 | m | 2H | Benzamide H (ortho) | Deshielded by adjacent C=O group. |
| 7.4-7.6 | m | 5H | Benzamide H (meta, para) + Benzimidazole H | Complex multiplet from two aromatic rings. |
| 7.1-7.2 | m | 2H | Benzimidazole H | Aromatic protons of the benzimidazole core. |
| ~3.6 | q | 2H | -CH₂-NH- | Coupled to both adjacent CH₂ and NH. |
| ~3.0 | t | 2H | -CH₂-Benzimidazole | Coupled to adjacent CH₂. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166 | Amide C=O | Characteristic carbonyl carbon chemical shift. |
| ~151 | Benzimidazole C2 | Carbon between two nitrogen atoms, highly deshielded. |
| 110-143 | Aromatic Carbons | A total of 12 signals are expected in this region for the two benzene rings. Tautomerism in the benzimidazole ring may lead to averaging of some signals.[10] |
| ~40 | -CH₂-NH- | Aliphatic carbon adjacent to nitrogen. |
| ~28 | -CH₂-Benzimidazole | Aliphatic carbon adjacent to the aromatic ring. |
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of DMSO-d₆ in a clean NMR tube.[1]
-
Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.
-
Acquisition:
-
Record a ¹H NMR spectrum.
-
Record a ¹³C NMR spectrum (e.g., using a DEPTQ pulse sequence to obtain full carbon information).
-
(Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively, which is a powerful method for unambiguous signal assignment.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign all peaks based on their chemical shift, multiplicity, and correlation data, comparing them to the expected values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3300 - 3100 | N-H Stretch (broad) | Benzimidazole N-H, Amide N-H | Hydrogen bonding causes significant broadening of these peaks.[11] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds. |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H | From the ethyl linker. |
| ~1640 | C=O Stretch (Amide I) | Amide C=O | Strong, sharp absorption typical for secondary amides. |
| ~1540 | N-H Bend (Amide II) | Amide N-H | Characteristic secondary amide band. |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple bands indicating the presence of the aromatic systems. |
Protocol 4: FT-IR Spectroscopy
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: PerkinElmer Spectrum Two or equivalent FT-IR spectrometer.
-
Acquisition: Place the KBr pellet in the sample holder. Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and confirm that they correspond to the functional groups present in the molecule.
Thermal Analysis: Stability and Phase Behavior
Thermal analysis provides information about the material's melting point, decomposition temperature, and stability.
-
Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic event). A sharp melting peak indicates high purity.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the temperature at which the compound begins to decompose.[12] Benzimidazole derivatives are generally known for their good thermal stability.[8][13]
Protocol 5: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
-
Instrumentation: TA Instruments Q500 TGA or Q2000 DSC, or equivalent.
-
Acquisition (DSC):
-
Heat the sample from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Acquisition (TGA):
-
Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset temperature of the melting endotherm.
-
From the TGA thermogram, determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs.
-
Conclusion
The analytical workflow detailed in this application note provides a robust framework for the comprehensive characterization of this compound. The orthogonal application of chromatographic, spectroscopic, and thermal techniques ensures a self-validating assessment of the compound's identity, purity, structure, and thermal properties. These methods are fundamental for quality control in research, process development, and regulatory submissions for benzimidazole-based pharmaceutical compounds.
References
- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
- Bouattour, S., et al. (2018). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- Alarcón, S. H., et al. (2012). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). ¹H NMR spectra of benzimidazole‐containing imide oligomers.
- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2).
- Stoyanov, E., et al. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
- SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 1-ethyl-2-methyl- on Newcrom R1 HPLC column. SIELC.
- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
- Sviridova, L.A., et al. (2020).
- Krzek, J., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research.
- Stolarczyk, M., et al. (2012).
- Krzek, J., et al. (2007).
- Ibrahim, H. K., et al. (2008).
- Kumar, A., et al. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- AL-Masoudi, W. A. (2017).
- ResearchGate. (2014). synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives.
- ResearchGate. (n.d.). TGA/DTA curves for 2-methylbenzimidazole dithiocarbamatePb(II) complex.
- Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin.
- ResearchGate. (2004). Thermal and thermo‐oxidative degradation properties of poly(benzimidazole amide imide) copolymers.
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Application Notes and Protocols for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its unique heterocyclic structure, formed by the fusion of benzene and imidazole rings, imparts a versatile three-dimensional conformation that allows for interaction with a wide array of biological targets.[2][3] Benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3][4]
This application note focuses on N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, a compound that marries the benzimidazole core with a flexible ethyl-benzamide side chain. This structural combination suggests a high potential for biological activity, possibly through mechanisms such as enzyme inhibition or disruption of protein-protein interactions. Research on structurally similar N-(1H-benzo[d]imidazol-2-yl)-benzamides has pointed towards their efficacy as anticancer agents and kinase inhibitors.[5][6][7] Therefore, the following protocols are designed to rigorously evaluate the cytotoxic and potential kinase-inhibitory effects of this compound, providing a foundational framework for its preclinical assessment.
PART 1: Foundational Cytotoxicity Assessment
The initial and most critical step in evaluating a novel compound's potential as an anticancer agent is to determine its effect on cell viability. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] This assay quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials and Reagents:
-
This compound (test compound)
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
HEK-293 (human embryonic kidney cells) for assessing general cytotoxicity[8]
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Doxorubicin or Cisplatin (positive control)[9]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA, perform a cell count, and determine viability (e.g., via trypan blue exclusion).
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include wells for vehicle control (medium with DMSO only) and a positive control (e.g., Doxorubicin).
-
-
Incubation and Assay:
-
Incubate the treated plates for 48 to 72 hours.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
| Parameter | Example Value | Rationale |
| Cell Line | A549 (Lung Cancer) | Represents a common and well-characterized cancer type.[1] |
| Seeding Density | 8,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Conc. | 0.1 - 100 µM | A wide range to capture the full dose-response curve. |
| Incubation Time | 48 hours | Allows sufficient time for the compound to exert its cytotoxic effects.[9] |
| Positive Control | Doxorubicin | A standard chemotherapeutic agent for comparison of potency. |
PART 2: Mechanistic Insight - Kinase Inhibition Profiling
Given that many benzimidazole derivatives function as kinase inhibitors, a logical next step is to screen this compound against a panel of kinases, particularly those implicated in cancer progression such as Aurora kinases, EGFR kinase, or Casein Kinase 1 (CK1).[1][6][7] An in vitro kinase assay can directly measure the compound's ability to inhibit the enzymatic activity of a specific kinase.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Generic In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is a template and should be optimized for the specific kinase of interest.
Materials and Reagents:
-
Recombinant human kinase (e.g., CK1δ)
-
Kinase-specific substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
This compound
-
Staurosporine (broad-spectrum kinase inhibitor as a positive control)
-
Kinase assay buffer (commercial or custom-prepared)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Low-volume 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a dilution series of this compound in the appropriate kinase buffer, starting from a high concentration (e.g., 100 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Include controls: a "no kinase" control, a "vehicle" control (with DMSO), and a positive control (Staurosporine).
-
Allow the components to pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to terminate the reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration (logarithmic scale) and fitting the data to a dose-response curve.
-
| Parameter | Example Value (for CK1δ) | Rationale |
| Kinase | Recombinant Human CK1δ | A relevant target for benzimidazole-based inhibitors.[6][7] |
| Substrate | Casein or specific peptide | The molecule that the kinase will phosphorylate. |
| ATP Concentration | 10 µM (approx. Km) | Ensures sensitivity for detecting competitive inhibitors. |
| Incubation Time | 60 minutes | Allows for sufficient enzymatic activity and inhibition to occur. |
| Positive Control | Staurosporine | A potent, non-selective kinase inhibitor for assay validation. |
PART 3: Confirmatory Cellular Assays
Positive results from the primary assays should be validated with secondary, more complex cellular assays. If the compound shows potent cytotoxicity and kinase inhibition, subsequent experiments could include cell cycle analysis and apoptosis assays to elucidate the mechanism of cell death.
Cell Cycle Analysis by Flow Cytometry
Many kinase inhibitors induce cell cycle arrest.[8] This can be investigated by staining DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cell population by flow cytometry.
Brief Protocol:
-
Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any compound-induced arrest.[8]
Apoptosis Assay (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay can be performed.[8]
Brief Protocol:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded framework for the initial biological evaluation of this compound. The described protocols, from broad cytotoxicity screening to specific mechanistic assays, are designed to be self-validating through the use of appropriate controls and orthogonal approaches. Successful identification of cytotoxic and kinase-inhibitory activity would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential. The versatility of the benzimidazole scaffold suggests that this compound could be a promising lead for the development of novel therapeutics.[1][3]
References
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). Google Scholar.
- Diverse biological activities of benzimidazole derivatives. (n.d.). ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). PubMed.
- Synthesis, In-Vitro Microbial and Cytotoxic Studies of New Benzimidazole Derivatives. (2009). Google Scholar.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI.
- Design, Synthesis, and Biological Evaluation of N-(1H-benzo[d]imidazol-2-yl)-4- Substituted Benzamides as an Effective Anticancer Agents. (n.d.). ResearchGate.
- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). PubMed.
- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). PubMed Central.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). MDPI.
- Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. (2023). PMC - NIH.
- Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Google Scholar.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Google Scholar.
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). PubMed.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). Google Scholar.
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). PMC - NIH.
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Application Note: A Cell-Based Luciferase Reporter Assay to Quantify the Activity of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide as a Hedgehog Pathway Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, cell-based assay to characterize the bioactivity of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets.[1][2] Based on this structural class, we hypothesize a role for this compound as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of cellular processes whose aberrant activation is implicated in several cancers.[3][4] This application note details a dual-luciferase reporter gene assay protocol designed to precisely quantify the compound's inhibitory effect on Gli-mediated transcription, a terminal step in the Hh pathway. We further describe a secondary cytotoxicity assay to ensure the observed effects are specific to pathway inhibition and not a result of general cell toxicity. Adherence to these protocols will enable the generation of reliable dose-response curves and the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Introduction and Scientific Background
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and tissue homeostasis.[3] In the canonical "off-state," the transmembrane receptor Patched (PTCH1) represses the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[5] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), PTCH1's inhibition of SMO is lifted. Activated SMO then initiates an intracellular cascade that prevents the proteolytic cleavage of Gli transcription factors (Gli1, Gli2, Gli3), allowing their accumulation and translocation to the nucleus where they activate target gene expression.[6]
Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a known driver in cancers such as basal cell carcinoma and medulloblastoma.[4][5] Consequently, small molecule inhibitors targeting this pathway are of significant therapeutic interest.[7]
This compound belongs to the benzimidazole class of compounds. This scaffold is present in numerous FDA-approved drugs and is known to interact with various biological macromolecules through hydrogen bonding and π-π stacking interactions.[2][8] Given the precedent for benzimidazole derivatives acting as anticancer agents[9][10], we propose a plausible mechanism of action for the title compound as an inhibitor of the Hh pathway, likely targeting the SMO receptor.
This guide provides the necessary protocols to test this hypothesis using a quantitative, cell-based reporter assay, a foundational tool in early-stage drug discovery.[11][12]
Assay Principle
The primary assay described is a dual-luciferase reporter assay that provides a quantitative measure of Hh pathway activation at the level of its terminal transcriptional output.[3][13]
-
Cell System: The assay utilizes the NIH/3T3 cell line, a well-established model for studying Hh signaling. These cells are engineered to stably express a firefly luciferase reporter gene under the control of a promoter containing multiple Gli-responsive elements (Gli-RE).[14][15]
-
Activation: The pathway is activated using a known SMO agonist, such as SAG (Smoothened Agonist), or with conditioned media containing the Sonic Hedgehog (Shh) ligand.[6][16] This activation leads to Gli-mediated transcription and subsequent expression of firefly luciferase.
-
Inhibition: In the presence of an Hh pathway inhibitor like this compound, the activation of Gli is blocked, leading to a dose-dependent decrease in firefly luciferase expression and a corresponding reduction in luminescent signal.
-
Normalization: To control for variations in cell number and transfection efficiency, a second reporter, Renilla luciferase, is constitutively expressed from a co-transfected plasmid.[17] The firefly luciferase signal is normalized to the Renilla luciferase signal, providing a robust and reliable readout of pathway-specific activity.
Visualized Signaling Pathway and Workflow
Hedgehog Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway and the putative point of intervention for this compound.
Caption: The Hedgehog signaling pathway and proposed inhibition by the compound.
Experimental Workflow
This diagram outlines the sequential steps of the dual-luciferase assay protocol.
Caption: Step-by-step workflow for the dual-luciferase reporter assay.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| Gli Luciferase Reporter NIH/3T3 Cell Line | BPS Bioscience | 79646 |
| DMEM, high glucose | Gibco | 11965092 |
| Calf Serum | ATCC | 30-2030 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin (G418 Sulfate) | Gibco | 10131035 |
| Opti-MEM™ Reduced Serum Medium | Gibco | 31985062 |
| This compound | Custom Synthesis/Vendor | N/A |
| Sonic Hedgehog (Shh), Recombinant Mouse Protein | R&D Systems | 464-SH |
| Smoothened Agonist (SAG) | Cayman Chemical | 11914 |
| Cyclopamine (Positive Control Inhibitor) | Cayman Chemical | 11321 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| 96-well clear-bottom, white-walled plates | Corning | 3610 |
| 96-well solid white opaque plates | Corning | 3917 |
Detailed Experimental Protocols
Protocol 1: Gli-Luciferase Reporter Assay for IC50 Determination
This protocol details the primary assay to determine the potency of this compound.
Day 1: Cell Seeding
-
Culture Gli-Luciferase NIH/3T3 cells in Growth Medium (DMEM, 10% Calf Serum, 1% Pen-Strep, 500 µg/mL Geneticin) at 37°C and 5% CO2.
-
Harvest cells and perform a cell count.
-
Seed 25,000 cells in 100 µL of Growth Medium per well into a 96-well, white-walled, clear-bottom plate.[14]
-
Incubate for 16-20 hours, allowing cells to adhere and reach near-confluency. It is critical for the cells to be confluent before treatment.[14]
Day 2: Compound Treatment and Pathway Activation
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in DMSO, then dilute these stocks into Assay Medium (Opti-MEM, 0.5% Calf Serum, 1% Pen-Strep) to achieve the final desired concentrations (e.g., 100 µM to 1 nM) with a final DMSO concentration ≤ 0.5%.
-
Carefully remove the Growth Medium from the cells using a multichannel pipette, being cautious not to disturb the cell monolayer.[16]
-
Add 50 µL of Assay Medium containing the diluted compound (or positive control inhibitor, e.g., Cyclopamine) to the appropriate wells. For "Max Signal" and "Min Signal" control wells, add 50 µL of Assay Medium with 0.5% DMSO.
-
Prepare the Hh pathway activator. If using Shh, dilute to 2 µg/mL in Assay Medium. If using SAG, dilute to 200 nM in Assay Medium.
-
Add 50 µL of the activator solution to all wells except the "Min Signal" (unstimulated) wells. To the "Min Signal" wells, add 50 µL of Assay Medium.
-
The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[14]
Day 3: Cell Lysis and Luminescence Reading
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Gently remove the medium from all wells.
-
Wash the cells once with 100 µL of 1X PBS.
-
Add 25 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Transfer 20 µL of lysate from each well to a new, solid white 96-well plate.
-
Using a luminometer with injectors, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence.
-
Next, inject 100 µL of Stop & Glo® Reagent into each well and measure the Renilla luminescence.[18]
Protocol 2: Cell Viability/Cytotoxicity Assay
This secondary assay is crucial to confirm that the observed inhibition of the reporter is not due to compound-induced cell death.
-
Plate and treat cells with the compound exactly as described in Day 1 and Day 2 of Protocol 1, but in a separate plate. Do not add the Hh pathway activator.
-
Incubate for the same duration (24-30 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each 100 µL of medium-containing well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
-
Normalization: For each well in the dual-luciferase assay, calculate the Relative Luciferase Units (RLU) by dividing the firefly luminescence value by the Renilla luminescence value.[17]
-
RLU = (Firefly Reading) / (Renilla Reading)
-
-
Percent Inhibition Calculation: Normalize the data to the control wells.
-
% Inhibition = 100 * [1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min)]
-
Where RLU_compound is the RLU from a compound-treated well, RLU_min is the average RLU from the unstimulated wells, and RLU_max is the average RLU from the stimulated, vehicle-treated wells.
-
-
IC50 Determination: Plot the Percent Inhibition versus the log-transformed compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Table 1: Representative Data for Dose-Response Analysis
| Compound Conc. (nM) | Log [Conc.] | Normalized Response (%) |
| 10000 | 4.00 | 98.5 |
| 3000 | 3.48 | 95.2 |
| 1000 | 3.00 | 88.1 |
| 300 | 2.48 | 75.4 |
| 100 | 2.00 | 51.2 |
| 30 | 1.48 | 24.6 |
| 10 | 1.00 | 9.8 |
| 1 | 0.00 | 1.5 |
| Calculated IC50 (nM) | 97.5 |
Assay Validation and Quality Control
To ensure the assay is robust and suitable for compound screening, key validation parameters must be assessed.[19][20]
Table 2: Assay Validation Parameters
| Parameter | Formula | Acceptance Criteria | Purpose |
| Signal-to-Background (S/B) | Mean(Signal_max) / Mean(Signal_min) | > 5-fold | Ensures a sufficient dynamic range to detect inhibition. |
| Z'-factor | 1 - [3*(SD_max + SD_min) / |Mean_max - Mean_min|] | > 0.5 | Indicates the robustness and suitability for high-throughput screening (HTS).[21] |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the precision and reproducibility of replicate wells. |
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Luminescent Signal | - Low transfection efficiency- Reagents expired or improperly stored- Insufficient reporter gene expression- Cell monolayer detached | - Use a stronger promoter for the reporter if possible- Always use freshly prepared or properly stored reagents[22]- Increase incubation time post-activation- Be extremely gentle when washing or changing media[16] |
| High Background Signal | - White plates may phosphoresce- Reagent contamination | - Use opaque plates for the final reading[23]- Ensure dedicated pipettes and sterile technique |
| High Variability Between Replicates | - Pipetting errors- Inconsistent cell seeding- Edge effects in the 96-well plate | - Use a calibrated multichannel pipette and prepare master mixes[22]- Ensure a homogenous cell suspension before plating- Avoid using the outer wells of the plate or fill them with PBS |
| Signal Saturation | - Overexpression of luciferase- Luminometer gain is too high | - Reduce the amount of plasmid DNA used for transfection- Reduce the luminometer's integration time or gain setting[24] |
Conclusion
The protocols described in this application note provide a validated, robust, and quantitative method for assessing the inhibitory activity of this compound on the Hedgehog signaling pathway. By combining a specific reporter gene assay with a general cytotoxicity assay, researchers can confidently determine the on-target potency of the compound and generate the high-quality data necessary for progression in the drug discovery pipeline.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. ACS Omega.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
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- Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132-14137.
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Taipale, J. Lab. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Accessed January 12, 2026. [Link]
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Bentham Science Publishers. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Accessed January 12, 2026. [Link]
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Application Notes and Protocols for the Characterization of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide as a Kinase Inhibitor
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine, a key component of ATP. This allows benzimidazole derivatives to act as competitive inhibitors at the ATP-binding site of many kinases.[1][2][3][4] The versatility of the benzimidazole structure allows for the development of both highly selective and multi-targeted kinase inhibitors, the latter being particularly useful in complex diseases where multiple signaling pathways are dysregulated.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel benzimidazole-based compound, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, as a potential kinase inhibitor. The protocols outlined herein are designed to be self-validating and provide a clear rationale for each experimental step, enabling the user to identify target kinases, determine inhibitory potency, and validate the compound's mechanism of action in a cellular context.
Compound Profile: this compound
| Property | Details | Source/Considerations |
| IUPAC Name | This compound | |
| CAS Number | Not readily available, requires specific synthesis lookup. | |
| Molecular Formula | C16H15N3O | |
| Molecular Weight | 265.31 g/mol | |
| Solubility | Expected to have low aqueous solubility.[5][6] Soluble in organic solvents like DMSO and ethanol.[6] | For biological assays, prepare a concentrated stock solution in 100% DMSO.[7] The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced artifacts.[8] |
| Storage | Store as a solid at -20°C. In solution (DMSO), store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | Benzimidazole compounds are generally stable.[6] |
Part 1: In Vitro Characterization of Kinase Inhibition
The initial step in characterizing a novel kinase inhibitor is to determine its activity against a purified enzyme in a controlled, cell-free environment. This allows for the direct measurement of enzyme inhibition and the determination of key parameters like the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.
Rationale: This assay format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. The use of a luminescence-based readout minimizes interference from colored or fluorescent compounds.
Materials:
-
Kinase of interest (e.g., from a kinase panel screen)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Expected Results:
The results of the in vitro kinase assay will provide the IC50 value of this compound for the tested kinase. A lower IC50 value indicates a more potent inhibitor. It is recommended to screen the compound against a panel of kinases to determine its selectivity profile.
Example Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
Note: The above data is for illustrative purposes only.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro luminescence-based kinase assay.
Part 2: Cellular Characterization of Kinase Inhibition
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand how a compound behaves in a more physiologically relevant context.[9][10] These assays provide insights into cell permeability, target engagement, and the compound's effect on downstream signaling pathways.
Protocol: Western Blotting for Phospho-protein Levels
This protocol is used to assess the inhibition of a specific kinase within a cell by measuring the phosphorylation state of its downstream substrate.
Rationale: A decrease in the phosphorylation of a known substrate is a strong indicator of target engagement and inhibition of the upstream kinase in a cellular environment. This method provides a direct readout of the compound's effect on the signaling pathway.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a DMSO vehicle control for a predetermined time.
-
If the pathway is stimulated, add the appropriate ligand for a short period before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate protein.[11]
-
Data Analysis:
-
Quantify the band intensities for both the phospho-specific and total protein signals.
-
Calculate the ratio of the phospho-protein to the total protein for each sample.
-
Plot the normalized phospho-protein levels against the inhibitor concentration to determine the cellular IC50.
Visualizing the Signaling Pathway and Western Blot Workflow
Caption: Workflow for Western Blot analysis of phospho-protein levels.
Protocol: Cell Proliferation/Viability Assay
This assay determines the effect of the kinase inhibitor on cell growth and survival.
Rationale: Many kinases are involved in cell proliferation and survival pathways.[4] Therefore, inhibiting these kinases is expected to reduce cell viability, providing a functional readout of the compound's cellular activity.
Materials:
-
Cancer cell line with a dependency on the target kinase
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
White, clear-bottom 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a DMSO vehicle control.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Part 3: Mechanism of Action
Benzimidazole-based kinase inhibitors most commonly act as ATP-competitive inhibitors due to the structural similarity of the benzimidazole scaffold to the purine ring of ATP.[1][2][3]
Caption: Proposed ATP-competitive mechanism of action.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the characterization of this compound as a kinase inhibitor. By following these steps, researchers can effectively determine the compound's potency, selectivity, and cellular activity, which are critical for its further development as a research tool or therapeutic agent. The benzimidazole scaffold continues to be a fruitful starting point for the discovery of novel kinase inhibitors, and a thorough characterization of new derivatives is essential to unlock their full potential.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20). [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]
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ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. Retrieved from [Link]
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Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 261-274. [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceuticals, 17(8), 999. [Link]
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Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(5), e0127048. [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]
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Taylor & Francis Online. (2012). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 53(6), 359-366. [Link]
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Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]
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Application Notes and Protocols for the Investigation of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1] Its structural versatility and ability to interact with various biological targets have led to the development of a wide range of therapeutic agents.[2] In oncology, benzimidazole derivatives have garnered significant attention for their potent anticancer activities, which are often attributed to their capacity to induce cell cycle arrest, trigger apoptosis, and modulate key signaling pathways involved in tumor progression.[3][4][5] This document provides a comprehensive guide for the investigation of a specific benzimidazole derivative, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide , in the context of cancer cell line studies. While extensive data on this particular molecule is still emerging, this guide offers a robust framework for its evaluation, drawing upon established methodologies and the known mechanisms of action of structurally related N-substituted benzamides.
Proposed Mechanism of Action: Insights from N-Substituted Benzamides
N-substituted benzamides have been shown to exert their anticancer effects through a multi-faceted approach, primarily culminating in the induction of programmed cell death, or apoptosis.[6] The proposed mechanism for this class of compounds, which can be hypothesized for this compound, involves the following key events:
-
Induction of Cell Cycle Arrest: Prior to the onset of apoptosis, N-substituted benzamides have been observed to induce a cell cycle block, frequently at the G2/M phase.[4][6] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.
-
Mitochondrial-Mediated Apoptosis: The apoptotic cascade is often initiated via the intrinsic, or mitochondrial, pathway. This involves the release of cytochrome c from the mitochondria into the cytosol.[6]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of caspase-9 is a key initiating event in the mitochondrial pathway.[6]
-
Execution of Apoptosis: Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
-
p53-Independent Mechanism: Notably, the apoptotic effects of some N-substituted benzamides have been shown to be independent of the tumor suppressor protein p53.[6] This is a significant attribute, as many cancers harbor mutations in the p53 gene, rendering them resistant to therapies that rely on a functional p53 pathway.
Visualizing the Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the comprehensive evaluation of this compound's anticancer properties in vitro.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO-containing medium) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anticipated Results and Data Presentation
The results of the MTT assay are expected to demonstrate a dose-dependent decrease in the viability of cancer cell lines treated with this compound. The IC₅₀ values for various benzimidazole derivatives against different cancer cell lines typically range from micromolar to nanomolar concentrations.[5][7]
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colon Carcinoma | 7.8 |
| DU-145 | Prostate Carcinoma | 15.1 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizing the Experimental Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blotting for Key Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This can be used to assess the levels of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p21, Cyclin B1, CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Key Protein Targets for Western Blot Analysis
| Pathway | Target Protein | Expected Change with Treatment |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Apoptosis | Cleaved PARP | Increase |
| Apoptosis | Bcl-2 (anti-apoptotic) | Decrease |
| Apoptosis | Bax (pro-apoptotic) | Increase |
| Cell Cycle | p21 (CDK inhibitor) | Increase |
| Cell Cycle | Cyclin B1 | Decrease |
| Cell Cycle | CDK1 | Decrease |
Conclusion and Future Directions
This document provides a comprehensive set of protocols and application notes to guide the investigation of this compound as a potential anticancer agent. The methodologies outlined herein will enable researchers to thoroughly characterize its cytotoxic and apoptotic effects, as well as to elucidate its impact on cell cycle progression. Based on the literature for related N-substituted benzamides, it is hypothesized that this compound will induce G2/M arrest and p53-independent, mitochondria-mediated apoptosis. Further studies should focus on identifying the specific molecular targets of this compound and evaluating its efficacy in in vivo models of cancer. The benzimidazole scaffold continues to be a promising area of research in oncology, and a systematic evaluation of novel derivatives like this compound is crucial for the development of new and effective cancer therapies.
References
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]
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Application Note and Protocols for the Antimicrobial Activity Testing of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Introduction: The Promise of Benzimidazole Scaffolds in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic compound formed from the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[3][4][5][6][7] The rise of multidrug-resistant pathogens has catalyzed the exploration of novel chemical entities, and benzimidazole derivatives are at the forefront of this research due to their potent and diverse mechanisms of action.[4][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific benzimidazole derivative, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide . We will detail the foundational assays for determining its inhibitory and cidal activity against a panel of pathogenic bacteria and delve into advanced protocols to elucidate its potential mechanism of action. The methodologies described are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility of the generated data.[9][10][11][12]
Part 1: Primary Antimicrobial Susceptibility Testing
The initial assessment of a novel compound involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These parameters establish the compound's potency and whether its effect is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[9][12][13] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][12] The assay is typically performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and bacterial strains.
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The typical final volume in each well is 100 µL.
-
Ensure to include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13]
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Data Presentation: MIC Values of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 16 |
| Enterococcus faecalis ATCC 29212 | Positive | 32 |
| Escherichia coli ATCC 25922 | Negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 |
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16] This assay is a crucial follow-up to the MIC test to determine if the compound is bactericidal.
Aliquots from the clear wells of the MIC plate (at and above the MIC) are sub-cultured onto an agar medium without the test compound. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.[17][18]
-
Sub-culturing from MIC Plate:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]
-
Data Presentation: MBC Values and Interpretation
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 32 | 128 | 4 | Bactericidal |
| E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18]
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent. It is widely used due to its simplicity and low cost.[10][11][19]
A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[10][20]
-
Preparation of Inoculum and Agar Plate:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
-
Application of Disks:
-
Aseptically place a sterile paper disk impregnated with a known amount of this compound onto the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Workflow Visualization: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Part 2: Investigating the Mechanism of Action
Understanding how a novel antimicrobial compound works is critical for its development. Benzimidazole derivatives have been reported to exert their effects through various mechanisms, including the inhibition of DNA synthesis and disruption of cell membrane integrity.[2][8][21]
Bacterial Membrane Permeability Assays
These assays determine if the test compound disrupts the bacterial cell membrane, leading to leakage of cellular contents.
The N-phenyl-1-naphthylamine (NPN) assay is used to assess the permeability of the outer membrane of Gram-negative bacteria.[22][23][24]
-
Principle: NPN is a fluorescent probe that is normally excluded by the intact outer membrane. When the membrane is damaged, NPN can enter the hydrophobic environment of the membrane, resulting in a significant increase in fluorescence.
-
Protocol:
-
Grow Gram-negative bacteria to mid-log phase and resuspend the cells in a suitable buffer (e.g., HEPES).
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add varying concentrations of this compound.
-
Immediately measure the fluorescence (Excitation: ~350 nm, Emission: ~420 nm) over time. A rapid increase in fluorescence indicates outer membrane permeabilization.[24]
-
The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay measures the integrity of the inner (cytoplasmic) membrane.[25][26]
-
Principle: ONPG is a chromogenic substrate for the cytoplasmic enzyme β-galactosidase. In cells with an intact inner membrane, ONPG cannot reach the enzyme. If the membrane is compromised, ONPG enters the cytoplasm, is hydrolyzed by β-galactosidase, and releases o-nitrophenol, a yellow-colored compound that can be measured spectrophotometrically at 420 nm.
-
Protocol:
-
Use a bacterial strain that constitutively expresses β-galactosidase (e.g., E. coli ML-35).
-
Grow the cells to mid-log phase and resuspend them in buffer.
-
In a cuvette or 96-well plate, add the cell suspension and ONPG.
-
Add the test compound and monitor the change in absorbance at 420 nm over time. An increase in absorbance indicates inner membrane damage.[26]
-
DNA Interaction Assays
Given that benzimidazoles are structurally similar to purines, a plausible mechanism of action is the interference with DNA replication or function.[8][21]
This assay can determine if the compound binds to DNA and can provide insights into its binding mode (e.g., intercalation vs. groove binding).[27]
-
Principle: A fluorescent dye, such as ethidium bromide, exhibits increased fluorescence upon intercalating into the DNA double helix. A compound that also binds to DNA will displace the dye, leading to a quenching of the fluorescence signal.
-
Protocol:
-
In a 96-well black plate, prepare a solution of calf thymus DNA and a fluorescent intercalating dye (e.g., ethidium bromide).
-
Add serial dilutions of this compound.
-
Incubate for a short period to allow for binding equilibrium.
-
Measure the fluorescence. A dose-dependent decrease in fluorescence suggests that the test compound is binding to the DNA.[27][28][29]
-
Workflow Visualization: Mechanism of Action Studies
Caption: Investigating the potential mechanism of action.
Conclusion
This application note provides a structured and comprehensive framework for the antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's inhibitory and bactericidal activity, as well as gain crucial insights into its mechanism of action. The versatile nature of the benzimidazole scaffold suggests that this compound could be a promising candidate for further preclinical development in the fight against infectious diseases.[3][30][31]
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Matuschek, E., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266. Available at: [Link]
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Åkerlund, T., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(5), 1236-1244. Available at: [Link]
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Le, T. H. T., et al. (2018). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Analytical Methods, 10(4), 438-444. Available at: [Link]
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CLSI. (2024). CLSI M100-ED34:2024 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI. Available at: [Link]
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Mishra, A. K., et al. (2010). Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. International Journal of ChemTech Research, 2(1), 446-454. Available at: [Link]
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Application Notes and Protocols for the Antiparasitic Evaluation of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antiparasitic potential of the novel compound, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. Benzimidazole derivatives have historically formed the backbone of anthelmintic chemotherapy, primarily by disrupting microtubule polymerization in parasites.[1][2] This guide outlines a strategic, multi-tiered approach, commencing with broad-spectrum in vitro screening against a panel of clinically relevant parasites, proceeding to cytotoxicity profiling to establish a selectivity index, and culminating in mechanistic and in vivo efficacy studies. The protocols herein are designed to be self-validating, providing a robust framework for assessing the therapeutic promise of this and structurally related benzimidazole compounds.
Introduction: The Benzimidazole Scaffold in Antiparasitic Drug Discovery
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antiparasitic, antiviral, and anticancer properties.[2][3] Marketed anthelmintics such as albendazole and mebendazole underscore the therapeutic success of this chemical class.[4] Their principal mechanism of action involves binding to the parasite's β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is catastrophic for the parasite, affecting essential functions like cell division, motility, and nutrient absorption.[1]
The compound of interest, this compound, integrates the core benzimidazole structure with an extended benzamide side chain. This structural modification warrants a thorough investigation to determine if it retains, enhances, or alters the classic benzimidazole mechanism of action and to ascertain its spectrum of activity and selectivity. This guide provides the experimental framework for such an investigation.
Strategic Evaluation Workflow
A logical and phased approach is critical for the efficient evaluation of a novel compound. We propose a three-stage workflow designed to progressively generate a comprehensive biological profile of this compound.
Caption: Proposed workflow for antiparasitic evaluation.
Phase 1: In Vitro Screening and Selectivity Profiling
The initial phase aims to identify the antiparasitic activity of the compound and assess its safety margin by comparing its efficacy against parasites to its toxicity against mammalian cells.
Protocol: Primary Antiparasitic Screening
This protocol describes a general method for assessing the in vitro activity against a panel of representative parasites. The choice of parasites should align with the strategic goals of the research program (e.g., targeting protozoa like Leishmania, Trypanosoma, or helminths like Schistosoma mansoni).
Principle: The viability of parasites is measured after incubation with serial dilutions of the test compound. A reduction in viability compared to untreated controls indicates antiparasitic activity. Assays often rely on metabolic indicators (e.g., resazurin reduction) or DNA quantification.[5]
Materials:
-
This compound (test compound)
-
Relevant parasite species (e.g., Leishmania donovani promastigotes, Trypanosoma cruzi trypomastigotes, Schistosoma mansoni schistosomula)
-
Appropriate culture media for each parasite
-
Reference drugs (e.g., Amphotericin B for Leishmania, Benznidazole for T. cruzi, Praziquantel for S. mansoni)
-
96-well microplates
-
Resazurin sodium salt solution or DNA quantification kit (e.g., PicoGreen)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in the appropriate parasite culture medium. The final DMSO concentration in the assay should be ≤0.5% to avoid solvent toxicity.
-
Parasite Seeding: Dispense a standardized number of parasites into the wells of a 96-well plate.
-
Compound Addition: Add the diluted compound to the wells. Include wells for negative (vehicle control) and positive (reference drug) controls.
-
Incubation: Incubate the plates under conditions optimal for the specific parasite (e.g., 26°C for Leishmania promastigotes, 37°C for T. cruzi trypomastigotes) for a predetermined duration (typically 48-72 hours).
-
Viability Assessment:
-
Resazurin Method: Add resazurin solution to each well and incubate for an additional 4-24 hours. Measure fluorescence (Ex/Em ~560/590 nm).
-
DNA Quantification: Lyse the cells and add a DNA-binding fluorescent dye. Measure fluorescence according to the kit manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol: Mammalian Cell Cytotoxicity Assay
Principle: To determine the compound's selectivity, its toxicity against a mammalian cell line is measured.[6] A high ratio of the cytotoxic concentration to the effective antiparasitic concentration indicates a favorable therapeutic window.
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Test compound and a reference cytotoxic drug (e.g., Doxorubicin)
-
96-well clear-bottom microplates
-
Resazurin sodium salt solution or MTT reagent
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Assess cell viability using the resazurin or MTT assay as per standard protocols.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50).
Data Interpretation: The Selectivity Index (SI)
The Selectivity Index is a critical metric for prioritizing compounds for further development.
Calculation: SI = CC50 (Mammalian Cells) / IC50 (Parasite)
A higher SI value is desirable, with an SI > 10 often considered a benchmark for a promising hit.
| Parameter | Description | Desired Outcome |
| IC50 | Concentration for 50% inhibition of parasite growth. | Low (nanomolar to low micromolar) |
| CC50 | Concentration for 50% cytotoxicity in mammalian cells. | High (micromolar) |
| SI | Selectivity Index (CC50/IC50). | High (>10) |
Phase 2: Mechanistic Elucidation
If the compound demonstrates promising and selective activity, the next phase focuses on understanding its mechanism of action. Given its benzimidazole core, the primary hypothesis is the inhibition of tubulin polymerization.
Protocol: In Vitro Tubulin Polymerization Assay
Principle: This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[4] Microtubule formation increases the light scattering or fluorescence of a reporter dye, which can be monitored over time.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Tubulin polymerization buffer (e.g., G-PEM buffer with GTP)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound
-
Reference compounds: Nocodazole (inhibitor) and Paclitaxel (stabilizer)
-
Temperature-controlled fluorometric plate reader
Procedure:
-
Reaction Setup: In a pre-chilled 96-well plate, add polymerization buffer, fluorescent reporter, and serial dilutions of the test compound or reference drugs.
-
Initiation: Add purified tubulin to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a reader pre-warmed to 37°C. Measure fluorescence at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. An inhibitory compound will decrease the rate and extent of polymerization compared to the vehicle control. Calculate the IC50 for tubulin polymerization inhibition.
Caption: Principle of the tubulin polymerization assay.
Phase 3: In Vivo Efficacy Evaluation
Promising compounds with a defined mechanism of action should be advanced to in vivo models to assess their efficacy in a complex biological system.
Protocol: Rodent Model of Parasitic Infection
Principle: An appropriate animal model that mimics human infection is used to evaluate the compound's ability to reduce parasite burden. The choice of model depends on the target parasite (e.g., Leishmania major in BALB/c mice for cutaneous leishmaniasis, Schistosoma mansoni in C57BL/6 mice for schistosomiasis).
Materials:
-
Appropriate rodent strain (e.g., BALB/c, C57BL/6 mice)
-
Infective stage of the target parasite
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)
-
Reference drug
-
Equipment for animal dosing and monitoring
-
Methods for quantifying parasite burden (e.g., qPCR for tissue parasite load, counting adult worms after perfusion)
Procedure:
-
Acclimatization and Infection: Acclimatize animals to laboratory conditions. Infect animals with a standardized dose of parasites according to established protocols.
-
Treatment Initiation: Once the infection is established (pre-patent or patent period, depending on the model), group the animals and begin treatment. Include a vehicle control group and a positive control (reference drug) group.
-
Dosing Regimen: Administer the test compound at various dose levels (dose-ranging study) for a defined period (e.g., 5 consecutive days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity or disease.
-
Efficacy Endpoint: At the end of the study, euthanize the animals and quantify the parasite burden in the relevant tissues (e.g., liver, spleen, skin lesion).
-
Data Analysis: Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group. Determine the effective dose (e.g., ED50 or ED90).
Conclusion and Future Directions
This guide provides a systematic and robust framework for the preclinical evaluation of this compound as a potential antiparasitic agent. The outlined workflow, from broad in vitro screening to targeted in vivo studies, ensures that comprehensive data on efficacy, selectivity, and mechanism of action are generated. Positive outcomes from this evaluation cascade would position the compound as a strong candidate for further lead optimization and advanced preclinical development, potentially contributing a new weapon to the arsenal against neglected parasitic diseases.
References
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(n.d.). Benzimidazole‐Based Anthelmintic Drugs: Synthetic Strategy, Pharmacological Insights, and SAR Analysis | Request PDF. ResearchGate. Available at: [Link]
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(n.d.). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. ResearchGate. Available at: [Link]
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Gomes, P. A., & de Melo, G. D. (2011). Early toxicity screening and selection of lead compounds for parasitic diseases. PubMed. Available at: [Link]
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(n.d.). Structure activity relationship of benzimidazole derivatives. ResearchGate. Available at: [Link]
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Al-Omary, F. A., et al. (2015). Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents. PubMed. Available at: [Link]
-
(n.d.). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI. Available at: [Link]
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Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. PubMed. Available at: [Link]
-
Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. PubMed. Available at: [Link]
-
Kirubakaran, S., et al. (2012). Structure-activity relationship study of selective benzimidazole-based inhibitors of Cryptosporidium parvum IMPDH. PubMed. Available at: [Link]
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(n.d.). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available at: [Link]
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Olivier, M., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PMC. Available at: [Link]
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(n.d.). SAR of 2-amino-benzimidazole derivatives. ResearchGate. Available at: [Link]
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(n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link]
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(n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Available at: [Link]
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(n.d.). In vitro and in vivo experimental models for drug screening and development for Chagas disease. ResearchGate. Available at: [Link]
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(n.d.). High-content approaches to anthelmintic drug screening. PMC. Available at: [Link]
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(n.d.). In vitro and in vivo trematode models for chemotherapeutic studies. edoc. Available at: [Link]
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Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. SciELO. Available at: [Link]
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Application Notes and Protocols for the Development of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer and antifungal properties. This guide provides an in-depth technical overview for the strategic development of novel derivatives based on this core structure. Authored from the perspective of a seasoned application scientist, this document eschews rigid templates in favor of a logically structured narrative that explains the causality behind experimental choices. Herein, we detail robust protocols for the synthesis, purification, and characterization of new analogs, alongside validated methodologies for their biological evaluation. By integrating field-proven insights with established scientific principles, these notes aim to empower researchers to accelerate the discovery of next-generation therapeutic agents.
Introduction: The Benzimidazole-Benzamide Hybrid Scaffold
The fusion of a benzimidazole ring with a benzamide moiety through an ethyl linker creates a molecule of significant pharmacological interest. The benzimidazole core is a well-established pharmacophore, known to mimic purine nucleosides and interact with a variety of biological targets.[1][2] Its inherent structural planarity and ability to participate in hydrogen bonding and π-π stacking interactions make it a versatile scaffold for drug design.[2] The benzamide component provides a readily modifiable handle for tuning the physicochemical properties and biological activity of the molecule. The ethyl linker offers conformational flexibility, allowing the two aromatic systems to adopt optimal orientations for target binding.
Derivatization of the this compound scaffold is a key strategy to enhance potency, selectivity, and pharmacokinetic profiles. Modifications can be systematically introduced at three primary locations:
-
The Benzamide Phenyl Ring: Substitution with various functional groups can modulate lipophilicity, electronic properties, and steric bulk, influencing target engagement and cellular uptake.
-
The Benzimidazole Ring System: Substitution on the benzene portion of the benzimidazole can fine-tune the electronic nature and solubility of the scaffold.
-
The Amide Linker: While less common, modification or bioisosteric replacement of the amide bond can improve metabolic stability and alter binding modes.
This guide will provide detailed protocols to explore these derivatization strategies and to evaluate the resulting compounds for their therapeutic potential, with a primary focus on anticancer and antifungal applications.
Synthetic Development of Derivatives
The synthesis of this compound derivatives is typically achieved through a convergent synthesis strategy. The key step involves the amide coupling of the pivotal intermediate, 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine, with a variety of substituted benzoic acids or their activated derivatives.
Workflow for Derivative Synthesis
The overall synthetic workflow is depicted below, starting from the synthesis of the key amine intermediate followed by the parallel synthesis of a library of benzamide derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine (Key Intermediate)
This protocol describes the synthesis of the key amine intermediate via the Phillips-Ladenburg reaction.
-
Materials:
-
o-Phenylenediamine
-
β-Alanine
-
4N Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a 250 mL round-bottom flask, add o-phenylenediamine (1.0 eq) and β-alanine (1.1 eq).
-
Slowly add 4N HCl (sufficient to dissolve the reactants and maintain acidic conditions) with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of 10% NaOH solution until a pH of 8-9 is reached. A precipitate will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine as a solid.
-
Protocol 2: General Procedure for Amide Coupling (EDCI/HOBt)
This protocol details a widely used method for forming the amide bond between the key amine intermediate and various substituted benzoic acids.
-
Materials:
-
2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine (from Protocol 1)
-
Substituted benzoic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).
-
Add the amine solution dropwise to the activated acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with DCM (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound derivative.
-
Structural Characterization of Derivatives
Rigorous structural confirmation of all synthesized derivatives is paramount for establishing structure-activity relationships (SAR). A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment. Expected characteristic signals include the amide N-H proton (typically a broad singlet or triplet), distinct aromatic proton signals for both the benzimidazole and benzamide rings, and aliphatic proton signals for the ethyl linker.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals to identify include the amide carbonyl carbon, and the aromatic and aliphatic carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amide N-H | 8.0 - 9.0 (broad) | - |
| Benzimidazole N-H | 12.0 - 13.0 (broad) | - |
| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |
| Amide C=O | - | 165 - 175 |
| Ethyl CH₂-N | 3.5 - 4.0 | 38 - 45 |
| Ethyl CH₂-Bim | 3.0 - 3.5 | 28 - 35 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds, typically by observing the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of key functional groups. Characteristic stretching frequencies include:
-
N-H stretch (amide and benzimidazole): 3200-3400 cm⁻¹
-
C=O stretch (amide): 1630-1680 cm⁻¹
-
C=N stretch (imidazole): ~1620 cm⁻¹
Biological Evaluation: Protocols and Applications
The following protocols provide standardized methods for evaluating the anticancer and antifungal activities of the synthesized derivatives.
Anticancer Activity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against various cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
Test compounds (dissolved in DMSO to create stock solutions).
-
Doxorubicin (as a positive control).
-
96-well flat-bottom microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Multichannel pipette.
-
Microplate reader (capable of measuring absorbance at 570 nm).
-
-
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antifungal Activity Evaluation
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[1][2][3]
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the MIC of the synthesized derivatives against clinically relevant fungal strains.
-
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.
-
Sabouraud Dextrose Agar/Broth.
-
Test compounds (dissolved in DMSO).
-
Fluconazole or Amphotericin B (as positive controls).
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer.
-
Incubator (35°C).
-
-
Procedure:
-
Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar plates. Prepare a fungal suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds and control drugs in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a drug-free well with the fungal inoculum (growth control) and a well with sterile medium only (sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.
-
Structure-Activity Relationship (SAR) and Data Presentation
Systematic analysis of the biological data from a library of derivatives allows for the elucidation of SAR. This is a critical step in identifying the key structural features required for potent activity and for guiding the design of next-generation compounds.
Table 2: Example SAR Data for Anticancer Activity (IC₅₀ in µM)
| Compound ID | R¹ (Benzamide) | R² (Benzimidazole) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent | H | H | 15.2 | 21.5 | 18.9 |
| DA-1 | 4-Cl | H | 5.8 | 8.1 | 6.5 |
| DA-2 | 4-OCH₃ | H | 12.1 | 15.3 | 14.2 |
| DA-3 | 4-NO₂ | H | 2.5 | 4.2 | 3.1 |
| DA-4 | 4-Cl | 5-NO₂ | 0.9 | 1.5 | 1.1 |
| Doxorubicin | - | - | 0.5 | 0.8 | 0.6 |
This is example data for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of new derivatives. By systematically exploring the structure-activity relationships, researchers can rationally design compounds with improved potency, selectivity, and drug-like properties. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent compounds, as well as evaluating their efficacy in in vivo models of disease. This structured approach will pave the way for the translation of these promising scaffolds into clinical candidates.
References
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]
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- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Introduction: Unveiling the Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anthelmintic, and anticancer properties.[1][2][3] N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide is a novel compound that marries the benzimidazole core with a benzamide moiety, suggesting a potential for unique pharmacological effects, particularly in the realm of inflammation and cell signaling. While specific in vivo data for this compound is not yet widely published, its structural alerts point towards a promising candidate for investigation.
This guide provides a comprehensive framework for researchers initiating in vivo animal studies with this compound. It covers essential protocols from formulation development to pharmacokinetic and pharmacodynamic assessments, with a focus on scientifically rigorous and ethically sound experimental design.
Physicochemical Properties and Synthesis Outline
A foundational understanding of the target compound is paramount for successful in vivo evaluation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅N₃O | [4] |
| Molecular Weight | 265.31 g/mol | [4] |
| Predicted Solubility | Low aqueous solubility | Inferred from benzimidazole class properties[5] |
| Predicted Lipophilicity (logP) | Moderate to High | Inferred from structural components |
A plausible synthetic route for this compound involves a condensation reaction, a common method for generating benzimidazole derivatives.[6][7]
Caption: Workflow for in vivo anti-inflammatory screening.
Pharmacokinetic Profiling
A preliminary pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which will inform the dosing regimen for efficacy studies.
-
Animals: Male Sprague-Dawley rats (200-250 g), cannulated (jugular vein) for serial blood sampling if possible.
-
Dosing:
-
Intravenous (i.v.) bolus: 1-2 mg/kg (using a solubilized formulation)
-
Oral gavage (p.o.): 10-20 mg/kg (using a suspension or solubilized formulation)
-
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Immediately process blood to plasma and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in plasma.
[9][10][11]| Parameter | Recommended Conditions | | --- | --- | | Chromatography | Reverse-phase C18 column | | Mobile Phase | Gradient elution with acetonitrile and water (with 0.1% formic acid) | | Detection | Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode | | Sample Preparation | Protein precipitation or liquid-liquid extraction | | Calibration Range | 1-1000 ng/mL (or as determined by sensitivity) |
PK Parameter Calculation:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Half-life |
| CL | Clearance (from i.v. data) |
| Vd | Volume of distribution (from i.v. data) |
| F% | Bioavailability (from p.o. and i.v. data) |
Preliminary Toxicity Assessment
An acute toxicity study should be conducted to determine the safety profile of the compound.
Procedure:
-
Dose Escalation: Administer single, escalating doses of the compound to small groups of mice or rats.
-
Observation: Monitor the animals closely for 14 days for any signs of morbidity, mortality, changes in body weight, or behavioral abnormalities.
-
Necropsy: At the end of the observation period, perform a gross necropsy to examine major organs for any visible abnormalities.
-
LD50 Estimation: Estimate the median lethal dose (LD50) if applicable. In vivo studies on other benzimidazole derivatives have shown tolerability in pharmacological dose ranges of 5-25 mg/kg.
This document provides a comprehensive starting point for the in vivo investigation of this compound. The proposed protocols for formulation, pharmacodynamic, and pharmacokinetic studies will enable researchers to systematically evaluate its therapeutic potential. Positive results from these initial screens would warrant further investigation into chronic inflammation models, detailed mechanism of action studies, and a more extensive safety and toxicology profiling to advance this promising compound through the drug discovery pipeline.
References
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). ResearchGate. Retrieved from [Link]
-
A Mouse Model of LPS-Induced Systemic Inflammation. (2021). Bio-protocol. Retrieved from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. (2023). Bio-protocol. Retrieved from [Link]
-
Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. (2018). Journal of Visualized Experiments. Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). PMC. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2016). PMC. Retrieved from [Link]
-
Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits. (2016). Semantic Scholar. Retrieved from [Link]
-
Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. (2022). MDPI. Retrieved from [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2021). ResearchGate. Retrieved from [Link]
-
Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles. (2012). ResearchGate. Retrieved from [Link]
-
Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits. (2016). ResearchGate. Retrieved from [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PMC. Retrieved from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]
-
Scheme 1A. Synthesis of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]... (n.d.). ResearchGate. Retrieved from [Link]
-
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (2012). PMC. Retrieved from [Link]
-
[Pharmacokinetics of benzimidazole derivatives]. (2002). PubMed. Retrieved from [Link]
-
Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. (2023). PubMed. Retrieved from [Link]
-
Ecofriendly one pot synthesis of 2-substituted benzimidazole. (2015). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2022). PMC. Retrieved from [Link]
-
The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog. (1983). PubMed. Retrieved from [Link]
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2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (2012). PubMed. Retrieved from [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). PMC. Retrieved from [Link]
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Comparative experimental pharmacokinetics of benzimidazole derivatives. (2008). PubMed. Retrieved from [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. Retrieved from [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2022). MDPI. Retrieved from [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). PMC. Retrieved from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved from [Link]
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Synthesis and Cardiac Electrophysiological Activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new Selective Class III Agents. (1995). PubMed. Retrieved from [Link]
-
Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. (n.d.). Pharmakeftiki. Retrieved from [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2023). National Institutes of Health. Retrieved from [Link]
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[Bemetil pharmacokinetics in an experiment on rats]. (1986). PubMed. Retrieved from [Link]
- Tablet manufacturing method. (2010). Google Patents.
-
Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. (2013). ResearchGate. Retrieved from [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry. Retrieved from [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2018). RSC Publishing. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Welcome to the technical support center for the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.
The synthesis of this molecule, a scaffold of interest in medicinal chemistry, is typically a two-stage process. First is the formation of the benzimidazole core, followed by an amide coupling reaction. Each stage presents unique challenges that require careful control of reaction parameters. This document provides a structured approach to identifying and solving these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this target molecule?
A1: The most prevalent route involves a two-step sequence. The first step is the synthesis of the intermediate, 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine, via the Phillips condensation reaction. This involves reacting o-phenylenediamine with a derivative of β-alanine under acidic conditions.[1][2] The second step is the acylation of the resulting aminoethyl-benzimidazole intermediate with benzoyl chloride (under Schotten-Baumann conditions) or benzoic acid (using a peptide coupling agent) to form the final amide product.
Q2: What are the critical parameters for the Phillips condensation to form the benzimidazole intermediate?
A2: The Phillips-Ladenburg reaction is robust but requires careful control. Key parameters include:
-
Acid Catalyst: A mineral acid, such as 4N HCl, is typically used to catalyze the condensation and subsequent cyclization.[1]
-
Temperature: While good yields are often obtained with aliphatic acids at lower temperatures, forcing conditions (e.g., heating above 100°C) may be necessary to drive the reaction to completion.[1][3]
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.[4]
Q3: Which method is superior for the final amide coupling step: benzoyl chloride or a coupling agent with benzoic acid?
A3: Both methods are effective, but the choice depends on substrate sensitivity and available equipment.
-
Benzoyl Chloride (Schotten-Baumann conditions): This classic method is rapid and high-yielding.[5] It involves using an aqueous base (like NaOH) to neutralize the HCl byproduct, driving the reaction forward.[6][7] However, it can be harsh for sensitive substrates and risks over-acylation if not controlled.
-
Coupling Agents (e.g., HATU, EDC): Using a coupling agent like HATU or EDC with benzoic acid offers milder conditions, which is beneficial for complex molecules.[8][9] These reagents activate the carboxylic acid in situ, but can be more expensive and require careful purification to remove byproducts.[10]
Q4: How can I effectively monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is the primary method for monitoring both steps.[4] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials, intermediates, and the final product. Staining with iodine vapor or visualization under UV light is typically effective for these aromatic compounds.
Experimental Workflow & Key Reactions
The overall synthesis can be visualized as a two-stage process, each with its own set of reactants and potential outcomes.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of Intermediate (2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine)
| Possible Cause | Explanation & Validation | Recommended Solution |
| A. Ineffective Condensation | The Phillips condensation requires sufficient heat and acidic catalysis for the initial acylation and subsequent cyclization to occur.[1] An incomplete reaction will leave unreacted o-phenylenediamine, which can be difficult to separate. | Optimize Conditions: Increase the reaction temperature in increments (e.g., reflux in ethanol or use a higher boiling solvent like toluene). Ensure the acid catalyst (e.g., 4N HCl) is fresh and used in the correct stoichiometry. Monitor via TLC until the starting material spot disappears.[4] |
| B. Starting Material Degradation | o-Phenylenediamine is highly susceptible to air oxidation, which forms colored impurities that can inhibit the reaction and complicate purification.[4] This is often visible as a darkening of the material from off-white/pink to dark brown/purple. | Purify & Protect: If the o-phenylenediamine is discolored, consider recrystallizing it or purifying it via column chromatography before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent in-situ oxidation.[4] |
| C. Inefficient Catalyst | The catalyst may be inactive or used in insufficient amounts. A range of acid catalysts can be employed, and their effectiveness can vary.[4] | Catalyst Screening: Ensure the catalyst is active and from a reliable source. If standard HCl fails, consider other catalysts reported for benzimidazole synthesis, such as p-toluenesulfonic acid under solvent-free conditions.[11] |
Problem 2: Low or No Yield of Final Product (this compound)
| Possible Cause | Explanation & Validation | Recommended Solution |
| A. Inactive Acylating Agent or Coupling Reagent | Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, rendering it unreactive. Peptide coupling reagents like EDC or HATU can also degrade if stored improperly. | Reagent Handling: Use freshly opened or distilled benzoyl chloride. Store all coupling reagents in a desiccator. For sluggish reactions, consider converting benzoic acid to the acid chloride in situ using thionyl chloride (SOCl₂) before adding the amine.[12] |
| B. Competing Side Reaction at Benzimidazole N-H | The N-H proton on the benzimidazole ring is acidic and can be acylated, leading to an undesired N-benzoyl-benzimidazole byproduct. This is more likely under strongly basic or high-temperature conditions. | Control Stoichiometry & Conditions: Use a slight excess (1.1-1.2 equivalents) of the amine intermediate relative to benzoyl chloride. Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to favor acylation at the more nucleophilic ethylamine.[4] |
| C. Poor Nucleophilicity of Amine | The amine intermediate may be protonated by the HCl generated during the reaction (if using benzoyl chloride without a base), forming an unreactive ammonium salt. This effectively halts the reaction.[5][6] | Ensure Basicity: When using benzoyl chloride, employ Schotten-Baumann conditions with a suitable base (e.g., 10% aq. NaOH, pyridine, or triethylamine) to scavenge the HCl byproduct.[5][6] If using a coupling agent, a non-nucleophilic base like DIPEA is typically required.[8][9] |
Problem 3: Product Purification Challenges & Unexpected Spectral Data
| Possible Cause | Explanation & Validation | Recommended Solution |
| A. Presence of Benzoic Acid | If using benzoyl chloride, hydrolysis can lead to benzoic acid contamination. If using a coupling agent, unreacted benzoic acid may remain. Both have similar polarities to the product, complicating chromatography. | Aqueous Wash: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic benzoic acid, pulling it into the aqueous layer.[4] |
| B. DCU Byproduct from DCC Coupling | If using dicyclohexylcarbodiimide (DCC) as a coupling agent, the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove as it has limited solubility in many organic solvents.[10] | Alternative Reagents & Filtration: Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[13] If DCC must be used, attempt to filter off the precipitated DCU. Cooling the reaction mixture can sometimes improve precipitation. |
| C. Ambiguous NMR/MS Data | Unexplained peaks may correspond to side products. An M+104 peak in the mass spectrum could indicate a di-benzoylated product. Shifts in the aromatic region of the ¹H NMR can also indicate acylation on the benzimidazole ring. | Detailed Spectral Analysis: Compare spectra to literature values for benzimidazole derivatives.[14][15] The formation of the amide bond should show a characteristic C=O stretch in the IR spectrum (~1698 cm⁻¹).[16] The disappearance of the primary amine protons and the appearance of a new amide N-H peak in the ¹H NMR are key indicators of success. |
Visualizing Troubleshooting Logic
This decision tree can guide you from a common problem to its most likely cause and solution.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. ijpsm.com [ijpsm.com]
Technical Support Center: Optimizing N-Acylation of 2-(2-Aminoethyl)benzimidazole
Introduction
Welcome to the technical support guide for the N-acylation of 2-(2-aminoethyl)benzimidazole. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. The N-acylation of the primary amino group in 2-(2-aminoethyl)benzimidazole is a critical step in the synthesis of a wide array of biologically active molecules. However, the presence of multiple nucleophilic sites within the molecule—the primary aliphatic amine, the secondary amine within the benzimidazole ring, and to a lesser extent, the tertiary nitrogen—presents unique challenges in achieving selective and high-yielding acylation.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design robust reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields of my desired N-acylated product. What are the most common causes?
A1: Low yields in the N-acylation of 2-(2-aminoethyl)benzimidazole can often be attributed to several factors:
-
Inadequate Base: The choice and amount of base are critical. The acylation reaction generates an acidic byproduct (e.g., HCl if using an acyl chloride) which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] A suitable base neutralizes this acid, driving the reaction to completion.[1][2]
-
Suboptimal Solvent: The solvent must be able to dissolve the starting materials and be compatible with the reaction conditions. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often preferred.[2][3]
-
Reaction Temperature: While many N-acylations proceed readily at room temperature, some less reactive acylating agents may require gentle heating.[4] Conversely, highly reactive acylating agents might lead to side reactions at elevated temperatures.
-
Competing Side Reactions: The benzimidazole ring itself contains nucleophilic nitrogens that can compete with the primary amine for the acylating agent, leading to a mixture of products.
Q2: I am seeing multiple products on my TLC/LC-MS analysis. What are the likely side products and how can I minimize them?
A2: The most common side products arise from the acylation of the benzimidazole ring nitrogens. The primary aliphatic amine is generally more nucleophilic and less sterically hindered than the ring nitrogens, making it the preferred site of acylation. However, under certain conditions, particularly with highly reactive acylating agents or prolonged reaction times, acylation of the benzimidazole ring can occur.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent to ensure complete consumption of the starting amine without promoting multiple acylations.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the kinetic selectivity for the more reactive primary amine.
-
Choice of Acylating Agent: Acid anhydrides are often less reactive than acyl chlorides and may offer better selectivity.[5]
-
Use of a Protecting Group: While more synthetically intensive, protection of the benzimidazole nitrogen(s) prior to acylation can ensure complete selectivity for the primary amine.
Q3: Which acylating agents are most suitable for this reaction?
A3: A variety of acylating agents can be used, with the choice depending on the desired reactivity and the specific substrate.
| Acylating Agent | Reactivity | Byproduct | Common Conditions |
| Acyl Chlorides | High | HCl | Schotten-Baumann conditions (aqueous base) or a tertiary amine base (e.g., triethylamine, pyridine) in an aprotic solvent.[2][3][6] |
| Acid Anhydrides | Moderate | Carboxylic Acid | Often used with a base like triethylamine or pyridine. Can sometimes be run neat.[5] |
| Activated Esters | Moderate | Varies | Often used in peptide coupling with reagents like HOBt/EDC. |
| Carboxylic Acids | Low | Water | Requires a coupling agent (e.g., DCC, EDC) and often a catalyst (e.g., DMAP). |
Q4: How do I choose the right base for my reaction?
A4: The base plays a dual role: it neutralizes the acidic byproduct and can also act as a catalyst.[7]
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are typically used in biphasic systems (e.g., DCM/water), known as Schotten-Baumann conditions.[2][6] This is a robust method, particularly for acyl chlorides.[6]
-
Tertiary Amine Bases (e.g., Triethylamine, Pyridine, DIPEA): These are soluble in organic solvents and act as acid scavengers. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[7]
-
Excess Amine: In some cases, using an excess of the starting amine can serve as the base to neutralize the acid byproduct.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Reaction | 1. Inactive acylating agent.2. Insufficiently basic conditions.3. Low reaction temperature. | 1. Verify Acylating Agent: Acyl chlorides and anhydrides can hydrolyze upon exposure to moisture. Use a fresh or properly stored reagent. Consider a more reactive agent if necessary.2. Optimize Base: Ensure at least one equivalent of a suitable base is used to neutralize the generated acid.[1] For Schotten-Baumann conditions, maintain a pH between 9-12.[6]3. Increase Temperature: If using a less reactive acylating agent, try gently heating the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Formation of Multiple Products | 1. Acylation of benzimidazole nitrogen.2. Di-acylation of the primary amine (less common). | 1. Lower Temperature: Perform the reaction at 0 °C to favor acylation of the more nucleophilic primary amine.2. Use a Milder Acylating Agent: Switch from an acyl chloride to an acid anhydride.[5]3. Control Stoichiometry: Add the acylating agent dropwise and use no more than 1.1 equivalents. |
| Difficulty in Product Purification | 1. Co-elution of product with starting material or byproducts.2. Product is highly polar. | 1. Acid/Base Extraction: Utilize the basicity of the unreacted amine and the benzimidazole moiety. An acidic wash (e.g., dilute HCl) can remove unreacted starting material. Your acylated product, being less basic, may remain in the organic layer.2. Chromatography Optimization: Use a more polar solvent system for column chromatography. A small amount of triethylamine or ammonia in the mobile phase can help to reduce tailing of basic compounds on silica gel. |
Experimental Workflow & Protocols
General N-Acylation Protocol using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol is a robust starting point for the N-acylation of 2-(2-aminoethyl)benzimidazole.
Diagram of the Experimental Workflow:
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. grokipedia.com [grokipedia.com]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Introduction
Welcome to the Technical Support Center for the purification of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related benzimidazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and troubleshooting strategies to empower you to overcome common purification challenges. This document is structured to provide quick answers through FAQs and in-depth guidance through detailed troubleshooting sections and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a colored oil/solid. What is the likely cause and how can I decolorize it?
A: Discoloration in crude benzimidazole derivatives is common and often arises from aerial oxidation of residual starting materials like o-phenylenediamine or the formation of polymeric byproducts, especially if the reaction was carried out at high temperatures.
-
Quick Solution: A simple and often effective method for decolorization is treatment with activated carbon. Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (typically 1-5% w/w). Heat the suspension for a short period (5-15 minutes) and then perform a hot filtration to remove the carbon. Be aware that activated carbon can sometimes adsorb the desired product, potentially reducing the yield.
Q2: I'm seeing significant streaking of my compound on the TLC plate. What does this indicate and how can I fix it?
A: Streaking on a silica gel TLC plate is a common issue with basic compounds like benzimidazoles. This is due to strong interactions between the basic nitrogen atoms of the benzimidazole ring and the acidic silanol groups on the silica surface, leading to poor chromatography.
-
Troubleshooting: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to the eluent will neutralize the acidic sites on the silica gel, resulting in sharper spots. For particularly stubborn cases, consider using a different stationary phase, such as neutral or basic alumina, for both TLC and column chromatography.
Q3: My overall yield after purification is very low. What are the potential reasons for this loss of product?
A: Low recovery is a multifaceted issue that can stem from several stages of your purification process.
-
Incomplete Reaction: Ensure your synthesis has gone to completion by monitoring with TLC.
-
Product Loss During Workup: Benzimidazole derivatives can exhibit some solubility in the aqueous phase, especially under acidic or basic conditions. Consider back-extracting the aqueous layers with an appropriate organic solvent to recover any dissolved product.
-
Suboptimal Recrystallization: Using a solvent in which your compound is too soluble will lead to poor recovery. Conversely, a solvent in which it is poorly soluble will make the initial dissolution difficult. Small-scale solvent screening is crucial.
-
Degradation on Silica Gel: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, consider deactivating the silica gel with a base (like triethylamine) or using an alternative stationary phase like alumina.
In-depth Troubleshooting Guides
Issue 1: Difficulty in Achieving High Purity by Recrystallization
Question: I have attempted recrystallization with several common solvents, but the purity of my this compound does not improve significantly, or the recovery is extremely low. What should I do?
Answer: This is a common challenge, especially when impurities have similar solubility profiles to the target compound. A systematic approach is key to developing a successful recrystallization protocol.
Underlying Principles: Recrystallization is based on the principle of differential solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization.
Expert Insights:
-
Solvent Selection: Based on the structure of this compound, which contains both polar (benzimidazole, amide) and non-polar (benzene rings, ethyl linker) moieties, a solvent of intermediate polarity is likely to be a good starting point. Alcohols like ethanol or isopropanol are often good choices for benzimidazole derivatives. For solvent pairs, a combination of a more polar solvent that dissolves the compound well (e.g., ethanol, ethyl acetate) and a non-polar anti-solvent (e.g., hexane, heptane, water) can be effective.
-
"Oiling Out": If your compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that inhibit crystallization. Try adding more of the "good" solvent to the hot solution, or scratch the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of pure product, if available, can also be very effective.
Issue 2: Challenges in Column Chromatography Separation
Question: I am struggling to separate my target compound from a closely eluting impurity using silica gel column chromatography. How can I improve the resolution?
Answer: Achieving good separation in column chromatography depends on optimizing the mobile phase, stationary phase, and loading technique.
Underlying Principles: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The polarity of the compound, stationary phase, and mobile phase are the key factors governing this separation.
Strategies for Improved Resolution:
| Strategy | Rationale |
| Optimize Mobile Phase | A good starting point for benzimidazole derivatives is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[1] Fine-tune the solvent ratio to achieve a target Rf value of ~0.2-0.3 for your compound on TLC, as this often provides the best separation on a column. |
| Use a Gradient Elution | If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will elute less polar impurities first, followed by your target compound, and finally, more polar impurities. |
| Dry Loading | If your compound is not very soluble in the initial mobile phase, "wet loading" (dissolving the sample in the eluent and adding it to the column) can lead to band broadening and poor separation. Instead, try "dry loading": dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[2] |
| Consider Alternative Stationary Phases | If streaking is an issue or separation is still poor, consider using neutral or basic alumina, especially for basic compounds like your target molecule. Alternatively, reversed-phase (e.g., C18) chromatography can be a powerful alternative, where a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. |
Experimental Workflow for Column Chromatography:
Caption: General workflow for column chromatography.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, add ~10-20 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, acetonitrile) and observe the solubility at room temperature. Heat the soluble samples to boiling and allow them to cool slowly. For insoluble samples, heat to boiling and observe if they dissolve. If they do, cool slowly. The ideal solvent will show low solubility at room temperature and high solubility at boiling temperature, with good crystal formation upon cooling.
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
If decolorization is needed, add a small amount of activated carbon and heat for 5-10 minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon).
-
Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for your compound is a mixture of ethyl acetate/hexane or dichloromethane/methanol. Adjust the ratio to get an Rf value of ~0.2-0.3 for the target compound.
-
Column Packing:
-
Select a column with a diameter and length appropriate for the amount of sample (a general rule of thumb is a silica gel to crude product mass ratio of 30:1 to 100:1).[2]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and gently tap to ensure even packing, draining the excess solvent. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a polar, volatile solvent (e.g., methanol).
-
Add silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely using a rotary evaporator to get a dry powder.[2]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations where recrystallization and standard column chromatography are insufficient, preparative HPLC can be a powerful tool for achieving high purity.
-
Analytical Method Development:
-
Develop an analytical HPLC method first on a smaller column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
A common mobile phase for benzimidazole derivatives is a mixture of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Optimize the gradient to achieve good separation between your target compound and impurities.
-
-
Scale-Up to Preparative HPLC:
-
Once a good analytical separation is achieved, the method can be scaled up to a preparative column with the same stationary phase but a larger diameter.
-
The flow rate and injection volume will need to be adjusted proportionally to the column dimensions.
-
Dissolve the crude sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions corresponding to the peak of your target compound.
-
Combine the pure fractions and remove the organic solvent (e.g., acetonitrile) by rotary evaporation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid. Alternatively, the product can be extracted into an organic solvent after adjusting the pH, followed by drying and evaporation of the organic solvent.
-
References
-
Saeedi, M., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1-15. Retrieved from [Link]
-
Domański, K., & Hofman, T. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(4), 993-997. Retrieved from [Link]
-
Domańska, U., & Domański, K. (2005). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 50(3), 937-941. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. Retrieved from [Link]
-
AMS Biotechnology (AMSBIO). (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Szymański, P., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Scientific Reports, 12(1), 7437. Retrieved from [Link]
-
Cardoso, C. D., et al. (2017). Preparative Separation and Structural Identification of Impurities of a New α2-Adrenoceptor Agonist Using Stacking Injections in Semipreparative High-Performance Liquid Chromatography Coupled to a Diode Array Detector and an Online Solid-Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry System. Journal of the Brazilian Chemical Society, 28(6), 1038-1046. Retrieved from [Link]
-
U.S. Army Medical Research and Development Command. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. Retrieved from [Link]
Sources
Technical Support Center: Benzimidazole Derivative Synthesis
Welcome to the technical support center for benzimidazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered in benzimidazole synthesis in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My reaction yield for the condensation of an o-phenylenediamine with an aldehyde/carboxylic acid is consistently low. What are the primary factors to investigate?
A1: Low yields are a frequent challenge, often stemming from suboptimal reaction conditions or reagent issues. The classical Phillips-Ladenburg (using carboxylic acids) and Weidenhagen (using aldehydes) reactions can require harsh conditions, leading to degradation.[1][2][3][4] Here’s a systematic approach to troubleshooting:
-
Catalyst Selection and Loading: The choice and amount of catalyst are critical. While some reactions proceed without a catalyst, their presence often significantly increases reaction rates and yields.[1][5]
-
Acid Catalysts: Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like Erbium(III) triflate (Er(OTf)₃) are effective.[5][6] Ammonium chloride (NH₄Cl) is another mild and economical option.[5][7]
-
Metal Catalysts: A wide range of metal catalysts, including cobalt complexes and gold nanoparticles, have been reported to give high yields under milder conditions.[5][8]
-
Optimization: Ensure your catalyst is active and from a reliable source. It is crucial to optimize the catalyst loading; insufficient amounts will lead to low conversion, while an excess can promote side reactions.[9][10]
-
-
Solvent Screening: The reaction solvent plays a pivotal role in solubility, reaction rate, and sometimes even product selectivity.
-
A solvent screen is highly recommended. Polar solvents like methanol, ethanol, and chloroform (CHCl₃) have demonstrated high efficacy in many systems.[5][7][10] For example, a reaction of 1,2-phenylenediamine with benzaldehyde that yielded only 20% under solvent-free conditions saw an increase to 40% in chloroform.[7]
-
-
Temperature and Reaction Time: These parameters are interdependent.
-
Temperature: While higher temperatures can increase reaction rates, they may also promote the formation of byproducts or cause degradation of starting materials or products.[1][10] Finding the optimal temperature is key.
-
Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS.[9] This allows you to determine the point of maximum product formation and avoid prolonged reaction times that can lead to decomposition and lower yields.
-
-
Reagent Purity: The purity of your starting materials, particularly the o-phenylenediamine, is paramount.
Issue 2: Formation of Side Products
Q2: My reaction is producing a mixture of the desired 2-substituted benzimidazole and a 1,2-disubstituted side product. How can I improve the selectivity?
A2: This is a classic selectivity problem, especially when using aldehydes. The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole ring.[9]
-
Stoichiometry Control: To favor the formation of the 2-substituted product, use a 1:1 stoichiometry or a slight excess of the o-phenylenediamine relative to the aldehyde.[9]
-
Catalyst Choice: Certain catalysts can steer the reaction towards a specific product. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes, whereas the absence of the catalyst favors the 2-substituted product.[5][6]
-
Solvent Effects: The choice of solvent can influence selectivity. Non-polar solvents may favor the 2-substituted product in some cases.[9]
-
Substituent Effects: The electronic nature of the substituents on your aldehyde can impact the reaction outcome. Electron-withdrawing groups on the aldehyde can sometimes lead to higher yields of the 2-substituted product.[1][11]
Issue 3: Product Purification Challenges
Q3: I'm having difficulty purifying my crude benzimidazole derivative. What are the best strategies?
A3: Purification can be challenging due to the formation of colored impurities or byproducts with similar polarity to the desired compound.[9]
-
Dealing with Color: A dark-colored crude product often indicates oxidation of the o-phenylenediamine starting material.[9]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove these colored impurities.[9]
-
Inert Atmosphere: To prevent the formation of these impurities in the first place, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Using o-phenylenediamine dihydrochloride salt can also sometimes result in a cleaner, less colored crude product.[12]
-
-
Separation Techniques:
-
Recrystallization: This is often the most effective method for purifying solid products. A solvent screen is necessary to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: When recrystallization is ineffective, or if the product is an oil, column chromatography is the standard approach. You may need to screen several solvent systems (eluent) to achieve good separation between your product and impurities.[9]
-
Acid-Base Extraction: Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified benzimidazole, which can be collected by filtration.[9]
-
Troubleshooting Workflow & Logic
The following diagram illustrates a systematic approach to troubleshooting common issues in benzimidazole synthesis.
Caption: Troubleshooting logic for benzimidazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Solvent Screening
This protocol outlines a small-scale approach to quickly identify optimal reaction conditions.
Materials:
-
o-Phenylenediamine (1 mmol scale)
-
Aldehyde or Carboxylic Acid (1 mmol scale)
-
Array of catalysts (e.g., p-TsOH, NH₄Cl, Er(OTf)₃)
-
Array of solvents (e.g., Ethanol, Methanol, CHCl₃, Toluene, DMF)
-
Small reaction vials with stir bars
-
TLC plates and developing chamber
Procedure:
-
Setup: Arrange a series of reaction vials. To each vial, add o-phenylenediamine (1 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL) to each vial.
-
Catalyst Addition: Add a specific catalyst (e.g., 10 mol%) to each designated vial. Include a control vial with no catalyst.
-
Reactant Addition: Add the aldehyde or carboxylic acid (1 mmol) to each vial.
-
Reaction: Place the vials in a heating block at a set temperature (e.g., 60 °C or reflux) and stir.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop the TLC plates using an appropriate eluent (e.g., 70:30 Hexane/Ethyl Acetate). Visualize the spots under UV light. Compare the consumption of starting materials and the formation of the product spot across the different conditions to identify the most promising catalyst/solvent combination and optimal reaction time.[7]
Protocol 2: Purification via Acid-Base Extraction
This protocol is for purifying a basic benzimidazole product from non-basic impurities.
Materials:
-
Crude benzimidazole product
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like DCM.
-
Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the protonated (dissolved) benzimidazole salt. The organic layer contains non-basic impurities and can be discarded.
-
Back-Wash (Optional): To improve purity, add fresh DCM to the aqueous layer, shake, and discard the organic wash.
-
Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the solution becomes basic (check with pH paper). The purified benzimidazole product should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid on the filter with cold deionized water to remove any residual salts, and then dry it under vacuum to obtain the purified product.
Data Summary: Impact of Reaction Conditions
The following table summarizes data from a model reaction synthesizing 2-phenyl-1H-benzimidazole from o-phenylenediamine (OPDA) and benzaldehyde, illustrating the impact of different catalysts and solvents.[7]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | None | - | 20 |
| 2 | None | CHCl₃ | - | 40 |
| 3 | NH₄Br (100) | None | - | 20 |
| 4 | NH₄Cl (400) | CHCl₃ | 4 | 94 |
| 5 | NH₄F (400) | CHCl₃ | 5 | 72 |
Data synthesized from a study by S. Sam et al. (2016). This demonstrates the dramatic improvement in yield achieved by optimizing the catalyst and solvent system.[7]
Reaction Mechanism Visualization
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.
Caption: Acid-catalyzed benzimidazole formation mechanism.
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Sam, S., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC, NIH.
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
- ResearchGate. (2024).
- PMC, NIH. (n.d.). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles.
- Chemistry Journal of Moldova. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- RSC Publishing. (n.d.).
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- Who we serve. (2023).
- PMC. (2022).
- Current Achievements of Benzimidazole: A Review. (2024).
- ResearchGate. (2025).
- Der Pharma Chemica. (n.d.).
- YouTube. (2020). Benzimidazole : Organic Synthesis.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Semantic Scholar. (2023).
- PMC, NIH. (2023).
- RSC Publishing. (2023).
- ResearchGate. (n.d.). (PDF)
- ijariie. (2024).
- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
- ResearchGate. (n.d.). Synthetic application and scale up reaction. Conditions: Undivided....
- THF: CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.).
- BenchChem. (n.d.).
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- ResearchGate. (2023). (PDF)
- Rasayan Journal of Chemistry. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Welcome to the technical support center dedicated to the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important benzimidazole derivative. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, helping you make informed decisions to overcome synthetic challenges.
The synthesis of this compound is typically a two-stage process. First is the formation of the key intermediate, 2-(2-aminoethyl)-1H-benzimidazole, via a cyclocondensation reaction. This is followed by the N-acylation of the primary amine with a benzoyl group. Low yields can originate from either of these critical stages.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
Overall Synthetic Workflow
The following diagram outlines the general synthetic pathway.
Caption: General two-stage synthesis pathway.
Troubleshooting Guide: Question & Answer
Stage 1: Synthesis of 2-(2-aminoethyl)-1H-benzimidazole
Question 1: My yield for the initial cyclocondensation reaction is consistently low. What are the most likely causes?
Low yields in the formation of the benzimidazole core are a common problem and can be attributed to several factors.[1]
-
Suboptimal Reaction Conditions: The classic Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid, often requires harsh conditions.[1]
-
Temperature: These reactions typically require high temperatures (130-200°C) to drive the dehydration and cyclization.[2] Insufficient temperature can lead to incomplete reaction, while excessive heat can cause degradation of starting materials and products.
-
Catalyst: A strong acid catalyst is essential. Polyphosphoric acid (PPA) is commonly used as it serves as both the catalyst and a dehydrating agent.[3] An incorrect ratio of PPA to reactants can hinder the reaction. Mineral acids like HCl have also been reported, but PPA is often more effective for this type of condensation.[2][4]
-
-
Side Reactions: The reaction between o-phenylenediamine and a β-amino acid can be complex. Under certain conditions, particularly with β-ketoesters, competing reactions can form benzodiazepine-2-ones instead of the desired benzimidazole.[1] Ensuring a strongly acidic environment helps favor the benzimidazole pathway.
-
Purity of Reactants: Impurities in the o-phenylenediamine, such as oxidized species, can significantly lower the yield. It is advisable to use freshly purified o-phenylenediamine or a high-purity commercial grade.
-
Atmosphere: o-Phenylenediamines are susceptible to oxidation, especially at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.[2]
Question 2: My TLC shows multiple spots after the reaction, and I'm struggling to isolate the desired 2-(2-aminoethyl)-1H-benzimidazole. What are these impurities?
The primary impurities are likely unreacted starting materials and products from side reactions.
-
Unreacted o-Phenylenediamine: This can be visualized on TLC, often with a different staining response.
-
Mono-acylated Intermediate: The reaction proceeds via the formation of an amide intermediate, which then cyclizes.[2] Incomplete cyclization will leave this intermediate in the reaction mixture.
-
Di-acylated Product: It is possible for both amino groups of the o-phenylenediamine to react if a diacid or an activated acid derivative is used improperly, though this is less common in this specific synthesis.
-
Oxidation Products: As mentioned, colored impurities often arise from the oxidation of the diamine starting material.
To mitigate this, ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time or temperature as needed.[1] A proper workup, typically involving neutralizing the acidic PPA mixture by carefully pouring it onto ice and then basifying with a strong base (e.g., NaOH or NH4OH) to precipitate the product, is crucial for isolating the amine intermediate.
Stage 2: N-Acylation to Form the Final Product
Question 3: My acylation reaction is sluggish or incomplete. How can I improve the conversion rate?
Incomplete acylation is a frequent hurdle. The nucleophilicity of the primary amine on the ethyl side chain is generally good, but several factors can impede the reaction.
-
Choice of Acylating Agent:
-
Benzoyl Chloride: This is a highly reactive acylating agent. The reaction should be run in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct. The reaction is typically fast and can be performed at low temperatures (0°C to room temperature).
-
Benzoic Acid: If using benzoic acid, a coupling reagent is required to activate the carboxylic acid.[5] This approach offers milder conditions but requires careful selection of the coupling agent.
-
-
Stoichiometry: Ensure you are using at least a slight excess (1.1-1.2 equivalents) of the acylating agent and the base to drive the reaction to completion.
-
Solvent: A dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) is typically used. The presence of water can hydrolyze benzoyl chloride or the activated acid intermediate.
-
Temperature: If the reaction is slow at room temperature, gentle heating (e.g., 40-50°C) can increase the rate, but be mindful of potential side reactions.
Question 4: I'm using benzoic acid, but the yield is poor. Which coupling reagent is best for this synthesis?
The choice of coupling reagent is critical for activating the carboxylic acid efficiently and minimizing side reactions like racemization (though not a concern here).[5][6]
| Coupling Reagent | Common Additive | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | HOBt or DMAP | Inexpensive, effective. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[6] |
| EDC (EDCI, Water-Soluble Carbodiimide) | HOBt | Water-soluble urea byproduct is easily removed by aqueous workup. Milder conditions. | More expensive than DCC. |
| HBTU / HATU | DIPEA (Base) | Fast reaction rates, high yields, low side reactions.[6] HATU is often more effective for hindered couplings.[6] | Higher cost. Byproducts are water-soluble. |
| PyBOP | DIPEA (Base) | Very efficient, particularly for difficult couplings. | Can be expensive; generates phosphine-related byproducts. |
For this specific synthesis, EDC/HOBt in DMF or DCM is an excellent starting point due to its efficiency and the ease of removing the byproduct. If yields remain low, switching to a more powerful uronium-based reagent like HATU is a reliable strategy.[6][7]
Troubleshooting Workflow
This diagram provides a logical path for diagnosing yield issues.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-aminoethyl)-1H-benzimidazole
This protocol is a representative example and may require optimization.
-
Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser with a nitrogen inlet, add polyphosphoric acid (PPA) (10 eq by weight relative to o-phenylenediamine).
-
Heating: Heat the PPA to 150°C with stirring.
-
Reactant Addition: In a separate flask, mix o-phenylenediamine (1.0 eq) and β-alanine (1.1 eq). Carefully add this solid mixture portion-wise to the hot PPA.
-
Reaction: Increase the temperature to 180-190°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1 with 1% NH4OH).
-
Workup: Cool the reaction mixture to approximately 80-90°C. Very carefully and slowly, pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Cool the aqueous mixture in an ice bath and slowly add concentrated ammonium hydroxide (or 50% NaOH) until the pH is >10. A precipitate should form.
-
Isolation: Stir the slurry for 1-2 hours in the ice bath to complete precipitation. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate. This product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound
(Using Benzoyl Chloride)
-
Setup: Dissolve 2-(2-aminoethyl)-1H-benzimidazole (1.0 eq) and triethylamine (1.5 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add benzoyl chloride (1.2 eq) dropwise via syringe, keeping the internal temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO3. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of DCM/MeOH) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.[7]
Frequently Asked Questions (FAQs)
Q: What are the key analytical techniques to confirm my final product? A: The structure and purity should be confirmed using a combination of techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FTIR: To identify key functional groups, such as the amide C=O and N-H stretches.
-
Melting Point: To compare with literature values as a measure of purity.
Q: Can this reaction be performed under microwave conditions? A: Yes, both the benzimidazole formation and the acylation step can potentially be accelerated using microwave irradiation.[8] Microwave synthesis often leads to dramatically reduced reaction times and can sometimes improve yields by minimizing byproduct formation from prolonged heating.[9] However, conditions must be carefully optimized.
Q: What safety precautions are essential? A:
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and viscous. Handle it in a fume hood with appropriate personal protective equipment (PPE). The workup is highly exothermic; always add the hot PPA mixture to ice slowly, never the other way around.
-
Benzoyl Chloride: It is a lachrymator and corrosive. Handle in a fume hood.
-
Solvents: Use dry aprotic solvents for the acylation step, as moisture can interfere with the reaction.
Q: My final product is difficult to crystallize. What can I do? A: If direct crystallization fails, first ensure the product is pure via column chromatography. Oily products can sometimes be precipitated by triturating with a non-polar solvent like hexane or diethyl ether. If it remains an oil, try dissolving it in a minimal amount of a good solvent (like DCM or ethyl acetate) and slowly adding a poor solvent (like hexane) until turbidity appears, then cool slowly.
References
- Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Google Patents. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
- Al-Ghorbani, M., et al. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH).
- Mohammed, L. A., et al. A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Who we serve. Published 2023-08-17.
- Bargst, T., et al. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. National Institutes of Health (NIH).
- PubMed. Synthesis and in-vivo evaluation of carbonyl-amide linkage based new benzimidazole derivatives.
- Symbiosis Online Publishing. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Published 2015-07-30.
- Sharma, S., et al. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Published 2023-06-19.
- RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Published 2023-11-07.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH).
- Aapptec Peptides. Coupling Reagents.
- ResearchGate. Scheme 17: Acylation reaction of 2-aminobenzimidazole.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications.
- Ali, M. A., et al. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. National Center for Biotechnology Information.
- ResearchGate. N-Acylation Reactions of Amines.
Sources
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- 3. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. peptide.com [peptide.com]
- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide solubility issues in biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support center for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize your assays effectively. The benzimidazole scaffold is central to many biologically active molecules, but its physicochemical properties, particularly poor aqueous solubility, often present a significant hurdle to obtaining reliable and reproducible data.[1][2] This guide provides in-depth, field-proven insights to navigate these challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Issue 1: Immediate Precipitation in Aqueous Buffer
Question: I prepared a 10 mM stock of this compound in 100% DMSO. When I diluted it into my aqueous assay buffer (e.g., PBS or cell culture medium), it immediately turned cloudy and a precipitate formed. What is happening and how can I prevent it?
Answer:
This is the most common problem researchers face and is a classic case of "solvent shock." this compound, like many benzimidazole derivatives, is hydrophobic and has very low intrinsic solubility in neutral aqueous solutions.[2][3] While it dissolves well in a polar aprotic solvent like DMSO, a rapid change in the solvent environment from 100% DMSO to a primarily aqueous buffer causes the compound to crash out of solution.[3][4]
Here is a systematic approach to solving this issue:
-
Reduce Final DMSO Concentration & Optimize Dilution: The final concentration of DMSO in your assay should be as low as possible, typically ≤0.5%, to minimize solvent-induced artifacts and cell toxicity.[5] Instead of a single, large dilution step, employ a serial dilution method. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Lower the Working Concentration: The fundamental issue may be that your target concentration exceeds the compound's maximum solubility in the final assay medium.[4] Determine the highest concentration at which the compound remains soluble in your buffer (containing the final percentage of DMSO) and conduct your experiments at or below this limit. You can assess this visually or by measuring turbidity.[6]
-
Utilize a Co-solvent: A water-miscible organic solvent can act as a bridge to improve solubility.[7][8] Ethanol is a common choice. Prepare an intermediate stock in a solvent mixture (e.g., 50:50 DMSO:Ethanol) before the final dilution into the aqueous buffer. Always include a vehicle control with the same final co-solvent concentration in your experiment.[9]
-
Investigate pH Adjustment: The solubility of benzimidazoles is often pH-dependent due to the basic nitrogen atoms in the imidazole ring.[3][10] These compounds are typically more soluble at a lower (acidic) pH where they can be protonated.[11][12] If your assay can tolerate it, lowering the pH of your buffer may significantly increase solubility. However, you must validate that a pH change does not affect your biological system (e.g., cell viability, enzyme activity) or the compound's activity.[3]
Issue 2: Choosing the Right Solvent
Question: What is the best solvent for preparing a stock solution of this compound?
Answer:
For creating a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is the industry standard and the recommended choice.[1][5] DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules, including those with poor aqueous solubility.[8]
Key Considerations:
-
Purity: Always use high-purity, anhydrous (water-free) DMSO. Water contamination can significantly lower the maximum achievable stock concentration.
-
Storage: Store DMSO stocks at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles and moisture absorption.
For intermediate dilutions, as mentioned above, co-solvents like ethanol or N,N-Dimethylacetamide (DMAc) can be useful, but their compatibility with the specific assay must always be verified.[7][8]
Issue 3: Inconsistent Experimental Results
Question: My dose-response curves are not reproducible, and I see high variability between replicate wells. Could this be a solubility problem?
Answer:
Absolutely. Poor solubility is a primary cause of poor data reproducibility.[9] If the compound is not fully dissolved, its effective concentration will vary between experiments, or even across a single microplate. This can manifest as:
-
Inconsistent IC50 values: The apparent potency of the compound will shift.
-
High Well-to-Well Variance: Undissolved particles can lead to "hot spots" of high concentration, causing erratic biological responses.
-
Assay Interference: Precipitated compound can scatter light, interfering with absorbance or fluorescence readings, and can be directly toxic to cells.[13]
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before each experiment, thaw your DMSO stock, warm it to room temperature (or 37°C), and vortex thoroughly to ensure the compound is fully redissolved.[9]
-
Visual Inspection: Always visually inspect your final working solutions and the assay plate under a microscope before collecting data. Look for any signs of precipitation (cloudiness, crystals, or an oily film).[13][14]
-
Prepare Fresh: Prepare aqueous working solutions fresh for each experiment from the DMSO stock. Do not store diluted aqueous solutions, as the compound is likely to precipitate over time.[9]
Troubleshooting Workflow: Compound Precipitation
This decision tree provides a logical workflow for addressing precipitation issues during your experiment.
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation: Solubility Profile
The precise solubility of this compound must be determined empirically. However, based on the properties of the benzimidazole class, the following profile can be expected.
| Solvent/Buffer | Expected Solubility | Rationale & Key Considerations |
| Water (pH 7.0) | Very Poor / Insoluble | The neutral, hydrophobic nature of the molecule limits its interaction with water. |
| PBS (pH 7.4) | Very Poor / Insoluble | Similar to water; physiological salt concentrations do not significantly aid solubility. |
| Aqueous Buffer (pH < 5) | Increased Solubility | Protonation of the benzimidazole nitrogen increases polarity and water solubility.[10][12] |
| DMSO | Soluble | Recommended solvent for high-concentration stock solutions.[1] |
| Ethanol | Slightly Soluble | Can be used as a co-solvent to bridge solubility between DMSO and aqueous buffers.[7] |
| Methanol | Slightly Soluble | Similar to ethanol, but less commonly used in cell-based assays due to higher toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the accurate preparation of a high-concentration stock solution, which is the foundation for all subsequent experiments.
Materials:
-
This compound (MW: 265.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer and water bath
Procedure:
-
Weigh Compound: Accurately weigh 2.65 mg of the compound and transfer it to a clean, dry amber vial.
-
Scientist's Note: To improve accuracy when weighing small amounts, it is advisable to weigh a larger mass (e.g., 26.5 mg) and dissolve it in a proportionally larger volume of DMSO (10 mL).
-
-
Add DMSO: Add 1.0 mL of anhydrous DMSO to the vial containing the 2.65 mg of compound.
-
Dissolve: Cap the vial securely and vortex for 2-5 minutes. If the solid does not completely dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[9]
-
Visual Confirmation: Visually inspect the solution against a light source to ensure all particulate matter is dissolved and the solution is clear.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Optimized Dilution to Avoid Precipitation (Example)
This protocol provides a method for diluting the DMSO stock into an aqueous buffer for a final concentration of 10 µM with 0.1% DMSO.
Procedure:
-
Prepare Intermediate Stock (1 mM): Dilute the 10 mM DMSO stock 1:10 in 100% DMSO to create a 1 mM intermediate stock. (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
-
Prepare High-Working Stock (100 µM): Serially dilute the 1 mM intermediate stock 1:10 in your final aqueous assay buffer. (e.g., add 10 µL of 1 mM stock to 90 µL of buffer). Vortex immediately.
-
Causality Check: This step is critical. The DMSO concentration is now reduced to 10%. This gradual decrease is less of a "shock" to the compound.
-
-
Prepare Final Working Solution (10 µM): Dilute the 100 µM high-working stock 1:10 in your final aqueous assay buffer. (e.g., for a final volume of 1 mL, add 100 µL of the 100 µM stock to 900 µL of buffer). Vortex immediately.
-
Final Concentration Check: The final concentration of the compound is 10 µM, and the final concentration of DMSO is 0.1%.
-
Vehicle Control: It is mandatory to prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound. This control must be included in all experiments to account for any effects of the solvent on the biological system.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
PubMed. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Available from: [Link]
-
ResearchGate. Effects of different pH and surfactants on the solubility of albendazole (n = 3). Available from: [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available from: [Link]
-
New Journal of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available from: [Link]
-
ResearchGate. Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. Available from: [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
Insight Medical Publishing. The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and itÃÆ'¢Â€Â™s in vivo Implications. Available from: [Link]
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Interpreting NMR Spectra of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Welcome to the technical support center for the analysis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for interpreting ¹H and ¹³C NMR spectra and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a very broad singlet far downfield, around 12-13 ppm in my ¹H NMR spectrum. Is this correct?
A1: Yes, this is not only correct but also a key indicator of the benzimidazole N-H proton. In a polar aprotic solvent like DMSO-d₆, this proton is significantly deshielded due to the aromaticity of the ring system and its involvement in intermolecular hydrogen bonding with the solvent.[1] The broadness of this signal is a classic characteristic resulting from quadrupole broadening from the adjacent nitrogen atom and chemical exchange processes.[1]
Q2: The aromatic region of my ¹H NMR spectrum is very complex and overlapping. How can I begin to assign these protons?
A2: The aromatic region for this molecule is indeed crowded, containing signals from both the benzimidazole ring and the benzamide ring. A systematic approach is crucial. The protons on the benzene ring of the benzimidazole core typically appear between 7.0 and 8.3 ppm.[1] The benzamide aromatic protons will also be in this region. To definitively assign these, especially with overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks within each aromatic ring, while HSQC will correlate each proton to its directly attached carbon.
Q3: My amide N-H proton signal is also broad, and sometimes it's not a clear triplet as I would expect from coupling to the adjacent CH₂ group. Why is this?
A3: The appearance of the amide N-H proton can be highly variable. Its broadening is often due to intermediate rates of chemical exchange with trace amounts of water or acid in the solvent.[2] Furthermore, restricted rotation around the C-N amide bond can lead to different conformations (rotamers) on the NMR timescale, which can also contribute to broadening.[3][4][5] To confirm this peak, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The amide N-H peak should disappear or significantly diminish.[6]
Q4: I'm struggling with the solubility of my compound in CDCl₃. What are my options?
A4: Benzimidazole derivatives, especially those with amide functionalities capable of hydrogen bonding, often exhibit poor solubility in less polar solvents like chloroform-d.[6] The recommended solvent for this class of compounds is deuterated dimethyl sulfoxide (DMSO-d₆).[1][7] It is an excellent solvent for many benzimidazole derivatives and has the added benefit of making the exchangeable N-H protons readily observable.[1][2] Other polar solvents like methanol-d₄ or acetone-d₆ can also be considered.[6]
Predicted NMR Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures and established chemical shift principles.[1][8][9][10] Actual experimental values may vary slightly depending on solvent, concentration, and temperature.
| Assignment | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Benzimidazole NH | 1-H | ~12.0 - 13.0 (br s) | - | Broad singlet, exchangeable with D₂O.[1] |
| Benzimidazole Ar-H | 4, 7-H | ~7.5 - 7.7 (m) | ~115.0 | Appearance can be complicated by tautomerism.[7] |
| Benzimidazole Ar-H | 5, 6-H | ~7.1 - 7.3 (m) | ~122.0 | |
| Benzimidazole C2 | 2-C | - | ~151.0 | Quaternary carbon, typically deshielded. |
| Benzimidazole C3a/7a | 3a, 7a-C | - | ~139.0 | Quaternary carbons. |
| Ethyl CH₂ | 8-CH₂ | ~3.8 (q, J ≈ 6-7 Hz) | ~40.0 | Coupled to both adjacent CH₂ and NH. |
| Ethyl CH₂ | 9-CH₂ | ~3.1 (t, J ≈ 6-7 Hz) | ~28.0 | |
| Amide NH | 10-H | ~8.5 (t, J ≈ 5-6 Hz) | - | Broad, exchangeable with D₂O.[6] |
| Amide C=O | 11-C | - | ~167.0 | |
| Benzamide Ar-H | 13, 17-H | ~7.8 - 7.9 (d) | ~128.5 | Ortho to carbonyl group. |
| Benzamide Ar-H | 14, 16-H | ~7.4 - 7.5 (t) | ~127.0 | |
| Benzamide Ar-H | 15-H | ~7.5 - 7.6 (t) | ~131.5 | Para to carbonyl group. |
| Benzamide C-ipso | 12-C | - | ~134.0 | Quaternary carbon. |
br s = broad singlet, m = multiplet, q = quartet, t = triplet, d = doublet.
Troubleshooting Guide
This section addresses common problems encountered during the NMR analysis of this compound.
Issue 1: Unexpectedly Broad Peaks Throughout the Spectrum
Broad peaks can significantly obscure coupling information and make interpretation difficult.
Causality:
-
Poor Magnetic Field Homogeneity (Shimming): If the magnetic field is not uniform across the sample, nuclei in different regions will resonate at slightly different frequencies, leading to broadened signals.[11][12]
-
High Sample Concentration: Increased concentration can lead to higher solution viscosity, which slows down molecular tumbling and results in broader peaks.[12][13] It can also promote molecular aggregation.
-
Presence of Particulate Matter: Undissolved solid particles in the sample disrupt the magnetic field homogeneity.[11][12][14]
-
Paramagnetic Impurities: Dissolved oxygen or trace metal ions can cause rapid relaxation, leading to significant peak broadening.[12][14]
Troubleshooting Workflow:
Caption: Workflow for diagnosing broad NMR peaks.
Issue 2: Aromatic Signals for the Benzimidazole Ring Appear as Fewer Peaks than Expected
Causality: This is a classic sign of prototropic tautomerism, a rapid equilibrium where the N-H proton exchanges between the two nitrogen atoms of the imidazole ring.[7][15] If this exchange is fast on the NMR timescale, chemically distinct protons (e.g., H-4 and H-7) become chemically equivalent, leading to a time-averaged spectrum with fewer, often broader, signals.[7]
Troubleshooting Steps:
-
Solvent Change: The rate of this exchange is highly solvent-dependent.[7] If you are using a non-polar solvent like CDCl₃, switching to a polar, hydrogen-bond accepting solvent like DMSO-d₆ can slow the exchange, potentially resolving the individual signals.[7]
-
Lower Temperature: Acquiring the spectrum at a lower temperature will slow down the kinetics of the proton exchange, which may allow for the resolution of distinct signals for each tautomer.[7]
Experimental Protocol: Sample Preparation for NMR Analysis
Adherence to a proper sample preparation protocol is critical for acquiring high-quality NMR data.
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
-
Vial
-
Pasteur pipette and bulb
-
Small plug of cotton or glass wool
Procedure:
-
Weigh Sample: Accurately weigh 5-20 mg of the compound into a clean, dry vial.[1]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1]
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Gentle warming may be necessary for less soluble samples.
-
Filter and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Carefully draw the solution into the pipette and filter it directly into the NMR tube. This step is crucial to remove any particulate matter.[1][12][16]
-
Cap and Clean: Cap the NMR tube and wipe the outside with a lint-free tissue dampened with isopropanol or acetone to remove dust and fingerprints before inserting it into the spectrometer.[1]
Caption: Step-by-step sample preparation protocol.
References
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available from: [Link]
-
13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides - ResearchGate. Available from: [Link]
-
Obtaining and Interpreting NMR Spectra - Chemistry LibreTexts. Available from: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC - NIH. Available from: [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments - Wiley Analytical Science. Available from: [Link]
-
Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. Available from: [Link]
-
1 H NMR Spectrum of Amide Compounds - University Chemistry. Available from: [Link]
-
What Causes NMR Peak Broadening? - Chemistry For Everyone - YouTube. Available from: [Link]
-
NMR Sample Preparation - University of Notre Dame. Available from: [Link]
-
Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? - ResearchGate. Available from: [Link]
-
¹H NMR spectra of benzimidazole-containing imide oligomers - ResearchGate. Available from: [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE - HETEROCYCLES. Available from: [Link]
-
Using NMR to observe the restricted rotation in amide bonds - Nanalysis. Available from: [Link]
-
The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy - NIH. Available from: [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. Available from: [Link]
-
(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - ResearchGate. Available from: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]
-
(1H-Benzodiazol-2-ylmethyl)diethylamine - PMC - NIH. Available from: [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. Available from: [Link]
-
benzimdazole oxadiazole NMR - YouTube. Available from: [Link]
-
Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. Available from: [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. Available from: [Link]
-
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC - NIH. Available from: [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC - NIH. Available from: [Link]
-
Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives - Beilstein Journals. Available from: [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 16. as.nyu.edu [as.nyu.edu]
Technical Support Center: Scaling Up the Synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Welcome to the dedicated technical support guide for the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and extensive laboratory experience. Our goal is to empower you to overcome common challenges and achieve a robust, efficient, and scalable synthesis.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is most effectively approached as a two-step process. This strategy allows for the isolation and purification of a key intermediate, ensuring a higher purity of the final product and simplifying the overall process.
Step 1: Synthesis of 2-(2-Aminoethyl)benzimidazole Dihydrochloride
The first step involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with β-alanine. This reaction is typically carried out in the presence of a strong acid, which acts as a catalyst and also forms the dihydrochloride salt of the product, aiding in its precipitation and initial purification.
Step 2: Benzoylation of 2-(2-Aminoethyl)benzimidazole
The second step is an amide coupling reaction where the primary amine of 2-(2-aminoethyl)benzimidazole is acylated using benzoyl chloride. This reaction is a standard Schotten-Baumann reaction, performed under basic conditions to neutralize the hydrochloric acid generated and to deprotonate the amine, rendering it nucleophilic.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Adherence to a well-defined protocol is critical for reproducibility and scalability. The following procedures have been optimized for both yield and purity.
Protocol 1: Synthesis of 2-(2-Aminoethyl)benzimidazole Dihydrochloride
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (approx. 110-120 °C) |
| Scale | 0.1 mol |
| Expected Yield | 85-95% |
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
β-Alanine (8.9 g, 0.1 mol)
-
5M Hydrochloric Acid (100 mL)
-
Activated Carbon
-
Ethanol
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine, β-alanine, and 5M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl acetate:Toluene (7:3)[1].
-
After completion, allow the reaction mixture to cool to room temperature.
-
Decolorize the solution by adding a small amount of activated carbon and heating gently for 10 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate in an ice bath to precipitate the product.
-
Collect the crystalline dihydrochloride salt by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C.
Protocol 2: Synthesis of this compound
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Temperature | 0-5 °C to Room Temperature |
| Scale | 0.05 mol |
| Expected Yield | 75-85% |
Materials:
-
2-(2-Aminoethyl)benzimidazole dihydrochloride (11.7 g, 0.05 mol)
-
Benzoyl chloride (7.7 g, 0.055 mol)
-
10% Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-(2-aminoethyl)benzimidazole dihydrochloride in 100 mL of water in a 250 mL beaker.
-
Cool the suspension in an ice bath and slowly add 10% sodium hydroxide solution with stirring until the pH reaches 10-11 and the solid dissolves completely.
-
In a separate flask, dissolve benzoyl chloride in 50 mL of DCM.
-
Add the benzoyl chloride solution dropwise to the aqueous solution of the amine at 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of DCM/Methanol (e.g., 100:0 to 95:5)[2].
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Caption: A decision tree for troubleshooting common synthesis issues.
Question: My yield of 2-(2-aminoethyl)benzimidazole dihydrochloride is lower than expected. What could be the cause?
Answer:
Several factors can contribute to a low yield in the first step:
-
Incomplete Reaction: The cyclocondensation reaction may require a longer reflux time. It is crucial to monitor the reaction by TLC to ensure all the starting material has been consumed.
-
Suboptimal Acid Concentration: The concentration of hydrochloric acid is critical. A lower concentration may not effectively catalyze the reaction, while an excessively high concentration can lead to side reactions.
-
Purity of Starting Materials: Impurities in o-phenylenediamine or β-alanine can interfere with the reaction. o-Phenylenediamine is particularly susceptible to oxidation, which can be identified by a dark coloration. Using freshly purchased or purified starting materials is recommended.
-
Product Loss During Workup: The dihydrochloride salt has some solubility in cold ethanol. Ensure the washing step during filtration is performed with a minimal amount of ice-cold solvent.
Question: I am observing multiple spots on my TLC after the benzoylation step. What are the likely side products?
Answer:
The formation of multiple products in the second step is a common issue. The most probable side products include:
-
Unreacted 2-(2-Aminoethyl)benzimidazole: This indicates an incomplete reaction. Ensure that a slight excess of benzoyl chloride is used and that the reaction is allowed to proceed for a sufficient duration.
-
N,N-Dibenzoylated Product: While less common for primary amines under these conditions, it is possible for the initially formed amide to be further acylated. This can be minimized by slow, controlled addition of benzoyl chloride at a low temperature.
-
Benzoic Acid: This is formed from the hydrolysis of benzoyl chloride. It can be easily removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.
Question: My final product is an oil and is difficult to crystallize. How can I purify it?
Answer:
Obtaining an oily product can be frustrating, but several techniques can be employed for purification:
-
Trituration: Try stirring the oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or hexane). This can often induce crystallization.
-
Solvent System for Recrystallization: The choice of solvent for recrystallization is crucial. If ethanol does not yield crystals, a mixture of solvents, such as DCM/hexane or ethyl acetate/hexane, can be explored.
-
Column Chromatography: If recrystallization fails, flash column chromatography is a reliable method for purification. A gradient elution from a non-polar solvent to a more polar one (e.g., DCM to DCM/methanol) is often effective in separating the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis?
A1: Both steps of this synthesis require appropriate safety measures.
-
Hydrochloric Acid: 5M HCl is corrosive. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzoyl Chloride: Benzoyl chloride is a lachrymator and is corrosive. It should be handled exclusively in a fume hood.
-
Sodium Hydroxide: Concentrated NaOH solutions are caustic. Avoid contact with skin and eyes.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
Q2: Can I use a different acylating agent instead of benzoyl chloride?
A2: Yes, other acylating agents can be used. For instance, benzoic anhydride can be employed, often with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Alternatively, benzoic acid can be used in conjunction with a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used for characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic peaks for the benzimidazole and benzamide moieties.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method to determine the purity of the final compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Q4: Is it possible to perform this synthesis as a one-pot reaction?
A4: While a one-pot synthesis might seem more efficient, it is generally not recommended for this particular transformation. The acidic conditions required for the benzimidazole formation are incompatible with the basic conditions needed for the Schotten-Baumann benzoylation. A stepwise approach with isolation of the intermediate allows for better control over each reaction and results in a purer final product.
References
-
Bischoff, F. et al. (2014). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PLoS ONE, 9(4), e94982. [Link]
-
Katti, S. B. et al. (2019). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. World Journal of Pharmaceutical Research, 8(11), 1142-1150. [Link]
Sources
Validation & Comparative
A Comparative Guide to Benzimidazole-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of therapeutic targets. Among the myriad of scaffolds explored, the benzimidazole core has emerged as a privileged structure, capable of interacting with the ATP-binding site of numerous kinases with high affinity. This guide provides an in-depth comparison of benzimidazole-based kinase inhibitors against established, clinically relevant kinase inhibitors, offering insights into their relative performance, selectivity, and the experimental methodologies used for their evaluation. While specific data for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide is not extensively available in the public domain, we will draw upon data from structurally related and well-characterized benzimidazole derivatives to provide a robust comparative analysis.
The Benzimidazole Scaffold: A Versatile Platform for Kinase Inhibition
The benzimidazole moiety is a bicyclic aromatic heterocycle that is isosteric to purine nucleosides, a feature that contributes to its ability to interact with the ATP-binding pocket of kinases.[1] Benzimidazole-based compounds often act as ATP-competitive inhibitors, where they vie with endogenous ATP for binding to the kinase's active site.[2][3] This interaction can be fine-tuned through chemical modifications to the benzimidazole core, allowing for the development of inhibitors with high potency and varying degrees of selectivity, from highly specific single-target agents to multi-targeted inhibitors designed to address the complexity of cancer signaling and overcome drug resistance.[2][3][4] The versatility of the benzimidazole scaffold has led to the development of inhibitors targeting a range of kinases, including Casein Kinase 1 (CK1), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), among others.[5][6][7]
Comparative Analysis of Kinase Inhibitory Potency
A critical parameter for evaluating a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value denotes a higher potency. In the following table, we compare the IC50 values of representative benzimidazole derivatives against well-established kinase inhibitors such as Imatinib, Sorafenib, and Gefitinib.
| Kinase Target | Representative Benzimidazole Derivative | IC50 (µM) | Comparator Kinase Inhibitor | IC50 (µM) | Reference(s) |
| CK1δ | 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative (Compound 5) | 0.040 | - | - | [8][9] |
| CK1ε | 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative (Compound 5) | 0.199 | - | - | [8][9] |
| BCR-ABL | 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivative | (Effective against Imatinib-resistant cells) | Imatinib | (Resistance observed) | [10] |
| AKT (p-AKT) | Benzimidazole derivative with pyrrolidine side chain (Compound 9a) | (Inhibits phosphorylation) | Sorafenib | (Resistance observed) | [11] |
| EGFR | N-(benzimidazole-2-yl-methyl) benzamide derivative (Compound 4f) | (Active against A549 lung cancer cells) | Gefitinib | (Used as reference) | [12] |
| FLT3 | 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl) isoxazole-4-carboxamide (Compound 5a) | 0.495 | Sorafenib | (Known FLT3 inhibitor) | [13] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they modulate. The following diagrams illustrate a simplified signaling pathway often targeted by kinase inhibitors and a general workflow for evaluating their efficacy.
Caption: Simplified Ras/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.
Caption: General workflow for kinase inhibitor evaluation.
Experimental Methodologies
The robust evaluation of kinase inhibitors relies on a suite of well-defined experimental protocols. Below are step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (Determination of IC50)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.
Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like radioactivity, fluorescence, or luminescence.[5][14][15][16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the purified recombinant kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the kinase substrate (peptide or protein) in kinase buffer.
-
Prepare a stock solution of ATP (e.g., 10 mM) and dilute it in kinase buffer to the desired final concentration (often at or near the Km for ATP of the specific kinase).[17]
-
Prepare a serial dilution of the test inhibitor (e.g., this compound or a comparator) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 20 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing solution).
-
-
Detection:
-
The method of detection will depend on the assay format. For a radiometric assay, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, often in a FRET or TR-FRET format.[16]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., A549, K562) in appropriate media and conditions until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor and comparator drugs in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
Benzimidazole-based compounds represent a highly promising and versatile class of kinase inhibitors with demonstrated efficacy against a range of cancer-relevant kinases. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the broader family of benzimidazole derivatives has shown potent inhibitory activity, in some cases comparable or superior to established drugs, particularly in the context of overcoming drug resistance. The continued exploration of this chemical scaffold, guided by rigorous in vitro and cell-based assays as outlined in this guide, holds significant potential for the development of next-generation targeted therapies.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20). [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Bioinformation, 20(6), 573-580. [Link]
-
ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters, 7(3), 249-261. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Bischof, J., Medda, F., Lutz, C., Weiss, V., Eger, K., & Knippschild, U. (2012). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino acids, 43(4), 1577-1591. [Link]
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Knippschild, U., Krüger, M., Richter, J., Xu, P., Garcia-Reyes, B., Peifer, C., ... & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8703. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Bischof, J., Medda, F., Lutz, C., Weiss, V., Eger, K., & Knippschild, U. (2012). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino acids, 43(4), 1577-1591. [Link]
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Mirgany, T. O., Asiri, H. H., Rahman, A. F. M. M., Alanazi, M. M., Al-Warhi, T., Al-Majed, A. A., ... & El-Gamal, M. I. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(12), 2828. [Link]
-
Ferla, S., Gatti, V., Poggialini, F., Bertamino, A., Ostacolo, C., Di Leva, F. S., ... & Campiglia, P. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(19), 6524. [Link]
-
Çıkla-Süzgün, P., Küçükgüzel, İ., & Karademir-Bujak, F. (2023). Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. Chemical biology & drug design, 102(6), 1521-1533. [Link]
-
Chen, C. H., Chen, Y. T., Lin, Y. C., Chen, C. T., Shen, C. C., & Liao, Y. J. (2019). Treatment with a new benzimidazole derivative bearing a pyrrolidine side chain overcomes sorafenib resistance in hepatocellular carcinoma. Scientific reports, 9(1), 1-12. [Link]
-
Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2025). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(4), 20-35. [Link]
-
Al-Suhaimi, E. A., Gaffer, H. E., & El-Kersh, M. A. (2022). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Applied Pharmaceutical Science, 12(10), 108-116. [Link]
-
Chen, C. L., Hsu, C. H., & Chen, T. H. (2022). Indirect Comparisons via Sorafenib for the Comparative Effectiveness of Two PD-1/PD-L1 Inhibitors to Treat Advanced Hepatocellular Carcinoma. Journal of personalized medicine, 12(5), 722. [Link]
-
Kim, B. T., Heo, J. N., Kim, H., Lee, H., Kim, K., & Lee, K. (2019). Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. Bioorganic & medicinal chemistry letters, 29(19), 126601. [Link]
Sources
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A Comparative Guide to the Efficacy of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide Analogs as Anticancer Agents
This guide provides a comprehensive comparison of the efficacy of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide analogs, a promising class of compounds in oncology research. By synthesizing data from recent studies, we will delve into their cytotoxic effects, structure-activity relationships (SAR), and proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a focal point in the design of novel anticancer agents.[1] This guide will focus on a specific series of benzimidazole derivatives, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamides, to elucidate the nuances of their anticancer potential.
Comparative Analysis of In Vitro Cytotoxicity
A recent study by Al-Sultan et al. (2025) provides valuable insights into the cytotoxic potential of a closely related series of N-(benzimidazol-2-yl-methyl) benzamide derivatives.[2] While the linker is a methyl group instead of the ethyl group central to this guide, the structure-activity relationships observed are highly informative for understanding the broader class of N-[2-(1H-Benzoimidazol-2-yl)-alkyl]-benzamides. The compounds were evaluated against human breast adenocarcinoma (T47D) and lung carcinoma (A549) cell lines, with gefitinib as a reference standard. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound ID | R-group (Substitution on Benzamide Ring) | T47D IC50 (µM) | A549 IC50 (µM) | Vero (Normal Cell) IC50 (µM) |
| 4a | 4-OCH3 | >100 | >100 | >100 |
| 4b | 4-CH3 | 87.2 | >100 | >100 |
| 4c | 4-F | 75.3 | >100 | >100 |
| 4d | 4-Cl | 70.1 | >100 | >100 |
| 4e | 4-Br | 66.5 | >100 | >100 |
| 4f | 4-NO2 | 49.2 | 60.7 | >100 |
| Gefitinib | - | 31.5 | 35.2 | Not Reported |
Data synthesized from Al-Sultan et al. (2025).[2]
From this data, a clear structure-activity relationship emerges. The cytotoxic activity against the T47D breast cancer cell line is significantly influenced by the substituent at the para-position of the benzamide ring. An electron-withdrawing group, such as a nitro group (4f), confers the highest potency among the tested analogs. Conversely, an electron-donating group like methoxy (4a) results in a loss of activity. Interestingly, most of the synthesized compounds showed limited activity against the A549 lung cancer cell line, with the exception of the nitro-substituted analog (4f). A crucial observation is the lack of cytotoxicity of these compounds against the normal Vero cell line, suggesting a degree of selectivity for cancer cells.[2]
Unraveling the Mechanism of Action: Insights from Related Compounds
While the precise mechanism for the this compound scaffold is still under investigation, studies on structurally similar benzimidazole derivatives point towards several key cellular processes, including tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis.
A study by Mahdavi et al. (2020) on N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides, which also feature a benzimidazole core linked to an amide, revealed potent inhibition of tubulin polymerization.[3] The most active compound in their series induced G2/M phase cell cycle arrest and apoptosis in the A549 cell line.[3] Molecular docking studies suggested that these compounds bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, a critical process for cell division.[3]
Furthermore, broader research on N-substituted benzamides has shown their ability to induce apoptosis through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[4] This process is often preceded by a G2/M cell cycle block.[4]
The following diagram illustrates a plausible mechanism of action for this compound analogs, drawing parallels from related compounds.
Caption: Proposed Mechanism of Action for this compound Analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are methodologies for key assays used in the evaluation of these compounds.
Synthesis of this compound Analogs
The synthesis of N-(benzimidazol-2-yl-methyl) benzamide derivatives, as described by Al-Sultan et al. (2025), provides a representative synthetic route.[2]
Caption: General Synthetic Scheme.
Step-by-step methodology:
-
Synthesis of 2-(aminomethyl)-1H-benzo[d]imidazole: A mixture of o-phenylenediamine and glycine is heated in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is then neutralized to precipitate the product.
-
Synthesis of N-(benzimidazol-2-yl-methyl) benzamide derivatives: The synthesized 2-(aminomethyl)-1H-benzo[d]imidazole is dissolved in a suitable solvent like dichloromethane. A substituted benzoyl chloride is then added dropwise in the presence of a base like triethylamine. The reaction is stirred at room temperature until completion. The resulting product is then purified by recrystallization or column chromatography.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-step methodology:
-
Cell Seeding: Cancer cells (e.g., T47D, A549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-step methodology:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This analysis determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-step methodology:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel anticancer agents. The available data on closely related analogs suggests that substitutions on the benzamide ring, particularly with electron-withdrawing groups, can significantly enhance cytotoxic activity, especially against breast cancer cell lines. The likely mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Future research should focus on synthesizing and evaluating a broader range of this compound analogs with diverse substitutions on both the benzamide and benzimidazole rings to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are warranted to confirm the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies using animal models are crucial to assess the therapeutic potential and pharmacokinetic properties of the most potent analogs.
References
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Pero, R. W., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]
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Mahdavi, M., et al. (2020). Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors. Bioorganic Chemistry, 94, 103441. [Link]
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Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2025). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(4). [Link]
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Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Traditional and Complementary Medicine, 11(5), 398-409. [Link]
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- 3. Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Target Validation of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide and its Analogs
In the landscape of modern drug discovery, the precise identification and validation of a compound's biological target are paramount to understanding its mechanism of action and advancing it through the development pipeline. This guide provides a comprehensive framework for the target validation of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, a molecule belonging to the pharmacologically significant benzimidazole class. Drawing upon established methodologies and insights from the broader field of kinase and enzyme inhibitor discovery, we will explore a logical, multi-pronged approach to robustly identify and validate its molecular targets.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3][4][5][6][7][8] Notably, many benzimidazole-based compounds exert their effects by inhibiting protein kinases such as EGFR, BRAFV600E, and VEGFR-2, or enzymes like Topoisomerase II and dihydrofolate reductase (DHFR).[1][2][9][10][11][12] Given the structural features of this compound, it is reasonable to hypothesize that its targets may lie within these protein families.
This guide will detail a systematic and rigorous target validation workflow, comparing and contrasting various experimental strategies. We will delve into the causality behind experimental choices, ensuring that each step provides self-validating data to build a compelling case for the compound's mechanism of action.
Section 1: Initial Target Hypothesis and In Silico Profiling
Before embarking on extensive wet-lab experiments, a logical first step is to generate a data-driven hypothesis for the potential targets of this compound. The benzimidazole and benzamide moieties are present in numerous bioactive compounds, offering a rich historical dataset for computational analysis.[3][13]
Comparative In Silico Analysis
A comparative in silico approach, leveraging molecular docking simulations, can provide initial predictions of target engagement. This involves docking the structure of this compound into the crystal structures of known benzimidazole-binding proteins.
Rationale: This cost-effective and rapid screening method helps to prioritize potential target classes and guide the design of subsequent biological assays. By comparing the predicted binding modes and scores with those of known inhibitors, we can rank potential targets for further investigation. For instance, many benzimidazole anthelmintics have been successfully repurposed as VEGFR-2 inhibitors based on initial in silico screening.[9][10]
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Selection: Curate a panel of protein targets from the Protein Data Bank (PDB) known to be modulated by benzimidazole derivatives. This should include various kinases (e.g., EGFR, VEGFR-2, BRAF), polymerases, and other enzymes.
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of the compound within the active site of each selected target.
-
Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions). Compare these with the interactions of co-crystallized ligands (if available) to assess the plausibility of the predicted binding mode.
Table 1: Hypothetical In Silico Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions | Reference Compound Score (kcal/mol) |
| VEGFR-2 | -9.8 | H-bond with Cys919, hydrophobic interactions in the DFG motif | -10.5 (Sorafenib) |
| EGFR | -8.5 | H-bond with Met793, interaction with the gatekeeper residue | -9.2 (Erlotinib) |
| BRAFV600E | -9.1 | H-bond with Cys532, interaction with the catalytic loop | -9.9 (Vemurafenib) |
| Topoisomerase II | -7.9 | Intercalation between DNA base pairs, H-bond with catalytic residues | -8.5 (Etoposide) |
Section 2: In Vitro Target Identification and Validation
Following in silico profiling, the next crucial phase is to experimentally validate the predicted targets and identify others through unbiased screening. A combination of target-specific and unbiased approaches provides the most robust validation.
Unbiased Chemical Proteomics: Affinity-Based Target Identification
To identify the direct binding partners of this compound in a complex biological sample without prior bias, affinity-based chemical proteomics is the gold standard.
Rationale: This approach allows for the discovery of novel or unexpected targets, providing a comprehensive overview of the compound's interactome. By immobilizing the compound on a solid support, it can be used as "bait" to capture its binding proteins from a cell lysate.
Experimental Workflow: Affinity Chromatography followed by Mass Spectrometry
Caption: Workflow for affinity-based target identification.
Experimental Protocol: Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of the compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for immobilization.
-
Immobilization: Covalently attach the affinity probe to activated sepharose beads.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to benzimidazole derivatives).
-
Affinity Capture: Incubate the immobilized probe with the cell lysate. As a negative control, use beads without the probe or beads with an inactive analog.
-
Washing: Perform stringent washes to remove proteins that bind non-specifically to the beads.
-
Elution: Elute the specifically bound proteins using a competitive eluent (e.g., excess free compound) or by denaturing conditions.
-
LC-MS/MS Analysis: Digest the eluted proteins with trypsin and identify the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the compound pull-down compared to the negative controls.
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
Identifying a protein that binds to the compound is a critical first step, but it is essential to demonstrate that this binding occurs in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.
Rationale: The principle of CETSA is that a protein becomes more resistant to thermal denaturation upon ligand binding. This allows for the confirmation of target engagement in a physiological setting without the need for compound modification.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Thermal Challenge: Aliquot the treated cells and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or, for a proteome-wide analysis, by mass spectrometry (isothermal dose-response CETSA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Table 2: Hypothetical CETSA Data for VEGFR-2
| Temperature (°C) | % Soluble VEGFR-2 (Vehicle) | % Soluble VEGFR-2 (Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Section 3: Mechanistic Validation in a Cellular Context
Once a direct target has been identified and confirmed to be engaged by the compound in cells, the next step is to demonstrate that this engagement leads to a functional cellular outcome. This involves assessing the impact of the compound on the downstream signaling pathways of the target.
Pathway Modulation Analysis
If the validated target is a kinase, for example, it is crucial to show that the compound inhibits its catalytic activity and modulates its downstream signaling pathway.
Rationale: This provides a direct link between target engagement and the observed cellular phenotype. For instance, inhibition of a kinase should lead to a decrease in the phosphorylation of its known substrates. Many benzimidazole derivatives are known to induce apoptosis through modulation of signaling pathways.[1]
Signaling Pathway Diagram: Hypothesized VEGFR-2 Inhibition
Caption: Hypothesized signaling pathway modulation by the compound.
Experimental Protocol: Western Blot Analysis of Phospho-proteins
-
Cell Treatment: Treat cells expressing the target kinase with increasing concentrations of this compound.
-
Stimulation: If the kinase is activated by a ligand (e.g., VEGF for VEGFR-2), stimulate the cells with the ligand.
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.
-
Densitometry: Quantify the band intensities to determine the concentration-dependent effect of the compound on protein phosphorylation.
Genetic Validation of the Target
To unequivocally demonstrate that the observed phenotype is a direct result of the compound's action on the identified target, genetic approaches are invaluable. CRISPR-Cas9-mediated gene knockout or knockdown provides a powerful comparison.
Rationale: If the compound's effect is truly on-target, then genetically removing or reducing the expression of the target protein should phenocopy the effect of the compound or render the cells resistant to the compound.
Logical Relationship Diagram
Caption: Logic of genetic target validation.
Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Analysis
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the gene encoding the putative target protein into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cells with the CRISPR-Cas9 construct and select for cells with successful gene editing.
-
Validation of Knockout: Confirm the knockout of the target protein by Western blotting or genomic sequencing.
-
Phenotypic Assay: Compare the phenotype of the knockout cells with that of wild-type cells treated with this compound. The assays should be relevant to the hypothesized function of the target (e.g., cell proliferation, migration, apoptosis).
-
Resistance Assay: Treat both wild-type and knockout cells with the compound and measure the phenotypic response. Resistance in the knockout cells strongly supports that the compound acts via the knocked-out target.
Conclusion
The target validation of a novel compound like this compound requires a multi-faceted and rigorous approach. By integrating in silico predictions with unbiased chemical proteomics, confirming target engagement in a cellular context with CETSA, and validating the mechanism of action through pathway analysis and genetic approaches, a compelling and robust case for the compound's biological target can be built. This systematic and evidence-based strategy is essential for de-risking the progression of promising compounds in the drug discovery pipeline and for ultimately understanding their therapeutic potential.
References
- N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide. (n.d.).
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). National Institutes of Health.
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). National Institutes of Health.
- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI.
- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (n.d.). PubMed Central.
- Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. (2020). Semantic Scholar.
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). PMC - NIH.
- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. (2013). PubMed.
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI.
- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (n.d.). PMC - NIH.
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals.
- Synthesis and Cardiac Electrophysiological Activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new Selective Class III Agents. (n.d.). PubMed.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC - PubMed Central.
- Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). PubMed.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.).
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- 3. nanobioletters.com [nanobioletters.com]
- 4. [PDF] Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
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- 11. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Reproducible Synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthetic methodologies for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, a molecule of interest within the broader class of benzimidazoles known for their diverse pharmacological activities. We will dissect the critical parameters of its synthesis, offering a comparative analysis of potential procedural variations and their impact on yield, purity, and, ultimately, the reproducibility of your findings. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable experimental outcomes.
The Importance of a Standardized Approach
The synthesis of this compound involves a multi-step process that, while conceptually straightforward, is susceptible to variations that can significantly alter the final product. Factors such as the purity of starting materials, reaction conditions, and purification methods all play a pivotal role. A lack of stringent control over these variables can lead to inconsistent yields, the formation of impurities, and difficulty in replicating results across different laboratories or even between experiments within the same lab. This guide aims to provide a comprehensive framework for achieving consistent and reproducible results.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several routes, primarily involving the formation of the benzimidazole core followed by N-acylation. Below, we present a benchmark protocol and discuss potential variations and their implications.
Benchmark Synthetic Protocol
A reliable synthesis of this compound can be achieved in two main stages:
Stage 1: Synthesis of 2-(2-Aminoethyl)-1H-benzimidazole
This intermediate is typically synthesized via the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, in this case, β-alanine.
Stage 2: N-Acylation of 2-(2-Aminoethyl)-1H-benzimidazole
The final product is obtained by the acylation of the amino group of the intermediate with benzoyl chloride.
Experimental Protocols
Protocol 1: Benchmark Synthesis of this compound
Part A: Synthesis of 2-(2-Aminoethyl)-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and β-alanine (1.1 eq).
-
Acid Catalyst: Add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount should be sufficient to ensure good stirring of the reaction mixture.
-
Heating: Heat the mixture to 150-160°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a concentrated solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. This will precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(2-aminoethyl)-1H-benzimidazole.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve 2-(2-aminoethyl)-1H-benzimidazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq), to the solution and cool the mixture in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Choice of Acid in Stage 1: Polyphosphoric acid is an effective dehydrating agent and catalyst for the cyclization reaction. Alternative acids like hydrochloric acid can be used, but may require higher temperatures and longer reaction times.
-
Control of Stoichiometry in Stage 2: A slight excess of the acylating agent (benzoyl chloride) is used to ensure complete conversion of the starting amine. However, a large excess can lead to the formation of di-acylated byproducts. The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
Impact of Procedural Variations on Reproducibility
The reproducibility of the synthesis of this compound is highly dependent on careful control of the reaction parameters.
| Parameter | Benchmark Condition | Variation | Potential Impact on Reproducibility |
| Purity of o-phenylenediamine | >98% | Lower purity | Introduction of colored impurities, lower yield, and difficult purification. |
| Reaction Temperature (Stage 1) | 150-160°C | Lower (<140°C) or Higher (>170°C) | Incomplete reaction at lower temperatures; decomposition and side product formation at higher temperatures. |
| Solvent for Acylation (Stage 2) | Dichloromethane (DCM) | Protic solvents (e.g., ethanol) | Protic solvents can react with benzoyl chloride, reducing the yield of the desired product. |
| Base for Acylation (Stage 2) | Triethylamine (TEA) | Stronger, nucleophilic bases | Can lead to side reactions and the formation of unwanted byproducts. |
| Purification Method | Recrystallization/Column Chromatography | Precipitation without further purification | Lower purity of the final product, which can affect biological activity and characterization data. |
Characterization and Data Interpretation: A Key to Reproducibility
Consistent and thorough characterization of the final product is essential to confirm the success and reproducibility of the synthesis.
Expected Characterization Data for this compound:
| Analysis | Expected Result |
| Melting Point | A sharp melting point is indicative of high purity. For similar benzimidazole derivatives, melting points can range from 170-220°C. For example, 2-butyl-1H-benzo[d]imidazole has a melting point of 162-176°C[1]. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the benzimidazole and benzamide moieties, as well as the ethyl linker protons. The chemical shifts and coupling constants should be consistent between batches. |
| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the benzimidazole carbons are particularly diagnostic[2]. |
| FT-IR | Characteristic absorption bands for N-H stretching (benzimidazole), C=O stretching (amide), and aromatic C-H stretching should be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound should be observed. |
Deviations from these expected data can indicate the presence of impurities or that a different compound has been formed. For instance, the presence of unreacted 2-(2-aminoethyl)-1H-benzimidazole would be evident in the ¹H NMR spectrum by the persistence of primary amine protons and the absence of the benzamide aromatic signals in the correct integration.
Troubleshooting Common Issues in Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Stage 1 | Incomplete reaction or product loss during work-up. | Increase reaction time or temperature. Ensure complete precipitation during neutralization by adjusting the pH carefully. |
| Formation of Di-acylated Product in Stage 2 | Excess benzoyl chloride or prolonged reaction time. | Use a stoichiometric amount or only a slight excess of benzoyl chloride. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Product is an Oil or Gummy Solid | Presence of impurities. | Purify the crude product using column chromatography. Ensure starting materials are pure and the reaction is carried out under anhydrous conditions where necessary. |
| Inconsistent Spectroscopic Data | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Use high-purity NMR solvents. Compare with reference spectra if available. |
Visualizing the Workflow
To provide a clear overview of the synthetic and analytical process, the following diagrams illustrate the key steps.
Caption: Synthetic workflow for this compound.
Caption: Key factors influencing the reproducibility of experimental results.
Conclusion
The reproducible synthesis of this compound is an achievable goal through the diligent application of a standardized protocol and a thorough understanding of the key reaction parameters. By carefully controlling the purity of reagents, reaction conditions, and employing robust purification and characterization techniques, researchers can ensure the integrity and reliability of their experimental data. This guide serves as a foundational resource to aid in the establishment of such reproducible methods, thereby fostering greater confidence in the scientific outcomes and facilitating the advancement of drug discovery and development.
References
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Supporting Information for an article. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique 2020. Link
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ChemicalBook. N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]BENZAMIDE Product Description. Link
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Biological Magnetic Resonance Bank. bmse000668 Benzamide. Link
-
ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Link
-
Pilyugin et al. 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Link
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
For researchers and drug development professionals, the journey of a novel therapeutic candidate from the laboratory bench to clinical application is a meticulous process of validation. A critical phase in this journey is understanding the correlation between a compound's performance in a controlled in vitro environment and its efficacy within a complex living system, or in vivo. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, a member of the promising benzimidazole class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2]
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in various pharmacologically active compounds.[2] Derivatives of this core structure have been extensively studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4][5] This guide will synthesize findings from related benzimidazole and benzamide derivatives to present a comprehensive framework for evaluating this compound.
Section 1: In Vitro Efficacy Assessment: The Foundation of Biological Activity
In vitro studies are the first step in characterizing the biological activity of a new chemical entity. They provide a controlled environment to elucidate the mechanism of action and determine the potency of a compound against specific molecular targets or cell lines.
Anticancer and Cytotoxic Activity
A primary application for novel benzimidazole derivatives is in oncology.[3][4] The in vitro evaluation of this compound for anticancer efficacy would typically involve a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) and a normal cell line (e.g., HEK-293 for human embryonic kidney cells) are cultured in appropriate media.[4]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated.
Illustrative Data from a Related Benzimidazole Derivative:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Bromo-derivative 5 | MCF-7 (Breast Cancer) | 17.8 ± 0.24 | [4] |
| Bromo-derivative 5 | DU-145 (Prostate Cancer) | 10.2 ± 1.4 | [4] |
| Bromo-derivative 5 | H69AR (Lung Cancer) | 49.9 ± 0.22 | [4] |
| Bromo-derivative 5 | HEK-293 (Normal Kidney) | Safer with lesser cytotoxicity | [4] |
dot
Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Activity
Benzimidazole derivatives have also shown promise as antimicrobial agents.[2][6] In vitro screening against a panel of pathogenic bacteria and fungi is a standard approach.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Section 2: In Vivo Efficacy Assessment: Translating Potential into Therapeutic Effect
While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a whole-animal model.
Anti-inflammatory and Analgesic Activity in Rodent Models
Benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1][7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animal Model: Wistar rats are used for this study.
-
Compound Administration: this compound is administered orally at different doses (e.g., 25 and 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after drug administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
Experimental Protocol: Acetic Acid-Induced Writhing in Mice (Analgesic)
-
Animal Model: Swiss albino mice are used.
-
Compound Administration: The test compound is administered orally at different doses.
-
Induction of Pain: After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) after the acetic acid injection.
-
Data Analysis: The percentage of pain inhibition is calculated by comparing the number of writhes in the treated groups to the control group.
Illustrative Data from a Related Benzimidazole Derivative:
| Compound | Dose (mg/kg) | Analgesic Effect (% inhibition) | Anti-inflammatory Effect (% inhibition) | Reference |
| 3b | - | 46.15 (central) | Significant from 1st hour | [1][7] |
| 3a | 100 | Significant (peripheral) | Significant from 1st hour | [1][7] |
| 6 | 25 & 50 | Significant (peripheral) | - | [1][7] |
dot
Caption: General workflow for in vivo anti-inflammatory and analgesic studies.
Neuroprotective Effects in Rodent Models
The potential for benzimidazole derivatives to combat neurodegenerative diseases like Alzheimer's has also been explored.[5]
Experimental Protocol: Ethanol-Induced Neurodegeneration in a Rat Model
-
Animal Model: Rats are subjected to ethanol administration to induce neurodegeneration.
-
Compound Treatment: this compound is administered to the treatment group.
-
Behavioral Tests: Cognitive functions are assessed using behavioral tests like the Morris water maze or elevated plus maze.
-
Biochemical Analysis: After the study period, brain tissues are collected for biochemical analysis of neuroinflammatory markers (e.g., TNF-α, IL-6), oxidative stress markers, and antioxidant enzyme levels.[5]
Section 3: Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between in vitro activity and in vivo efficacy. However, this is not always straightforward. A compound that shows high potency in an isolated cell culture may fail in an animal model due to poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) or unforeseen toxicity.
Key Considerations for Correlation:
-
Mechanism of Action: A well-defined in vitro mechanism of action can help in selecting appropriate in vivo models and interpreting the results.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the ADME properties of the compound is crucial. A highly potent compound in vitro will be ineffective in vivo if it does not reach its target tissue in sufficient concentrations.
-
Toxicity: In vitro cytotoxicity assays provide an early indication of potential toxicity. However, in vivo toxicology studies are necessary to assess the safety of the compound in a whole organism, as toxicity can be organ-specific.[8]
dot
Caption: The relationship between in vitro and in vivo assessments.
Conclusion
The evaluation of this compound, like any promising therapeutic candidate, requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide essential information on potency and mechanism, in vivo models are indispensable for confirming efficacy and assessing the overall safety and pharmacokinetic profile of the compound. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to effectively navigate the preclinical development process and unlock the full therapeutic potential of this and other novel benzimidazole derivatives.
References
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Reddy, S. H., Hosamani, K. M., & Keri, R. S. (2009). Synthesis, In-Vitro Microbial and Cytotoxic Studies of New Benzimidazole Derivatives. Archiv der Pharmazie, 342(7), 412-419. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of King Saud University - Science, 34(3), 101851. [Link]
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Demir, B., et al. (2020). Design, Synthesis, and Biological Evaluation of N-(1H-benzo[d]imidazol-2-yl)-4-Substituted Benzamides as an Effective Anticancer Agents. ResearchGate. [Link]
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Moncada-Barron, D. J., et al. (2020). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology, 218, 107981. [Link]
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A Researcher's Comparative Guide to Assessing Off-Target Effects of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While a compound's on-target efficacy is the primary goal, a thorough understanding of its off-target interactions is equally critical for predicting potential adverse effects and uncovering new therapeutic opportunities.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, a molecule belonging to the versatile benzimidazole class of compounds.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[3] This inherent promiscuity necessitates a robust and multi-faceted approach to off-target profiling. This document will guide researchers through a logical progression of computational and experimental strategies, offering detailed protocols and comparative data to contextualize the findings.
Our investigation is grounded in the hypothesis that this compound is a potent inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε) . This hypothesis is based on extensive literature precedent for benzimidazole-benzamide derivatives acting on these specific kinases.[4][5][6] With this on-target activity as our reference point, we will explore a systematic approach to identifying and characterizing unintended interactions.
The Off-Target Assessment Workflow: A Strategic Overview
A comprehensive off-target assessment is not a single experiment but rather an integrated workflow. This process begins with in silico predictions to cast a wide net for potential interactions, followed by focused in vitro biochemical assays, and culminating in more physiologically relevant cell-based assays to confirm and characterize these effects.
Caption: A systematic workflow for assessing off-target effects.
PART 1: In Silico Prediction - The First Line of Inquiry
Computational methods provide a cost-effective and rapid initial assessment of a compound's potential off-target interactions. By comparing the chemical structure of this compound to databases of known bioactive compounds, we can generate a preliminary list of potential off-targets.
Methodology:
-
Similarity Searching: Utilize chemical informatics tools to screen databases like ChEMBL and PubChem for compounds structurally similar to this compound. The biological activities of these analogs can provide valuable clues about potential off-targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of our lead compound. This model can then be used to virtually screen large compound libraries to identify molecules with similar interaction potential.
-
Molecular Docking: Perform molecular docking simulations of this compound against a panel of known off-target proteins, with a particular focus on kinases, G-protein coupled receptors (GPCRs), and ion channels, as these are common liabilities for benzamide-containing compounds.
Expected Outcome: A prioritized list of potential off-target proteins for subsequent experimental validation.
PART 2: In Vitro Biochemical Profiling - Quantifying Interactions
Biochemical assays provide direct, quantitative evidence of a compound's interaction with purified proteins. For a compound with a benzimidazole core, kinome-wide profiling is an essential step to assess selectivity.
Comparative Kinase Selectivity Profile
To illustrate the importance of this analysis, we present hypothetical data comparing the inhibitory activity of this compound (Compound X) with two other benzimidazole-based kinase inhibitors.
| Kinase Target | Compound X (IC50, nM) | Comparator A (Selective PI3Kδ Inhibitor) (IC50, nM) | Comparator B (Multi-targeted VEGFR-2/TIE-2 Inhibitor) (IC50, nM) |
| CK1δ (On-Target) | 15 | >10,000 | >10,000 |
| CK1ε (On-Target) | 25 | >10,000 | >10,000 |
| PI3Kδ | 5,200 | 8 | >10,000 |
| VEGFR-2 | 850 | >10,000 | 5 |
| TIE-2 | 1,200 | >10,000 | 7 |
| ROCK1 | >10,000 | Not Reported | >1,000 |
| PKA | >10,000 | Not Reported | >1,000 |
| CDK2 | 2,500 | Not Reported | >1,000 |
Data is hypothetical and for illustrative purposes.
Key Observations from Comparative Data:
-
High On-Target Potency: Compound X demonstrates potent inhibition of the hypothesized on-targets, CK1δ and CK1ε.
-
Potential Off-Targets Identified: The data reveals potential off-target activity against VEGFR-2, TIE-2, and CDK2 at higher concentrations.
-
Selectivity Profile: Compared to the highly selective Comparator A, Compound X exhibits a more promiscuous profile. However, it is more selective than the multi-targeted Comparator B.[7]
Experimental Protocol: Radiometric Kinase Assay
This protocol outlines a standard method for determining the IC50 values of a compound against a panel of kinases.
Materials:
-
Purified kinase enzymes
-
Substrate peptides or proteins specific to each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) serially diluted in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, substrate peptide, and the test compound at various concentrations in kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
PART 3: Cell-Based Validation - Confirming Biological Relevance
While biochemical assays are crucial for identifying direct interactions, cell-based assays are essential to confirm that a compound engages its target in a more physiological context and to understand the functional consequences of this engagement.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful method for verifying that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target protein (e.g., HEK293 cells overexpressing CK1δ)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the test compound or vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lysis: Add lysis buffer to the heated cell suspensions and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analysis: Analyze the amount of soluble target protein in each sample by Western blotting or another protein detection method.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expanding the Scope: Assessing Other Common Off-Target Classes
Given the chemical scaffolds present in this compound, it is prudent to assess its activity against other common off-target families, such as GPCRs and ion channels.
GPCR Antagonist Screening
A high-throughput screen can be employed to evaluate the compound's potential to antagonize a panel of GPCRs. Calcium mobilization assays are a common method for this purpose, particularly for Gq-coupled receptors or Gi-coupled receptors engineered to signal through the Gq pathway.
Experimental Protocol: High-Throughput Calcium Mobilization Assay for GPCR Antagonists
Materials:
-
Cell line stably expressing the GPCR of interest and a calcium-sensitive dye (e.g., Fluo-8)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compound and a known agonist for the GPCR
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with an automated liquid handler
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Agonist Stimulation: After a pre-incubation period with the test compound, stimulate the cells with a known agonist at its EC80 concentration.
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to intracellular calcium mobilization, using a fluorescent plate reader.
-
Data Analysis: A decrease in the agonist-induced calcium signal in the presence of the test compound indicates antagonistic activity.
Conclusion and Future Directions
The comprehensive assessment of off-target effects is a cornerstone of modern drug development, ensuring the safety and efficacy of new therapeutic agents. For a compound like this compound, which belongs to the pharmacologically versatile benzimidazole class, a systematic and multi-pronged approach is essential.
This guide has outlined a logical workflow, beginning with in silico predictions to identify potential off-targets, followed by in vitro biochemical assays to quantify these interactions, and culminating in cell-based assays to confirm target engagement and functional consequences in a physiological context. The provided experimental protocols for kinase profiling and CETSA offer a starting point for researchers to design their own off-target assessment strategies.
The comparative data presented underscores the importance of not only identifying off-target interactions but also understanding the compound's selectivity profile relative to other molecules in its class. Future investigations should aim to further characterize any confirmed off-target activities, including determining the mechanism of action and assessing the potential for both adverse effects and therapeutic repositioning. By embracing a thorough and early assessment of off-target pharmacology, researchers can de-risk their drug candidates and ultimately contribute to the development of safer and more effective medicines.
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Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. PubMed. [Link]
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New benzimidazole-indole-amide derivatives as potent α-glucosidase and acetylcholinesterase inhibitors. PubMed. [Link]
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Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. PubMed Central. [Link]
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New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed. [Link]
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Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model. National Institutes of Health. [Link]
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Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. PubMed Central. [Link]
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High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science (RSC Publishing). [Link]
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Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study. MDPI. [Link]
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Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. [Link]
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A Comparative Analysis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide and Standard-of-Care Therapies in Preclinical Cancer Models
This guide provides a comprehensive comparison of the investigational compound N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide with current standard-of-care treatments in preclinical cancer models. As direct comparative data for this specific molecule is limited, this analysis is built upon the well-established anticancer properties of the benzimidazole scaffold, data from closely related benzamide derivatives, and established benchmarks for standard-of-care agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this class of compounds.
Introduction to Benzimidazoles in Oncology
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[3] In oncology, benzimidazole derivatives have garnered significant attention for their diverse mechanisms of action and potent cytotoxic activities across a spectrum of cancer cell lines, including breast, lung, colon, and prostate cancers.[1][4] These compounds can function as hydrogen bond donors or acceptors, enabling them to bind to various drug targets implicated in cancer progression.[3]
This compound: A Profile
While specific preclinical data for this compound is not extensively published, we can infer its potential activity based on closely related analogs. A study on a series of N-(benzimidazole-2-yl-methyl) benzamide derivatives provides valuable insights into the potential efficacy and mechanism of this structural class.[5] These analogs were evaluated for their cytotoxic activities against breast (T47D) and lung (A549) cancer cell lines.[5]
Postulated Mechanism of Action
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, making them robust candidates for overcoming drug resistance.[2][6] The primary mechanisms attributed to this class include:
-
Tubulin Polymerization Inhibition : Many benzimidazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][6] This is one of the most extensively studied mechanisms for this class of compounds.[1]
-
Kinase Inhibition : They are known to inhibit various protein kinases crucial for cancer cell signaling, such as Tyrosine Kinases (e.g., EGFR), which are involved in cell proliferation and survival.[1][7]
-
DNA Intercalation and Topoisomerase Inhibition : The planar structure of the benzimidazole ring allows it to intercalate into DNA, disrupting replication and transcription.[1][6] Furthermore, some derivatives inhibit topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication.[2][8]
-
Induction of Apoptosis : By modulating various signaling pathways, including increasing levels of reactive oxygen species (ROS) and decreasing mitochondrial membrane potential, these compounds can effectively induce programmed cell death.[8]
-
Epigenetic Modulation : Emerging research has highlighted the role of benzimidazole derivatives as inhibitors of epigenetic targets like histone deacetylases (HDACs), which can alter gene expression to suppress tumor growth.[7]
The following diagram illustrates the multimodal mechanism of action typical of advanced benzimidazole derivatives.
Caption: Postulated multi-target mechanism of action for benzimidazole-benzamide derivatives.
Comparative Preclinical Efficacy
To establish a benchmark for comparison, we will evaluate the potential performance of this compound against standard-of-care chemotherapies in representative breast and non-small cell lung cancer (NSCLC) models.
Breast Cancer Models
The standard of care for breast cancer often involves a combination of chemotherapy agents, typically including an anthracycline (e.g., Doxorubicin) and a taxane (e.g., Paclitaxel).[9][10][11][12]
| Compound/Regimen | Mechanism of Action | Typical IC50 Range (MCF-7 Cells) | Key Advantages | Key Limitations |
| This compound (Projected) | Multi-target: Tubulin, Kinase, Topoisomerase Inhibition | 0.1 - 10 µM (based on analogs)[8][13] | Potential to overcome single-agent resistance; possible selectivity for cancer cells.[5][13] | Limited in vivo data; solubility and bioavailability may vary.[14] |
| Doxorubicin (Standard of Care) | Topoisomerase II inhibitor, DNA intercalator | 0.05 - 1 µM | Broad-spectrum activity, well-established efficacy.[9] | Cardiotoxicity, myelosuppression, development of resistance. |
| Paclitaxel (Standard of Care) | Microtubule stabilizer, induces G2/M arrest | 0.001 - 0.1 µM | High potency, particularly in combination therapies.[9][15] | Neurotoxicity, hypersensitivity reactions, resistance via tubulin mutations. |
Non-Small Cell Lung Cancer (NSCLC) Models
For NSCLC, the standard of care typically involves platinum-based chemotherapy, such as Cisplatin or Carboplatin, often in combination with another agent like Pemetrexed or a taxane.[16][17][18][19]
| Compound/Regimen | Mechanism of Action | Typical IC50 Range (A549 Cells) | Key Advantages | Key Limitations |
| This compound (Projected) | Multi-target: Tubulin, Kinase, Topoisomerase Inhibition | 0.5 - 20 µM (based on analogs)[5][8] | Novel mechanism may be effective in platinum-resistant tumors; potential for oral administration. | Efficacy as a single agent is unproven; potential for off-target effects. |
| Cisplatin (Standard of Care) | Forms DNA adducts, inducing apoptosis | 1 - 10 µM | Cornerstone of NSCLC treatment, synergistic with radiation.[16][18] | Severe nephrotoxicity, neurotoxicity, ototoxicity, high rates of resistance. |
| Pemetrexed (Standard of Care) | Inhibits multiple folate-dependent enzymes | 0.01 - 0.5 µM | Effective as maintenance therapy, generally better tolerated than cisplatin.[17] | Requires vitamin supplementation to manage toxicity; less effective in squamous cell carcinoma. |
Experimental Methodologies
The evaluation of novel anticancer compounds relies on a standardized set of in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding : Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
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A Researcher's Guide to Cross-Resistance Profiling of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide and its Analogs
This guide provides a comprehensive framework for designing and executing cross-resistance studies for the novel benzimidazole-class compound, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. As pre-clinical data on this specific molecule is not widely available, this document serves as a methodological blueprint, grounded in established principles of drug resistance research, to empower scientists in characterizing its resistance profile and predicting its clinical potential.
Introduction: The Imperative of Cross-Resistance Studies
The development of drug resistance is a primary cause of treatment failure, particularly in oncology and infectious diseases.[1] A new chemical entity may show excellent potency against a sensitive parental cell line or pathogen, but its long-term viability hinges on its activity against phenotypes that have already developed resistance to existing therapies. Cross-resistance occurs when the mechanism that confers resistance to one drug also makes the cell or organism resistant to other, often structurally or mechanistically related, compounds.[2]
This guide will focus on this compound, a compound belonging to the benzimidazole family. Benzimidazoles are a versatile scaffold known for a range of bioactivities, including antiparasitic, antifungal, and anticancer effects, often attributed to their ability to inhibit tubulin polymerization.[3][4] Understanding the potential for cross-resistance with other tubulin inhibitors and different classes of cytotoxic agents is a critical step in its preclinical evaluation.
Foundational Work: Postulating a Mechanism and Generating a Resistant Model
Before assessing cross-resistance, a resistant model must be developed. This process is guided by the compound's hypothesized mechanism of action.
Mechanistic Hypothesis: A Tubulin Inhibitor Profile
Given its benzimidazole core, a primary hypothesis is that this compound functions as a microtubule-destabilizing agent, similar to other anthelmintic benzimidazoles or anticancer agents like vinca alkaloids.[5][6] This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[7] Potential resistance mechanisms against such an agent include:
-
Target Alteration: Mutations in the α- or β-tubulin subunits that prevent drug binding or stabilize the microtubule polymer.[5][8]
-
Target Overexpression: Changes in the expression of specific β-tubulin isotypes (e.g., TUBB3) have been strongly linked to resistance to microtubule-interacting drugs.[7][9]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the drug out of the cell.[10][11][12]
Protocol for Generating a Resistant Cell Line
The most common method for developing a resistant cell line is through continuous, long-term exposure to escalating drug concentrations.[13][14] This process mimics the selective pressure that occurs during clinical therapy.[14]
Detailed Protocol: Dose-Escalation Method
-
Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cancer cell line (e.g., MCF-7 breast cancer) using a standard cell viability assay like the MTT or CCK-8 assay.[15]
-
Initiation of Resistance Induction: Begin by culturing the parental cells in a medium containing the compound at a concentration of approximately IC10-IC20 (a dose that inhibits 10-20% of cell proliferation).[13][16]
-
Stepwise Dose Escalation: Once the cells recover and reach approximately 80% confluency, passage them and increase the drug concentration by 1.5- to 2.0-fold.[13] This cycle of adaptation and dose increase is repeated. It is crucial to allow cells to recover between dose escalations to select for stable resistance mechanisms rather than transient stress responses.[1]
-
Cryopreservation: At each major concentration milestone, cryopreserve a stock of the cells. This provides backups and allows for later comparison of resistance mechanisms at different stages of selection.[1][16]
-
Reaching the Target Concentration: Continue this process for several months (typically 15-18 weeks) until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial parental IC50.[1][13]
-
Stabilization and Characterization: Once the target resistance level is achieved, culture the resistant cell line for several passages in the high-drug medium to ensure the phenotype is stable. Subsequently, confirm the new, higher IC50 and calculate the Resistance Index (RI).[16]
-
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
-
A successfully established resistant line should have an RI of >10.[13]
Data Presentation and Interpretation
The IC50 for each drug in the panel is determined for both the parental (MCF-7) and resistant (MCF-7/BZE-R) cell lines. The data should be summarized in a table, including the calculated Resistance Index (RI) for each compound.
Table 1: Hypothetical Cross-Resistance Profile of MCF-7/BZE-R Line
| Compound | Drug Class / MOA | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Interpretation |
| N-[2-(1H-BI-2-yl)-ethyl]-benzamide | Test Compound (Tubulin?) | 15 | 180 | 12.0 | Resistance Confirmed |
| Albendazole | Benzimidazole (Tubulin) | 25 | 275 | 11.0 | Cross-Resistance |
| Vinblastine | Vinca Alkaloid (Tubulin) | 5 | 65 | 13.0 | Cross-Resistance |
| Paclitaxel | Taxane (Tubulin) | 8 | 10 | 1.25 | No Cross-Resistance |
| Doxorubicin | Topoisomerase II Inhibitor | 50 | 600 | 12.0 | Cross-Resistance |
| Cisplatin | DNA Alkylating Agent | 1200 | 1350 | 1.1 | No Cross-Resistance |
Interpreting the Hypothetical Results:
-
High RI for Albendazole and Vinblastine: This suggests a shared resistance mechanism among microtubule-destabilizing agents. This could be due to a specific tubulin mutation or overexpression of an efflux pump that transports all three compounds. [6]* Low RI for Paclitaxel: The lack of resistance to paclitaxel, a microtubule stabilizer, is a classic phenotype for cells with tubulin mutations that confer resistance to destabilizing agents. [5][8]This pattern strongly points away from a general drug efflux mechanism and towards target-specific alterations.
-
High RI for Doxorubicin: This result complicates the picture. Doxorubicin is a known P-gp substrate. The cross-resistance here suggests that an efflux pump mechanism may also be involved, alongside a potential tubulin mutation. [1]* Low RI for Cisplatin: Cisplatin is not a typical substrate for major efflux pumps. The lack of resistance supports the idea that the primary resistance mechanism is not related to general drug detoxification pathways.
Conclusion and Next Steps
This guide outlines a systematic approach to evaluating the cross-resistance profile of a novel benzimidazole compound. Based on the hypothetical data, this compound resistance in the MCF-7/BZE-R model appears to be multifactorial, likely involving both target-site alterations (tubulin) and the upregulation of one or more ABC transporters.
Further experiments would be required to confirm these hypotheses:
-
Molecular Analysis: Sequence the β-tubulin genes in the resistant line to identify potential mutations. Use qPCR or Western blotting to check for overexpression of TUBB3 and ABC transporters like ABCB1 (P-gp).
-
Efflux Pump Inhibition: Repeat the sensitivity assays in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp). A restoration of sensitivity would confirm the role of that specific transporter.
By rigorously applying these methodologies, researchers can build a comprehensive resistance profile, providing invaluable data for the continued development and strategic positioning of novel therapeutic candidates.
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A Comparative Benchmarking Guide to the Anthelmintic Potential of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Abstract
The escalating threat of anthelmintic resistance necessitates the urgent discovery and development of novel chemical entities. This guide provides a comprehensive framework for benchmarking the investigational compound N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide against a panel of established anthelmintics: Albendazole, Ivermectin, and Praziquantel. By virtue of its benzimidazole core, the compound is postulated to act via microtubule disruption, a mechanism shared with albendazole. This document outlines detailed in vitro and in vivo protocols, explains the causal rationale behind experimental design, and presents a hypothetical comparative data analysis to situate the compound's potential efficacy. The methodologies are designed to be self-validating, incorporating requisite controls to ensure data integrity. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new anthelmintic candidates.
Introduction
Helminth infections remain a significant global health burden in both human and veterinary medicine. The efficacy of current anthelmintic drug classes is increasingly compromised by the emergence of drug-resistant parasite strains[1]. This challenge underscores a critical need for new therapeutic agents with novel or differentiated mechanisms of action.
The benzimidazole (BZD) class of compounds has been a cornerstone of helminth control for decades[2]. Their primary mode of action involves the inhibition of microtubule polymerization by binding to the parasite's β-tubulin protein, leading to disruption of cellular integrity, impaired glucose uptake, and eventual parasite death[3][4][5][6][7]. This compound is a synthetic derivative of the benzimidazole scaffold[8][9][10]. While its specific biological activities are not yet widely documented in peer-reviewed literature, its structural similarity to known BZDs makes it a compelling candidate for anthelmintic investigation.
This guide provides a structured approach to benchmark the efficacy of this compound. The objective is to compare its performance against three standard-of-care anthelmintics representing distinct chemical classes and mechanisms of action:
-
Albendazole: A broad-spectrum benzimidazole carbamate.
-
Ivermectin: A macrocyclic lactone targeting glutamate-gated chloride channels[11][12][13][14].
-
Praziquantel: A pyrazinoisoquinoline derivative that disrupts calcium homeostasis and damages the parasite tegument[15][16][17][18][19].
Postulated & Comparative Mechanisms of Action
The anthelmintic activity of the benzimidazole class is primarily attributed to its high-affinity binding to parasite β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules[2][4][20]. This disruption affects vital cellular functions such as cell division, nutrient absorption, and intracellular transport, ultimately leading to energy depletion and parasite death[3][5][21]. It is hypothesized that this compound shares this fundamental mechanism.
The selected comparators operate via distinct pathways, providing a robust benchmark for evaluating the breadth and specificity of the candidate compound's activity.
-
Albendazole (BZD Class): Disrupts microtubule formation, leading to impaired glucose uptake and ATP depletion[4][5][7][22].
-
Ivermectin (Macrocyclic Lactone Class): Acts as an agonist of glutamate-gated chloride channels in invertebrate nerve and muscle cells, causing an influx of chloride ions, hyperpolarization, and subsequent flaccid paralysis[12][13][14][23].
-
Praziquantel (Pyrazinoisoquinoline Class): Induces a rapid influx of calcium ions into the parasite, leading to severe muscle contraction, spastic paralysis, and tegumental disruption, which exposes parasite antigens to the host immune system[15][16][17][18].
Caption: Comparative Mechanisms of Action for Anthelmintic Classes.
Experimental Benchmarking Protocols
To comprehensively evaluate the anthelmintic potential of this compound, a tiered approach combining in vitro and in vivo assays is essential. The following protocols are based on established methodologies in veterinary parasitology[24][25][26].
In Vitro Assays
In vitro assays provide a rapid and cost-effective method for determining the direct effect of a compound on different life-cycle stages of the parasite. Haemonchus contortus (barber's pole worm), a gastrointestinal nematode of small ruminants, serves as an excellent model due to its global prevalence and well-characterized biology.
This assay directly measures the vermicidal or vermifugal effect of a compound on adult parasites.
-
Parasite Collection: Adult H. contortus are collected from the abomasum of freshly slaughtered, naturally infected sheep obtained from a local abattoir[26].
-
Preparation: Worms are washed thoroughly in phosphate-buffered saline (PBS) at 37°C to remove debris.
-
Assay Setup:
-
Prepare stock solutions of the test compound, Albendazole (positive control), and Ivermectin (positive control) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final solvent concentration in the assay medium should not exceed 1%, a level confirmed to have no independent effect on worm motility.
-
Prepare serial dilutions of each compound in PBS to achieve final concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
A vehicle control group (PBS with 1% DMSO) and a negative control group (PBS only) must be included.
-
In a 24-well plate, add 2 mL of each test concentration. Add five adult worms to each well.
-
-
Incubation & Observation: Incubate the plates at 37°C. Observe worms at 1, 2, 4, 6, and 8 hours post-exposure. Motility is scored visually. Death is confirmed by the absence of movement upon gentle prodding with a needle and is characterized by a straight, flaccid appearance.
-
Data Analysis: The primary endpoint is the time required to achieve paralysis and death. Data are typically expressed as the percentage of dead worms at each time point for each concentration.
This assay assesses the ovicidal activity of a compound, which is a key feature of benzimidazoles.
-
Egg Recovery: H. contortus eggs are recovered from the feces of infected donor sheep using a standard saturated salt flotation technique[27][28].
-
Assay Setup:
-
Prepare compound dilutions as described in Protocol 3.1.1. Albendazole serves as the primary positive control.
-
In a 96-well plate, add approximately 100-150 eggs in 100 µL of water to each well.
-
Add 100 µL of the respective compound dilutions (or controls) to each well.
-
-
Incubation & Observation: Incubate the plates at 27°C for 48 hours.
-
Termination & Counting: After incubation, add a single drop of Lugol's iodine to each well to stop further hatching. Count the number of hatched first-stage larvae (L1) and unhatched eggs under an inverted microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Determine the EC50 (Effective Concentration 50%) value using probit analysis.
Caption: Workflow for the In Vitro Egg Hatch Assay (EHA).
In Vivo Efficacy Model
In vivo testing is critical to assess a compound's efficacy within a host system, accounting for pharmacokinetic and pharmacodynamic factors. The Mongolian gerbil (Meriones unguiculatus) model infected with H. contortus is a well-established screening tool[29].
-
Infection: Laboratory-bred gerbils are orally infected with approximately 2,000 infective third-stage larvae (L3) of H. contortus.
-
Treatment:
-
On day 21 post-infection, confirm patent infection via fecal egg counts.
-
Animals are randomly assigned to treatment groups (n=6 per group): Vehicle control, Test Compound (e.g., 25, 50, 100 mg/kg), and Albendazole (e.g., 10 mg/kg, positive control).
-
Administer treatments via oral gavage.
-
-
Post-Treatment Monitoring: Collect fecal samples from each animal on Day 0 (pre-treatment) and Day 7 post-treatment.
-
Data Analysis: Perform fecal egg counts (eggs per gram of feces, EPG) using a modified McMaster technique. Calculate the percentage reduction in EPG for each group using the formula: [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] * 100. Efficacy is determined based on the mean reduction of the group compared to the vehicle control[30][31]. According to World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines, a reduction of >95% is considered effective[31].
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data to illustrate how the results from the described protocols would be structured for a comparative analysis.
Table 1: Hypothetical In Vitro Efficacy against H. contortus
| Compound | Adult Motility Assay (Time to 100% Mortality @ 25 µg/mL) | Egg Hatch Assay (EC50 in µg/mL) |
| N-[2-(...)-ethyl]-benzamide | 6 hours | 0.15 |
| Albendazole (Control) | 4 hours | 0.09 |
| Ivermectin (Control) | 2 hours | > 10.0 (Inactive) |
| Praziquantel (Control) | > 8 hours (Inactive) | > 10.0 (Inactive) |
Causality Insight: The strong ovicidal activity (low EC50) of the test compound and Albendazole aligns with the known mechanism of benzimidazoles, which disrupts cell division required for embryonic development[22]. Ivermectin's lack of ovicidal activity is expected, as its target (glutamate-gated chloride channels) is not critical at this life stage[13][14].
Table 2: Hypothetical In Vivo Efficacy in the Gerbil Model (H. contortus)
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Mean Fecal Egg Count Reduction (%) | Efficacy Standard Met (>95%)? |
| Vehicle Control | - | 5% (Natural Fluctuation) | No |
| N-[2-(...)-ethyl]-benzamide | 50 | 98.2% | Yes |
| Albendazole (Control) | 10 | 99.1% | Yes |
Causality Insight: The high fecal egg count reduction for the test compound in the in vivo model suggests it possesses favorable pharmacokinetic properties (e.g., sufficient oral bioavailability and metabolic stability) to reach the site of infection in the gastrointestinal tract and exert its anthelmintic effect, comparable to the established drug Albendazole.
Discussion & Future Directions
Based on the hypothetical data, this compound demonstrates a promising anthelmintic profile. Its potent in vitro activity, particularly its ovicidal effects, is consistent with its classification as a benzimidazole derivative[32][33][34]. The in vivo efficacy in the gerbil model further strengthens its candidacy as a potential drug lead.
The slightly slower kill rate in the adult motility assay compared to albendazole might suggest differences in uptake or metabolism by the adult worm. The lack of activity from praziquantel is expected, as its spectrum is primarily limited to trematodes and cestodes[18].
Future Directions:
-
Spectrum of Activity: Test the compound against other nematode species (e.g., Trichostrongylus colubriformis) and other helminth classes (cestodes, trematodes) to determine its breadth of activity.
-
Resistance Profiling: Evaluate the compound's efficacy against known benzimidazole-resistant strains of H. contortus.
-
Mechanism of Action Confirmation: Conduct tubulin-binding assays to confirm that the compound's primary target is parasite β-tubulin.
-
Pharmacokinetic Studies: Perform detailed PK studies in a target animal species (e.g., sheep) to determine parameters such as Cmax, Tmax, and elimination half-life.
-
Safety and Toxicology: Initiate preliminary safety toxicology studies in rodent models.
Conclusion
The systematic benchmarking approach detailed in this guide provides a robust framework for the preclinical evaluation of this compound. The hypothetical results indicate that the compound exhibits potent anthelmintic properties consistent with its benzimidazole scaffold, demonstrating strong ovicidal activity and high in vivo efficacy. These findings warrant further investigation and position this compound as a viable candidate for development in the ongoing search for novel solutions to combat parasitic helminth infections.
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Tsegabirhan, K., et al. (2022). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe. Journal of Parasitology Research. [Link]
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ResearchGate. (2025). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Benzimidazole derivatives with anthelmintic activity. ResearchGate. [Link]
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Georgieva, M., et al. (2021). New 1 H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. [Link]
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Safety Operating Guide
Proper Disposal of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide: A Guide for Laboratory Professionals
Understanding the Compound and Associated Hazards
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are a common scaffold in medicinal chemistry and may exhibit biological activity. Lacking a specific SDS, we must infer potential hazards from related structures. Benzamide, for instance, is classified as harmful if swallowed and is suspected of causing genetic defects[1][2]. Other benzimidazole derivatives are known to cause skin and eye irritation[3][4][5]. Therefore, it is prudent to handle this compound as a hazardous substance.
Inferred Hazard Profile:
| Hazard Classification | Presumed Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2][5] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[3][4][5] |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[3][4][5] |
| Germ Cell Mutagenicity | Category 2 | H341 | Suspected of causing genetic defects.[2] |
This table is based on data for analogous compounds and should be used as a precautionary guideline.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the paramount consideration is personal safety. Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or aerosols. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict adherence to all federal, state, and local environmental regulations. Discharge into the environment must be avoided[6][7].
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment, weighing papers) from liquid waste (e.g., solutions containing the compound).
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Labeling and Storage
Accurate labeling and proper storage are critical for regulatory compliance and safety.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
Step 3: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinsate must be collected as hazardous waste and added to your designated this compound waste container. Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.
-
Final Disposal of Container: After thorough decontamination, deface the original label and dispose of the container according to your institution's guidelines for decontaminated laboratory glassware or plasticware.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material, and then place the absorbent into the waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzamide 98%. Retrieved from [Link]
-
Loba Chemie. (2016). Benzamide for Synthesis MSDS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Welcome to your essential guide for the safe handling of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. As researchers dedicated to advancing scientific frontiers, our commitment to safety is as paramount as our pursuit of discovery. This document provides a detailed, experience-driven framework for personal protective equipment (PPE), ensuring that you are adequately protected while working with this benzimidazole derivative. The protocols herein are designed to be a self-validating system, grounded in established safety principles and an understanding of the compound's potential hazards.
Hazard Assessment: Understanding the Risk Profile
Based on this data, we can construct a potential hazard profile for this compound to inform our PPE strategy.
| Potential Hazard | GHS Classification (Inferred) | Primary Route of Exposure | Potential Health Effects | Source Data |
| Acute Oral Toxicity | Category 4 | Ingestion | Harmful if swallowed[1][2]. | [1][2] |
| Germ Cell Mutagenicity | Category 2 | Ingestion, Inhalation, Skin Contact | Suspected of causing genetic defects[1]. | [1] |
| Skin Corrosion/Irritation | Category 2 | Skin Contact | Causes skin irritation.[2] | [2] |
| Serious Eye Damage/Irritation | Category 2 | Eye Contact | Causes serious eye irritation.[2] | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation.[2] | [2] |
Given these potential hazards, a comprehensive PPE plan is not just recommended; it is essential for mitigating risk.
Core PPE Protocol: Your First Line of Defense
The following PPE recommendations are based on a risk assessment of handling this compound in a laboratory setting.
Eye and Face Protection
Rationale: The potential for serious eye irritation from solid particulates or splashes necessitates robust eye protection.
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
For Splash Hazards: When there is a significant risk of splashing (e.g., during dissolution or transfer of solutions), a full-face shield should be worn in addition to safety goggles to protect the entire face.[3]
Skin and Body Protection
Rationale: To prevent skin contact, which can cause irritation and provide a route for systemic exposure to a suspected mutagen.
-
Laboratory Coat: A standard, long-sleeved lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Full Coverage: Ensure that legs and feet are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
Contaminated Clothing: If skin contact occurs, immediately remove all contaminated clothing and rinse the affected skin area with water.
Hand Protection
Rationale: Gloves are the most critical barrier against skin contact. The choice of glove material is crucial, as not all materials offer the same level of protection against specific chemicals. For aromatic amides and benzimidazole derivatives, nitrile gloves are a common and effective choice for splash protection.
| Glove Material | Recommendation for this compound | Key Considerations |
| Nitrile | Recommended for splash protection. | Good general chemical resistance. Ensure a minimum thickness of 5 mil for adequate protection. Change gloves immediately upon contact with the chemical.[4] |
| Neoprene | Good alternative. | Offers good resistance to a broad range of chemicals. |
| Latex | Limited Use. | May not provide sufficient protection against aromatic compounds and can cause allergic reactions.[5] |
| Vinyl | Not Recommended. | Poor resistance to many organic solvents.[5] |
Operational Best Practices:
-
Always inspect gloves for tears or holes before use.[6]
-
Double-gloving can provide additional protection, especially during prolonged procedures or when handling larger quantities.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
Respiratory Protection
Rationale: To prevent the inhalation of dust particles, which may cause respiratory irritation and lead to systemic exposure.
-
Standard Operations: For handling small quantities of the solid material in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.
-
When Required: If there is a risk of generating dust (e.g., when weighing or transferring large quantities of powder) and engineering controls like a fume hood are not available or insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[1]
Procedural Workflow: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is a critical step to prevent cross-contamination. The following workflow should be strictly adhered to.
Caption: PPE Donning and Doffing Workflow.
Emergency Response and Disposal
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower. Consult a physician if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[2]
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2]
-
Inhalation: Move the person to fresh air. Call a physician if you feel unwell.[2]
Disposal Plan:
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered contaminated waste.
-
Chemical Waste: The compound and any contaminated materials must be disposed of in accordance with national and local regulations. Do not mix with other waste. Dispose of contents/container to an approved waste disposal plant.[1][2]
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research environment. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets for the chemicals you are working with.
References
- SAFETY D
- SAFETY D
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- SAFETY D
- SAFETY D
- Aramid - Wikipedia. (n.d.).
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem. (n.d.).
- RESEARCH ON BENZIMIDAZOLE DERIV
- SAFETY D
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (n.d.).
- Protective Equipment - American Chemistry Council. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- 1 2 0 Material Safety D
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
- Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (2024).
- N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide | SCBT - Santa Cruz Biotechnology. (n.d.).
- Recommendation on Chemical Resistance - Sempermed Gloves. (n.d.).
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. (n.d.).
- Gloves Chemical Resistance Chart - Gloves By Web. (n.d.).
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Surfactant-Assisted Syntheses of Benzimidazole Deriv
- Chemical Compatibility Chart For Disposable Gloves - RS-online.com. (n.d.).
- Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.).
- Chemical Resistance of Gloves.pdf. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
